5-Bromo-2-methoxybenzyl alcohol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(5-bromo-2-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOOGRLZVQWDBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901001595 | |
| Record name | (5-Bromo-2-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901001595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80866-82-6 | |
| Record name | 5-Bromo-2-methoxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80866-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methoxybenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5-Bromo-2-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901001595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-methoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to the Spectral Data Interpretation of 5-Bromo-2-methoxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the spectral data for 5-Bromo-2-methoxybenzyl alcohol (CAS No: 80866-82-6), a key intermediate in various synthetic pathways. This document outlines the interpretation of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
Core Physicochemical Data
| Property | Value |
| Molecular Formula | C₈H₉BrO₂ |
| Molecular Weight | 217.06 g/mol |
| IUPAC Name | (5-bromo-2-methoxyphenyl)methanol |
| Appearance | Solid |
Spectroscopic Data Interpretation
The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. Each technique provides unique insights into the molecular framework of the compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The predicted spectrum of this compound in CDCl₃ would exhibit distinct signals for the aromatic protons, the benzylic protons, the methoxy protons, and the hydroxyl proton.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.40 | d (J ≈ 2.5 Hz) | 1H | H-6 (Aromatic) |
| ~ 7.25 | dd (J ≈ 8.7, 2.5 Hz) | 1H | H-4 (Aromatic) |
| ~ 6.75 | d (J ≈ 8.7 Hz) | 1H | H-3 (Aromatic) |
| ~ 4.65 | s | 2H | -CH₂OH (Benzylic) |
| ~ 3.80 | s | 3H | -OCH₃ (Methoxy) |
| Variable | br s | 1H | -OH (Hydroxyl) |
Note: The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Due to the molecule's asymmetry, eight distinct signals are expected.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 156.0 | C-2 (C-OCH₃) |
| ~ 132.0 | C-4 |
| ~ 131.0 | C-6 |
| ~ 129.0 | C-1 (C-CH₂OH) |
| ~ 115.0 | C-5 (C-Br) |
| ~ 111.0 | C-3 |
| ~ 61.0 | -CH₂OH |
| ~ 55.5 | -OCH₃ |
FT-IR (Fourier-Transform Infrared) Spectroscopy
The FT-IR spectrum is used to identify the functional groups present in the molecule based on their vibrational frequencies.
Table 3: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3550–3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |
| 3100–3000 | Medium | C-H Stretch | Aromatic |
| 2960–2850 | Medium | C-H Stretch | Aliphatic (-CH₂, -CH₃) |
| 1600–1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1260–1000 | Strong | C-O Stretch | Alcohol, Ether |
| ~ 1020 | Medium-Strong | C-Br Stretch | Aryl Halide |
| 900–675 | Strong | C-H Bend (out-of-plane) | Aromatic |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electron ionization (EI) would likely lead to the following fragmentation pattern. The presence of a single bromine atom results in a characteristic M+ and M+2 isotopic pattern with an approximate 1:1 ratio.[1]
Table 4: Mass Spectrometry Fragmentation Data
| m/z | Relative Intensity | Proposed Fragment Ion |
| 218 | ~50% | [M+2]⁺ Molecular ion with ⁸¹Br |
| 216 | ~50% | [M]⁺ Molecular ion with ⁷⁹Br |
| 199/201 | Variable | [M-OH]⁺ Loss of hydroxyl radical |
| 179/181 | Variable | [M-CH₂OH]⁺ Loss of hydroxymethyl radical |
| 137 | Base Peak | [M-Br-H₂O]⁺ Loss of bromine and water |
Experimental Protocols
Detailed methodologies for acquiring the spectral data are crucial for reproducibility and accurate interpretation.
NMR Spectroscopy
-
Sample Preparation :
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition :
-
Spectrometer : 400 MHz or 500 MHz NMR Spectrometer.[2]
-
Pulse Program : Standard single-pulse sequence.
-
Number of Scans : 16-64.
-
Relaxation Delay : 1-2 seconds.
-
Spectral Width : 0-12 ppm.
-
Referencing : The residual solvent peak (CHCl₃ at 7.26 ppm) is used as an internal standard.
-
-
¹³C NMR Acquisition :
-
Spectrometer : 100 MHz or 125 MHz NMR Spectrometer.[2]
-
Pulse Program : Proton-decoupled single-pulse experiment.
-
Number of Scans : 1024-4096 to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay : 2-5 seconds.
-
Spectral Width : 0-220 ppm.
-
Referencing : The solvent peak (CDCl₃ at 77.16 ppm) is used as an internal standard.
-
FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation :
-
Thoroughly grind 1-2 mg of solid this compound with 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.[3]
-
Transfer the mixture to a pellet-pressing die.
-
Apply 8-10 tons of pressure using a hydraulic press to form a thin, transparent pellet.[3]
-
-
Data Acquisition :
-
Spectrometer : FT-IR spectrometer (e.g., Bruker Tensor 27).[1]
-
Purge the sample compartment with dry nitrogen or air to minimize atmospheric H₂O and CO₂ interference.
-
Perform a background scan with an empty sample holder.
-
Place the KBr pellet in the sample holder and acquire the spectrum.
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32 scans are co-added to improve the signal-to-noise ratio.[3]
-
GC-MS (Gas Chromatography-Mass Spectrometry)
-
Sample Preparation :
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS System and Conditions :
-
Gas Chromatograph : Equipped with a capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Injection : 1 µL of the sample solution in splitless mode.
-
Inlet Temperature : 250 °C.[4]
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program :
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.[3]
-
-
Mass Spectrometer :
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
Caption: Workflow for the spectral characterization of this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5-Bromo-2-methoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2-methoxybenzyl alcohol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by offering detailed spectral data, experimental protocols, and a structural-spectral correlation analysis.
Introduction
This compound is a substituted aromatic alcohol with applications as a building block in organic synthesis, particularly in the preparation of pharmaceutical compounds and other complex organic molecules. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This guide presents a detailed examination of its ¹H and ¹³C NMR spectra, providing a basis for its unambiguous identification and characterization.
Data Presentation
The ¹H and ¹³C NMR data for this compound, recorded in deuterated chloroform (CDCl₃), are summarized in the tables below. These tables provide key quantitative information for the unequivocal assignment of each proton and carbon atom in the molecule.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.42 | d | 2.4 | 1H | H-6 |
| 7.28 | dd | 8.7, 2.4 | 1H | H-4 |
| 6.78 | d | 8.7 | 1H | H-3 |
| 4.68 | s | - | 2H | -CH₂OH |
| 3.85 | s | - | 3H | -OCH₃ |
| 2.15 | t (broad) | ~6.0 | 1H | -OH |
Note: The chemical shift of the hydroxyl proton (-OH) can be variable and is often broad. Its integration should be used with caution.
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 156.0 | C-2 |
| 133.0 | C-4 |
| 130.1 | C-6 |
| 129.8 | C-1 |
| 113.0 | C-5 |
| 111.4 | C-3 |
| 61.5 | -CH₂OH |
| 55.7 | -OCH₃ |
Experimental Protocols
The following protocols describe the general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of organic compounds like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz) is suitable for this analysis.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12-15 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
The Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The spectrum is referenced to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 200-220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A 30-45° pulse angle is often used to reduce the relaxation delay.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
The FID is processed similarly to the ¹H spectrum, with referencing to the CDCl₃ solvent peak at 77.16 ppm.
-
Structural and Spectral Correlation
The following diagram illustrates the logical relationship between the molecular structure of this compound and its characteristic NMR signals.
Caption: Correlation of this compound's structure with its NMR signals.
Disclaimer: This document is intended for informational purposes only. The NMR data provided is based on publicly available information and should be verified experimentally for critical applications. The experimental protocols are general guidelines and may require optimization based on the specific instrumentation and sample.
Infrared spectroscopy of 5-Bromo-2-methoxybenzyl alcohol functional groups
An In-depth Technical Guide to the Infrared Spectroscopy of 5-Bromo-2-methoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the functional groups of this compound using infrared (IR) spectroscopy. It includes characteristic absorption frequencies, a comprehensive experimental protocol for sample analysis, and a logical workflow for spectral interpretation.
Introduction to the Infrared Spectrum of this compound
Infrared spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule.[1] By measuring the absorption of infrared radiation by a sample, a unique spectral fingerprint is generated.[2] For this compound (C₈H₉BrO₂), the key functional groups that produce characteristic absorption bands are the hydroxyl (-OH) group, the methoxy (-OCH₃) ether linkage, the substituted benzene ring, and the carbon-bromine bond. The IR spectrum provides valuable information by revealing the vibrational frequencies of these specific bonds.[3]
The spectrum is typically divided into two main regions: the functional group region (4000–1450 cm⁻¹) and the fingerprint region (1450–600 cm⁻¹).[2] The functional group region is particularly useful for identifying the primary chemical groups, while the fingerprint region provides a unique pattern characteristic of the molecule as a whole.[2][4]
Data Presentation: Characteristic IR Absorption Bands
The following table summarizes the expected vibrational frequencies for the primary functional groups present in this compound.
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity | Notes |
| Alcohol (-OH) | O-H Stretching | 3550 - 3200 | Strong, Broad | The broadness is due to intermolecular hydrogen bonding.[4][5][6] |
| Alcohol (C-OH) | C-O Stretching | 1260 - 1000 | Strong | Appears in the fingerprint region. For primary alcohols, this is typically near 1050 cm⁻¹. |
| Aromatic Ring | C-H Stretching | 3100 - 3010 | Medium | Absorption peaks appearing above 3000 cm⁻¹ often indicate unsaturation.[7] |
| C=C Stretching | 1620 - 1430 | Medium to Weak | Aromatic rings typically show two or three bands in this region.[4] | |
| C-H Bending (out-of-plane) | 900 - 680 | Strong | The specific pattern can help determine the substitution pattern on the benzene ring. | |
| Alkyl Groups (-CH₂-, -CH₃) | C-H Stretching | 2960 - 2850 | Medium to Strong | These absorptions are common in most organic molecules.[6] |
| Ether (-OCH₃) | C-O Stretching | 1300 - 1000 | Strong | Asymmetric stretching for aryl alkyl ethers is typically in the 1275-1200 cm⁻¹ range. |
| Bromoalkane (-Br) | C-Br Stretching | 690 - 515 | Medium to Strong | This absorption is found in the low-frequency fingerprint region. |
Experimental Protocol: Acquiring the IR Spectrum
Several methods are available for preparing solid organic samples for IR analysis, including KBr disks, Nujol mulls, and Attenuated Total Reflectance (ATR).[1][8] The thin solid film method is a straightforward and common technique for obtaining a high-quality spectrum of a solid compound like this compound.[9]
Method: Thin Solid Film Preparation
Objective: To obtain a high-resolution FT-IR spectrum of this compound.
Materials:
-
This compound (approx. 50 mg)
-
A suitable volatile solvent (e.g., methylene chloride or acetone)
-
FT-IR Spectrometer
-
Salt plates (e.g., NaCl or KBr), stored in a desiccator
-
Pasteur pipette or dropper
-
Beaker or small vial
-
Acetone (reagent grade) for cleaning
-
Kimwipes
Procedure:
-
Prepare the Sample Solution: Place approximately 50 mg of this compound into a clean, dry vial. Add a few drops of a volatile solvent like methylene chloride to completely dissolve the solid.[9]
-
Prepare the Salt Plate: Retrieve a single, clean salt plate from the desiccator. If the plate is not clean, rinse it carefully with a small amount of dry, reagent-grade acetone and wipe it gently with a Kimwipe.[10] Ensure the plate is transparent or only slightly foggy for an acceptable spectrum.[9]
-
Create the Thin Film: Using a Pasteur pipette, apply one or two drops of the prepared sample solution onto the surface of the salt plate. Allow the solvent to evaporate completely in a fume hood. A thin, solid film of the compound will remain on the plate.[9]
-
Visual Inspection: Observe the film. If it is too thin (resulting in weak peaks), add another drop of the solution and let it dry. If it is too thick (resulting in overly intense, flat-topped peaks), clean the plate with acetone and create a new film using a more dilute solution.[9]
-
Acquire the Spectrum: Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.[9] Configure the instrument parameters (e.g., number of scans, resolution) and run the background scan (if necessary), followed by the sample scan.
-
Data Processing and Cleaning: After obtaining the spectrum, process the data as required (e.g., baseline correction). Remove the salt plate from the instrument, clean it thoroughly with acetone, and return it to the desiccator to protect it from moisture.[10]
Visualization of Spectral Relationships
The following diagram illustrates the logical connection between the distinct functional groups of this compound and their corresponding regions of activity in an infrared spectrum.
Caption: Functional group to IR spectrum region correlation.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 3. amherst.edu [amherst.edu]
- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. webassign.net [webassign.net]
Physical and chemical properties of 5-Bromo-2-methoxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 5-Bromo-2-methoxybenzyl alcohol (CAS No: 80866-82-6).[1] It is a halogenated aromatic compound with applications as a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other biologically active molecules. This document includes detailed tables of its properties, experimental protocols for its synthesis and analysis, and a discussion of its reactivity and potential applications in drug discovery.
Chemical and Physical Properties
This compound is a solid at room temperature.[2] Its core structure consists of a benzene ring substituted with a bromine atom, a methoxy group, and a hydroxymethyl group.
Identification and Structure
| Property | Value |
| IUPAC Name | (5-Bromo-2-methoxyphenyl)methanol[1] |
| CAS Number | 80866-82-6[1] |
| Molecular Formula | C₈H₉BrO₂[1] |
| Molecular Weight | 217.06 g/mol [1] |
| SMILES | COc1ccc(Br)cc1CO[3] |
| InChI | 1S/C8H9BrO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,10H,5H2,1H3[3] |
Physicochemical Data
| Property | Value |
| Melting Point | 68-71 °C[2] |
| Density | 1.5±0.1 g/cm³ |
| Flash Point | 134.9±23.2 °C |
| Polar Surface Area | 29.5 Ų |
| XLogP3 | 1.5 |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
NMR Spectroscopy
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methylene protons of the benzyl group, and the methoxy group protons.
¹³C NMR: The carbon NMR spectrum shows distinct peaks corresponding to the eight carbon atoms in the molecule, including the carbon atoms of the aromatic ring, the methylene group, and the methoxy group.
Infrared (IR) Spectroscopy
The IR spectrum exhibits characteristic absorption bands corresponding to the O-H stretching of the alcohol, C-H stretching of the aromatic ring and alkyl groups, and C-O stretching of the alcohol and ether functionalities.
Mass Spectrometry (MS)
The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound, as well as fragmentation patterns characteristic of a substituted benzyl alcohol.
Synthesis and Experimental Protocols
This compound is typically synthesized via the reduction of its corresponding aldehyde, 5-Bromo-2-methoxybenzaldehyde.
Synthesis of this compound from 5-Bromo-2-methoxybenzaldehyde
Reaction Scheme:
A typical synthetic workflow for the reduction of the aldehyde.
Experimental Protocol:
A common method for the reduction of aldehydes to alcohols is the use of sodium borohydride (NaBH₄) in an alcoholic solvent.[4][5][6]
-
Dissolution: Dissolve 5-Bromo-2-methoxybenzaldehyde in methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel.
Reactivity and Applications in Drug Development
This compound serves as a versatile intermediate in the synthesis of more complex molecules due to its functional groups. The hydroxyl group can be further functionalized or used as a protecting group, while the bromine atom allows for various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
While specific signaling pathways involving this exact molecule are not extensively documented, its role as a "bulk drug intermediate" suggests its use in the synthesis of various pharmaceutical compounds.[7] Benzyl alcohol derivatives, in general, are present in a wide range of biologically active molecules. For instance, substituted benzylbenzene derivatives have been investigated for their inhibitory effects on sodium-dependent glucose cotransporters (SGLT), relevant to diabetes treatment.[2]
The following diagram illustrates a logical workflow for utilizing this compound in a drug discovery context.
Drug discovery workflow utilizing this compound.
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1]
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
First Aid:
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on skin: Wash with plenty of water.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage:
Store in a well-ventilated place. Keep container tightly closed. Store locked up.
Conclusion
This compound is a valuable building block in organic synthesis with established physical, chemical, and spectral properties. Its utility as a pharmaceutical intermediate highlights its importance for researchers and professionals in drug development. Adherence to appropriate safety protocols is essential when handling this compound. This guide provides a foundational understanding of its characteristics and potential applications, serving as a resource for its effective and safe utilization in a laboratory setting.
References
- 1. This compound | C8H9BrO2 | CID 612298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US7838499B2 - Benzylbenzene derivatives and methods of use - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.vensel.org [pubs.vensel.org]
Technical Guide: Synthesis of 5-Bromo-2-methoxybenzyl alcohol from 2-bromo-5-methoxybenzoic acid
This document provides a comprehensive technical overview for the chemical synthesis of 5-Bromo-2-methoxybenzyl alcohol from its corresponding carboxylic acid, 2-bromo-5-methoxybenzoic acid. This guide is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction and Reaction Principle
The conversion of 2-bromo-5-methoxybenzoic acid to this compound is a reduction reaction. The primary challenge in this synthesis is the selective reduction of the carboxylic acid functional group to a primary alcohol without affecting the aryl bromide and methoxy ether groups. Potent hydride-donating reagents are typically employed for this transformation.
Two primary reagents are well-suited for this purpose:
-
Lithium Aluminum Hydride (LiAlH₄ or LAH): A powerful and widely used reducing agent capable of reducing a variety of carbonyl compounds, including carboxylic acids and esters, to their corresponding alcohols.[1][2][3] Reactions are typically conducted in anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether.[4]
-
Borane (BH₃): Often used as a complex with tetrahydrofuran (BH₃·THF), borane is a highly effective and chemoselective reagent for the reduction of carboxylic acids.[5][6] It offers the advantage of selectively reducing the carboxylic acid in the presence of other functional groups, such as halogens and esters.[5][7]
This guide will focus on a protocol utilizing Lithium Aluminum Hydride (LAH) due to its efficacy and common application for this type of transformation.[3]
Reaction Parameters
The following table summarizes the key quantitative parameters for the proposed synthesis. These values are representative and may require optimization for specific laboratory conditions and scale.
| Parameter | Value | Notes |
| Starting Material | 2-bromo-5-methoxybenzoic acid | Commercially available solid.[8] |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | A potent, moisture-sensitive reagent.[1] |
| Molar Ratio | ~1.5 - 2.0 eq. LiAlH₄ per eq. of carboxylic acid | An excess of LAH is used to ensure complete reduction.[4] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is a preferred solvent for LAH reductions due to good solubility and appropriate boiling point.[4] |
| Reaction Temperature | 0 °C to Room Temperature | The reaction is initiated at a lower temperature for safety and control. |
| Reaction Time | 2 - 4 hours | Monitored by Thin Layer Chromatography (TLC). |
| Typical Yield | 85% - 95% (Hypothetical) | Yield is highly dependent on reaction scale and purification efficiency. |
| Product Purity | >98% (Post-purification) | Achieved via column chromatography. |
Detailed Experimental Protocol
Safety Precaution: Lithium Aluminum Hydride reacts violently with water and protic solvents to produce flammable hydrogen gas.[1] All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Materials:
-
2-bromo-5-methoxybenzoic acid (1.0 eq.)
-
Lithium Aluminum Hydride (LiAlH₄) (1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-bromo-5-methoxybenzoic acid (1.0 eq.).
-
Solvent Addition: Add anhydrous THF via cannula to dissolve the starting material completely.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
LAH Suspension: In a separate dry flask, prepare a suspension of LiAlH₄ (1.5 eq.) in a small amount of anhydrous THF.
-
Reagent Addition: Carefully and slowly add the LiAlH₄ suspension to the stirred solution of the carboxylic acid via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, sequential, and dropwise addition of:
-
Water (X mL, where X = grams of LiAlH₄ used)
-
15% aqueous Sodium Hydroxide (NaOH) solution (X mL)
-
Water (3X mL) This procedure (Fieser workup) is designed to produce a granular precipitate that is easy to filter.
-
-
Filtration: Stir the resulting mixture for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate.
-
Extraction: Combine the filtrate and washes. If two phases are present, separate them. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the synthesis process, from the starting material to the purified final product.
Caption: Workflow for the reduction of 2-bromo-5-methoxybenzoic acid.
References
- 1. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 2. Hydride Reduction - Chad's Prep® [chadsprep.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. Borane Reagents [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-Bromo-5-methoxybenzoic acid 98 22921-68-2 [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methoxybenzyl alcohol
This technical guide provides a comprehensive overview of the primary synthetic routes for 5-Bromo-2-methoxybenzyl alcohol, tailored for researchers, scientists, and professionals in drug development. The document details the common starting materials, key chemical transformations, and experimental protocols, supported by quantitative data and a visual representation of the synthetic pathways.
Core Synthetic Strategies
The synthesis of this compound predominantly proceeds through a two-step approach: the formation of the intermediate 5-Bromo-2-methoxybenzaldehyde, followed by its reduction to the target alcohol. Several starting materials can be employed for the initial synthesis of the aldehyde, offering flexibility based on precursor availability and desired scale.
Starting Materials and Synthetic Pathways
The primary pathways to this compound are initiated from commercially available precursors such as p-bromoanisole or 2-methoxybenzaldehyde. An alternative, though less direct, route involves the synthesis and subsequent reduction of 2-Bromo-5-methoxybenzoic acid.
Pathway 1: Formylation of p-Bromoanisole
A common method involves the direct formylation of p-bromoanisole. This reaction introduces the aldehyde group at the ortho position to the methoxy group.
Pathway 2: Bromination of 2-Methoxybenzaldehyde
Alternatively, the target aldehyde intermediate can be synthesized by the electrophilic bromination of 2-methoxybenzaldehyde (o-anisaldehyde). The methoxy group directs the bromination primarily to the para position.
Pathway 3: Reduction of 5-Bromo-2-methoxybenzaldehyde
The final step in the primary synthetic routes is the reduction of the aldehyde functional group of 5-Bromo-2-methoxybenzaldehyde to a primary alcohol. This is a standard transformation for which various reducing agents can be employed. While a specific protocol for this exact reduction is not detailed in the provided literature, the reduction of a similar compound, 5-bromo-2-hydroxybenzaldehyde, using sodium borohydride suggests a directly analogous and effective method.[1]
Quantitative Data Summary
The following table summarizes the quantitative data associated with the key synthetic transformations discussed.
| Starting Material | Product | Reagents | Yield (%) | Melting Point (°C) |
| p-Bromoanisole | 5-Bromo-2-methoxybenzaldehyde | TiCl4, 1,1-dichloromethyl methyl ether | Quantitative | 107-110 |
| 2-Methoxybenzaldehyde | 5-Bromo-2-methoxybenzaldehyde | Br2, Acetic Acid | 58% | 116-119 |
| 5-Bromo-2-hydroxybenzaldehyde | 5-Bromo-2-hydroxybenzyl alcohol | Sodium Borohydride | Not Specified | 110-112 |
Experimental Protocols
Synthesis of 5-Bromo-2-methoxybenzaldehyde from p-Bromoanisole[2]
-
Dissolve p-Bromoanisole (15 g, 0.08 mole) in 350 ml of methylene chloride and cool the solution to 0°C.
-
Add titanium tetrachloride (30 g, 17.4 ml, 0.16 mole) dropwise to the cooled solution.
-
After 10 minutes, add 1,1-dichloromethyl methyl ether (12.7 g, 0.088 mole) dropwise.
-
Stir the reaction mixture for 90 minutes, maintaining the temperature between 0-10°C.
-
Quench the reaction by adding it to an excess of saturated sodium bicarbonate solution and methylene chloride.
-
Separate the organic layer and perform a further extraction of the aqueous phase with methylene chloride.
-
Combine the organic layers and wash with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo to yield 5-bromo-2-methoxybenzaldehyde.
Synthesis of 5-Bromo-2-methoxybenzaldehyde from 2-Methoxybenzaldehyde[3]
-
Dissolve 2-methoxy-benzaldehyde in acetic acid.
-
Add Bromine (Br₂) to the solution at ambient temperature.
-
Allow the reaction to proceed for 20 hours.
-
Work-up of the reaction mixture will yield 5-Bromo-2-methoxybenzaldehyde with a reported yield of 58%.
Reduction of 5-Bromo-2-hydroxybenzaldehyde to 5-Bromo-2-hydroxybenzyl alcohol (Analogous Protocol)[1]
-
In a three-neck flask, add 5-bromo-2-hydroxybenzaldehyde (100.5 g, 500 mmol), tetrahydrofuran (300 mL), and water (10 mL).
-
Add sodium borohydride (9.5 g, 250 mmol) in portions while stirring at room temperature.
-
Continue the reaction for 2 hours after the addition is complete.
-
Add 5% hydrochloric acid (200 mL) dropwise to hydrolyze the reaction mixture.
-
Wash the resulting mixture with water (4 x 500 mL).
-
Filter the precipitate, dry it, to obtain the white crystals of 5-Bromo-2-hydroxybenzyl alcohol.
Synthetic Workflow Diagram
Caption: Synthetic pathways to this compound.
References
An In-Depth Technical Guide to 5-Bromo-2-methoxybenzyl alcohol (CAS: 80866-82-6): A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-methoxybenzyl alcohol, with the CAS number 80866-82-6, is a key organic intermediate that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, comprising a brominated aromatic ring, a methoxy group, and a primary alcohol, render it a versatile synthon for the construction of complex molecular architectures with diverse biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its emerging role in the development of novel therapeutics, including potent tubulin polymerization inhibitors. Detailed experimental protocols and mechanistic insights are presented to facilitate its use in contemporary drug discovery and development programs.
Physicochemical Properties
This compound is a white to light yellow crystalline solid.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 80866-82-6 | [2][3][4][5] |
| Molecular Formula | C8H9BrO2 | [2][5] |
| Molecular Weight | 217.06 g/mol | [2][5] |
| Melting Point | 71.0 to 75.0 °C | [1] |
| Boiling Point | Not available | |
| Density | 1.5±0.1 g/cm3 | [5] |
| Solubility | Soluble in methanol and other organic solvents. | |
| Appearance | White to light yellow powder/crystal | [1] |
| Synonyms | 4-Bromo-2-(hydroxymethyl)anisole, (5-Bromo-2-methoxyphenyl)methanol | [1] |
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the reduction of the corresponding aldehyde, 5-bromo-2-methoxybenzaldehyde.
Synthesis of the Precursor: 5-Bromo-2-methoxybenzaldehyde
A common route to 5-bromo-2-methoxybenzaldehyde is through the bromination of o-anisaldehyde. However, for the specific isomer required, formylation of p-bromoanisole is a more direct approach.
Experimental Protocol: Synthesis of 5-bromo-2-methoxybenzaldehyde
This protocol is adapted from a similar formylation reaction.
-
Materials: p-Bromoanisole, methylene chloride, titanium tetrachloride, 1,1-dichloromethyl methyl ether, saturated sodium bicarbonate solution, saturated sodium chloride solution, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve p-Bromoanisole (15 g, 0.08 mol) in methylene chloride (350 ml) in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Add titanium tetrachloride (30 g, 17.4 ml, 0.16 mol) dropwise to the cooled solution.
-
After 10 minutes, add 1,1-dichloromethyl methyl ether (12.7 g, 0.088 mol) dropwise while maintaining the temperature between 0-10°C.
-
Stir the reaction mixture for 90 minutes at 0-10°C.
-
Quench the reaction by carefully pouring it into a mixture of excess saturated sodium bicarbonate solution and methylene chloride.
-
Separate the organic layer and extract the aqueous phase with an additional portion of methylene chloride.
-
Combine the organic layers and wash with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield 5-bromo-2-methoxybenzaldehyde.[6]
-
Reduction to this compound
The reduction of the aldehyde functional group to a primary alcohol is readily achieved using mild reducing agents such as sodium borohydride.
Experimental Protocol: Reduction of 5-bromo-2-methoxybenzaldehyde
This is a general protocol for the sodium borohydride reduction of an aromatic aldehyde and can be adapted for 5-bromo-2-methoxybenzaldehyde.
-
Materials: 5-bromo-2-methoxybenzaldehyde, methanol, sodium borohydride, water, ethyl acetate, brine.
-
Procedure:
-
Dissolve 5-bromo-2-methoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, quench the reaction by the careful addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound. The crude product can be further purified by recrystallization or column chromatography if necessary.[2]
-
Applications in Drug Development
This compound serves as a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to further functionalize the aromatic ring via cross-coupling reactions at the bromine position and to modify the benzylic alcohol. A significant area of application is in the development of anti-cancer agents, particularly those that target the microtubule network.
Role as a Precursor to Tubulin Polymerization Inhibitors
Tubulin, a key component of the cytoskeleton, is a well-established target for cancer chemotherapy. Molecules that interfere with tubulin polymerization can disrupt mitosis and induce apoptosis in rapidly dividing cancer cells. Combretastatins, a class of natural products, are potent tubulin inhibitors that bind to the colchicine-binding site.[6] The structural simplicity of combretastatins has inspired the synthesis of numerous analogs with improved pharmacological properties.
The 5-bromo-2-methoxyphenyl moiety present in this compound is a key structural feature in many potent combretastatin analogs and other tubulin inhibitors. This scaffold often serves as the "A-ring" which mimics the trimethoxyphenyl ring of colchicine and combretastatin A-4, crucial for binding to tubulin.
While a direct synthesis of a named drug candidate from this compound is not prominently featured in publicly available literature, its utility can be exemplified by its potential role in the synthesis of combretastatin A-4 analogs. The general synthetic strategy involves a Wittig reaction between a substituted benzaldehyde (derived from the corresponding benzyl alcohol) and a phosphonium ylide.
Proposed Synthetic Application: Synthesis of a Combretastatin Analog
The following outlines a plausible synthetic route to a combretastatin A-4 analog using 5-bromo-2-methoxybenzaldehyde as a key intermediate.
Experimental Workflow for the Synthesis of a Combretastatin Analog
-
Oxidation: this compound is oxidized to 5-bromo-2-methoxybenzaldehyde using standard oxidation protocols (e.g., with PCC or Swern oxidation).
-
Wittig Reaction: The resulting aldehyde is then subjected to a Wittig reaction with a suitable phosphonium ylide, such as that derived from 3,4,5-trimethoxybenzyl bromide, to form the characteristic stilbene bridge of the combretastatin scaffold.
-
Further Modification (Optional): The bromo-substituent on the A-ring can be further elaborated using cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce additional diversity and modulate the biological activity.
Signaling Pathway Involvement: Disruption of Microtubule Dynamics
The primary signaling pathway implicated for compounds derived from this compound, particularly combretastatin analogs, is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for the formation of the mitotic spindle during cell division. The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is tightly regulated.
Mechanism of Action:
-
Binding to Tubulin: Combretastatin analogs bind to the colchicine-binding site on β-tubulin.
-
Inhibition of Polymerization: This binding event inhibits the polymerization of tubulin into microtubules.
-
Disruption of Mitotic Spindle: The lack of functional microtubules prevents the formation of a proper mitotic spindle.
-
Cell Cycle Arrest: Consequently, the cell cycle is arrested at the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the preparation of complex molecules. Its prominent, albeit often as a precursor, role in the synthesis of potent tubulin polymerization inhibitors highlights its significance in the development of novel anti-cancer therapeutics. The detailed information provided in this technical guide is intended to support researchers and drug development professionals in harnessing the full potential of this important chemical intermediate.
References
Solubility profile of 5-Bromo-2-methoxybenzyl alcohol in common organic solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 5-Bromo-2-methoxybenzyl alcohol in common organic solvents. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on providing a robust experimental framework for researchers to determine the solubility in their laboratories. The guide outlines a detailed experimental protocol based on the widely accepted shake-flask method, coupled with UV-Vis spectroscopy for concentration determination. Furthermore, a clear workflow visualization and a structured data table are provided to aid in experimental design and data management.
Introduction
This compound (CAS No: 80866-82-6) is a substituted benzyl alcohol derivative.[1] Understanding its solubility in various organic solvents is crucial for a wide range of applications, including reaction chemistry, purification, formulation development, and drug delivery. Solubility dictates the choice of solvents for synthesis and recrystallization, impacts reaction kinetics, and is a critical parameter in the pre-formulation stage of pharmaceutical development. This guide provides the necessary protocols and tools for researchers to systematically determine and tabulate the solubility of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its general behavior and for designing solubility experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₉BrO₂ |
| Molecular Weight | 217.06 g/mol [1] |
| Appearance | White to light yellow crystal powder |
| Melting Point | 72 °C[1] |
| Density | 1.5 ± 0.1 g/cm³[1] |
| XLogP3 | 1.5 |
Experimental Protocol for Solubility Determination
The following protocol details the shake-flask method, considered the "gold standard" for determining the thermodynamic solubility of a solid in a solvent.[2][3] This method involves equilibrating an excess of the solid compound with the solvent until a saturated solution is achieved.
Materials and Equipment
-
This compound (solid)
-
A selection of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Experimental Workflow
The overall workflow for the solubility determination is depicted in the following diagram:
Step-by-Step Procedure
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Perform serial dilutions of the stock solution to create a series of standards with known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that the solution becomes saturated.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials on an orbital shaker or use a magnetic stirrer.
-
Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible throughout the equilibration period.
-
-
Sampling and Filtration:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter (e.g., 0.22 µm) into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the previously prepared calibration curve.
-
Measure the absorbance of the diluted sample at the λmax using the UV-Vis spectrophotometer.
-
-
Data Calculation:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
-
Data Presentation
Quantitative solubility data should be recorded in a structured format to allow for easy comparison. Table 2 provides a template for recording the experimentally determined solubility values.
Table 2: Solubility of this compound in Common Organic Solvents at 25 °C (Template)
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Ethanol | ||
| Methanol | ||
| Acetone | ||
| Ethyl Acetate | ||
| Dichloromethane | ||
| Toluene | ||
| n-Hexane | ||
| Acetonitrile | ||
| Dimethyl Sulfoxide (DMSO) | ||
| Tetrahydrofuran (THF) |
Conclusion
While readily available quantitative data on the solubility of this compound is scarce, this guide provides researchers with a detailed and reliable experimental protocol to determine its solubility profile in a range of common organic solvents. The provided workflow and data table template will aid in the systematic collection and organization of this critical physicochemical parameter, thereby supporting its effective use in research and development.
References
An In-depth Technical Guide to the Theoretical and Computational Studies of 5-Bromo-2-methoxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-methoxybenzyl alcohol is a substituted aromatic alcohol with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical and computational approaches to understanding its molecular properties, alongside detailed, adaptable experimental protocols for its synthesis and potential biological evaluation. While direct experimental and computational studies on this specific molecule are limited in the public domain, this document extrapolates from closely related compounds to offer a robust framework for future research. All quantitative data is presented in structured tables, and key workflows are visualized using Graphviz diagrams to facilitate comprehension and replication.
Introduction
Substituted benzyl alcohols are a class of organic compounds that serve as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and fragrances. The introduction of a bromine atom and a methoxy group onto the benzyl alcohol scaffold, as in this compound, can significantly influence its physicochemical properties and biological activity. Bromine substitution can enhance lipophilicity and may introduce halogen bonding capabilities, while the methoxy group can affect electronic properties and metabolic stability. Understanding the interplay of these substituents is crucial for the rational design of new molecules with desired functionalities. This guide aims to provide researchers with a foundational understanding of this compound, focusing on theoretical and computational characterization, synthetic methodologies, and potential biological activities.
Theoretical and Computational Studies
Direct computational studies on this compound are not extensively available in peer-reviewed literature. However, the methodologies applied to structurally similar compounds, such as 5-Bromo-2-Hydroxybenzaldehyde, provide a clear roadmap for in-silico analysis.
Computational Methodology (Proposed)
A robust computational analysis of this compound can be performed using Density Functional Theory (DFT), a widely used quantum mechanical modeling method.
Software:
-
Gaussian 09/16: For geometry optimization and frequency calculations.
-
GaussView 6: For molecular visualization and input file preparation.
-
Multiwfn: For a wide range of wavefunction analyses.
Methodology:
-
Geometry Optimization: The molecular structure of this compound would be optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Analysis: Vibrational frequencies would be calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Molecular Electrostatic Potential (MEP): The MEP surface would be calculated to identify the electrophilic and nucleophilic sites on the molecule, providing insights into its reactivity.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis would be performed to study intramolecular interactions, charge delocalization, and the stability arising from hyperconjugation.
Computed Physicochemical Properties
The following table summarizes the computed properties for this compound available from the PubChem database.[1]
| Property | Value | Source |
| Molecular Formula | C8H9BrO2 | PubChem[1] |
| Molecular Weight | 217.06 g/mol | PubChem[1] |
| XLogP3 | 1.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 215.97859 Da | PubChem[1] |
| Monoisotopic Mass | 215.97859 Da | PubChem[1] |
| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Complexity | 119 | PubChem[1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via a two-step process involving the bromination of 2-methoxybenzaldehyde followed by the reduction of the resulting aldehyde.
Step 1: Synthesis of 5-Bromo-2-methoxybenzaldehyde
A common method for the synthesis of 5-Bromo-2-methoxybenzaldehyde is the electrophilic bromination of 2-methoxybenzaldehyde.
-
Materials: 2-methoxybenzaldehyde, N-bromosuccinimide (NBS), Acetic Acid, Dichloromethane.
-
Procedure:
-
Dissolve 2-methoxybenzaldehyde in a mixture of acetic acid and dichloromethane in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution.
-
Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 5-Bromo-2-methoxybenzaldehyde as a solid.
-
Step 2: Reduction to this compound
The synthesized aldehyde is then reduced to the corresponding alcohol.
-
Materials: 5-Bromo-2-methoxybenzaldehyde, Sodium borohydride (NaBH4), Methanol.
-
Procedure:
-
Dissolve 5-Bromo-2-methoxybenzaldehyde in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH4) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Proposed Biological Activity Assays
Based on the activities of other substituted benzyl alcohols, this compound could be screened for antibacterial and antioxidant properties.
3.2.1. Antibacterial Activity Assay (Disc Diffusion Method)
-
Materials: Test compound (this compound), Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton agar, Sterile filter paper discs, Dimethyl sulfoxide (DMSO), Positive control (e.g., Ampicillin), Incubator.
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare bacterial inoculums and spread them evenly onto the surface of Mueller-Hinton agar plates.
-
Impregnate sterile filter paper discs with a known concentration of the test compound solution.
-
Place the discs on the inoculated agar plates.
-
Place a disc with DMSO as a negative control and a disc with a standard antibiotic as a positive control.
-
Incubate the plates at 37 °C for 24 hours.
-
Measure the diameter of the zone of inhibition around each disc.
-
3.2.2. Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
-
Materials: Test compound, 2,2-diphenyl-1-picrylhydrazyl (DPPH), Methanol, Positive control (e.g., Ascorbic acid), UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare a methanolic solution of DPPH.
-
In a series of test tubes, add different concentrations of the test compound solution.
-
Add the DPPH solution to each test tube and mix well.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity.
-
Potential Signaling Pathways and Mechanism of Action (Hypothetical)
The precise mechanism of action for this compound has not been elucidated. However, based on the known activities of similar phenolic and brominated compounds, several hypotheses can be proposed.
-
Antibacterial Mechanism: Many phenolic compounds exert their antibacterial effects by disrupting the bacterial cell membrane, leading to leakage of intracellular components. The lipophilic nature of the bromo- and methoxy-substituted benzene ring may facilitate its partitioning into the lipid bilayer of the bacterial membrane.
-
Antioxidant Mechanism: As a phenolic compound, this compound could act as a radical scavenger by donating a hydrogen atom from its hydroxyl group to neutralize free radicals, thereby terminating radical chain reactions. The electronic effects of the bromo and methoxy substituents would influence the O-H bond dissociation enthalpy and thus the antioxidant potency.
Further research, including molecular docking studies with bacterial enzymes or cell-based assays measuring oxidative stress markers, would be necessary to validate these hypotheses.
Conclusion
This compound presents an interesting scaffold for further investigation in drug discovery and materials science. This guide has outlined a comprehensive theoretical and experimental framework to facilitate such research. By employing the proposed computational methodologies, researchers can gain valuable insights into the molecule's electronic and structural properties. The detailed synthetic and biological assay protocols provide a practical starting point for laboratory investigations. While the specific biological activities and mechanisms of action remain to be fully elucidated, the information presented here, extrapolated from related compounds, offers a solid foundation for future studies aimed at unlocking the full potential of this compound.
References
Crystal Structure Analysis of 5-Bromo-2-methoxybenzyl Alcohol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the crystal structure analysis of derivatives of 5-bromo-2-methoxybenzyl alcohol. While crystallographic data for this compound itself is not publicly available, this document presents a comprehensive analysis of a closely related derivative, N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-methoxybenzohydrazide monohydrate, serving as a pertinent case study. This guide details the experimental protocols for synthesis and single-crystal X-ray diffraction, presents a thorough summary of the crystallographic data, and includes visualizations of the experimental workflow and molecular structure to facilitate understanding and application in drug design and materials science.
Introduction
The structural elucidation of organic molecules is a cornerstone of modern drug discovery and development. The precise three-dimensional arrangement of atoms within a crystal lattice, determined through single-crystal X-ray diffraction, provides invaluable insights into molecular conformation, intermolecular interactions, and potential binding mechanisms with biological targets. This compound and its derivatives are of interest due to their potential applications as intermediates in the synthesis of pharmaceuticals and other functional organic materials. Understanding their solid-state structures is crucial for predicting their physicochemical properties and for the rational design of new bioactive compounds.
This guide focuses on the methodologies and data interpretation central to the crystal structure analysis of this class of compounds, using a specific derivative as a detailed example.
Experimental Protocols
Synthesis of this compound Derivatives
A general method for the synthesis of Schiff base derivatives, such as the case study compound, involves the condensation reaction of a substituted benzaldehyde with a hydrazide. The synthesis of the parent this compound can be achieved through the reduction of the corresponding aldehyde.
Synthesis of N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-methoxybenzohydrazide monohydrate:
This compound was prepared by the condensation reaction of 5-bromo-3-methoxysalicylaldehyde (1 mmol, 0.231 g) and 2-methoxybenzohydrazide (1 mmol, 0.166 g) in methanol (30 ml) at ambient temperature. Colorless, block-shaped single crystals suitable for X-ray structural determination were obtained by the slow evaporation of the solution over several days.[1]
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure is achieved through single-crystal X-ray diffraction. A suitable single crystal is mounted on a diffractometer, and diffraction data is collected.
Data Collection and Refinement:
A colorless block-shaped crystal was used for data collection on a Bruker SMART CCD area-detector diffractometer with Mo Kα radiation (λ = 0.71073 Å) at 298 K. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. The water and amino H atoms were located from a difference Fourier map and refined isotropically. The remaining H atoms were positioned geometrically and refined using a riding model.
Data Presentation
The crystallographic data for N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-methoxybenzohydrazide monohydrate (C₁₆H₁₇BrN₂O₅) is summarized in the tables below.
| Parameter | Value |
| Empirical Formula | C₁₆H₁₇BrN₂O₅ |
| Formula Weight | 413.23 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a (Å) | 6.934(1) |
| b (Å) | 8.339(2) |
| c (Å) | 14.619(2) |
| α (°) | 99.246(2) |
| β (°) | 91.861(2) |
| γ (°) | 102.506(2) |
| Volume (ų) | 812.5 |
| Z | 2 |
| Data Collection | |
| Radiation (Å) | Mo Kα (0.71073) |
| Temperature (K) | 298 |
| 2θ_max (°) | 51 |
| Reflections Collected | 4120 |
| Unique Reflections | 2962 |
| Refinement | |
| R_gt(F) | 0.0382 |
| wR_ref(F²) | 0.0907 |
Table 1: Crystallographic Data and Structure Refinement for N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-methoxybenzohydrazide monohydrate.[1]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of a this compound derivative.
Molecular Structure
The diagram below depicts the molecular structure of N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-methoxybenzohydrazide, highlighting the key functional groups.
Conclusion
This technical guide has outlined the process of crystal structure analysis for derivatives of this compound, using a specific hydrazide derivative as a detailed example. The provided experimental protocols and crystallographic data serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and crystallography. The visualization of the experimental workflow and molecular structure further aids in the comprehension of the analytical process and the structural features of this class of compounds. The insights gained from such analyses are critical for the rational design of novel molecules with desired properties and biological activities.
References
Methodological & Application
Application Note: Oxidation of 5-Bromo-2-methoxybenzyl alcohol to 5-bromo-2-methoxybenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract: The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and agrochemical industries.[1] 5-Bromo-2-methoxybenzaldehyde is a valuable building block used in the synthesis of biologically active molecules.[1] This document provides detailed application notes and a comparative overview of several common and efficient protocols for the oxidation of 5-Bromo-2-methoxybenzyl alcohol. The methods discussed include Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, Pyridinium Chlorochromate (PCC) oxidation, Manganese Dioxide (MnO₂) oxidation, and TEMPO-catalyzed oxidation. Each protocol is presented with detailed experimental procedures, and a comparative data summary is provided to aid in method selection based on factors such as yield, reaction conditions, and functional group tolerance.
General Experimental Workflow
The overall process for the synthesis, purification, and analysis of 5-bromo-2-methoxybenzaldehyde follows a standardized workflow. The process begins with the selection of an appropriate oxidation method, followed by the reaction, a suitable work-up procedure to isolate the crude product, purification via techniques like column chromatography or recrystallization, and finally, characterization to confirm the structure and purity of the final product.
Caption: General workflow for the oxidation of this compound.
Comparative Overview of Oxidation Methods
Several reagents are available for the selective oxidation of primary alcohols to aldehydes.[2] The choice of oxidant depends on the substrate's sensitivity, desired scale, and laboratory conditions. Below is a summary of common methods.
| Oxidation Method | Reagent(s) | Typical Conditions | Solvent | Key Advantages & Disadvantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room Temp, 1-3 h | CH₂Cl₂ | Advantages: Mild conditions, high yields, short reaction times, high chemoselectivity.[3] Disadvantages: Reagent is expensive and potentially explosive.[3] |
| Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N | -78 °C to Room Temp, 1-2 h | CH₂Cl₂ | Advantages: High yields, avoids toxic metals, mild conditions.[4] Disadvantages: Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[4] |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Room Temp, 2-4 h | CH₂Cl₂ | Advantages: Readily available, effective for simple substrates.[5] Disadvantages: Chromium-based reagent (toxic), requires anhydrous conditions to prevent over-oxidation.[6][7] |
| MnO₂ Oxidation | Activated Manganese Dioxide (MnO₂) | Room Temp, 12-24 h | CH₂Cl₂ or Hexane | Advantages: Highly selective for benzylic/allylic alcohols, heterogeneous (easy work-up).[8] Disadvantages: Requires a large excess of reagent (5-10 equiv.), reactivity depends on MnO₂ activation method.[8] |
| TEMPO-Catalyzed Oxidation | TEMPO (catalyst), NaOCl (co-oxidant) | 0 °C to Room Temp, 1-3 h | CH₂Cl₂/H₂O | Advantages: Catalytic, uses inexpensive bleach, environmentally benign.[9][10] Disadvantages: Biphasic reaction requires vigorous stirring, potential for chlorination with sensitive substrates.[11] |
Experimental Protocols
Method 1: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a reliable and mild method for converting primary alcohols to aldehydes, known for its high yields and tolerance of sensitive functional groups.[3]
Caption: Simplified mechanism of Dess-Martin Oxidation.
Protocol:
-
To a solution of this compound (1.0 equiv.) in dichloromethane (CH₂Cl₂) (approx. 0.1 M), add Dess-Martin Periodinane (1.1-1.5 equiv.) in one portion at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 ratio).
-
Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer becomes clear.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 5-bromo-2-methoxybenzaldehyde.
Method 2: Swern Oxidation
The Swern oxidation uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base, to produce aldehydes under mild, low-temperature conditions.[12]
Caption: Workflow for the Swern Oxidation protocol.
Protocol:
-
To a solution of oxalyl chloride (1.5 equiv.) in anhydrous CH₂Cl₂ (approx. 0.2 M), add anhydrous DMSO (2.2 equiv.) dropwise at -78 °C (dry ice/acetone bath). Stir for 15 minutes.
-
Add a solution of this compound (1.0 equiv.) in anhydrous CH₂Cl₂ dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30-45 minutes.
-
Add triethylamine (Et₃N) (5.0 equiv.) dropwise to the suspension. The mixture may become thick. Stir for 15 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature over 30-60 minutes.
-
Quench the reaction by adding water. Separate the layers and extract the aqueous phase with CH₂Cl₂ (2x).
-
Combine the organic layers, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography.
Method 3: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a chromium(VI)-based reagent that provides a simple method for oxidizing primary alcohols to aldehydes, particularly when performed in an anhydrous organic solvent like dichloromethane.[7]
Protocol:
-
To a suspension of Pyridinium Chlorochromate (PCC) (1.5 equiv.) and powdered molecular sieves (4Å) or silica gel in anhydrous CH₂Cl₂ (approx. 0.1 M), add a solution of this compound (1.0 equiv.) in anhydrous CH₂Cl₂ in one portion.
-
Stir the mixture at room temperature under a nitrogen atmosphere. Monitor the reaction by TLC (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of Celite® or silica gel to remove the chromium byproducts.
-
Wash the filter cake thoroughly with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
If necessary, purify the crude product further by silica gel column chromatography.
Method 4: TEMPO-Catalyzed Oxidation
This method utilizes a catalytic amount of the stable nitroxyl radical TEMPO, with an inexpensive stoichiometric co-oxidant like sodium hypochlorite (bleach), making it a cost-effective and greener alternative.[13]
Caption: Catalytic cycle for TEMPO-mediated alcohol oxidation.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equiv.), TEMPO (0.01-0.05 equiv.), and KBr (0.1 equiv.) in CH₂Cl₂.
-
Cool the mixture to 0 °C in an ice bath.
-
Add an aqueous solution of sodium hypochlorite (NaOCl, household bleach, approx. 1.2 equiv.) containing sodium bicarbonate (NaHCO₃) (1.5 equiv.) dropwise while stirring vigorously. Maintain the pH between 9-10.
-
Stir the biphasic mixture vigorously at 0 °C to room temperature, monitoring by TLC (typically 1-3 hours).
-
Once the reaction is complete, separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2x).
-
Combine the organic layers and wash with 1 M HCl, saturated aqueous Na₂S₂O₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the aldehyde. Purify by column chromatography if needed.
Product Characterization
The final product, 5-Bromo-2-methoxybenzaldehyde, should be characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₈H₇BrO₂[14] |
| Molecular Weight | 215.05 g/mol [1] |
| Appearance | White to yellow crystalline powder[1][15] |
| Melting Point | 107-110 °C[16] or 112.5-118.5 °C[15] |
| IUPAC Name | 5-bromo-2-methoxybenzaldehyde[14] |
| CAS Number | 25016-01-7[14] |
Spectroscopic Data (Expected):
-
¹H NMR (CDCl₃): Peaks corresponding to the aldehyde proton (~10.4 ppm), aromatic protons (in the range of 6.9-7.6 ppm), and the methoxy group protons (~3.9 ppm) are expected.
-
¹³C NMR (CDCl₃): Peaks for the carbonyl carbon (~190 ppm), aromatic carbons (including the C-Br and C-O carbons), and the methoxy carbon (~56 ppm) are anticipated.[14]
-
IR (KBr): Characteristic absorption bands for the aldehyde C=O stretch (~1690-1700 cm⁻¹) and C-H stretch (~2820 and 2720 cm⁻¹) should be present.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 10. scribd.com [scribd.com]
- 11. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 5-Bromo-2-methoxybenzaldehyde, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 16. prepchem.com [prepchem.com]
Application Notes and Protocols: Etherification of 5-Bromo-2-methoxybenzyl alcohol
These application notes provide detailed protocols and guidance for the etherification of 5-bromo-2-methoxybenzyl alcohol, a key intermediate in the synthesis of various compounds in drug discovery and materials science. The primary method detailed is the Williamson ether synthesis, a robust and widely used method for forming ethers.
Introduction
This compound is a substituted aromatic alcohol. The etherification of its hydroxyl group is a crucial transformation, allowing for the introduction of a wide range of functional groups. This modification can significantly alter the molecule's steric and electronic properties, which is of particular interest in the development of novel pharmaceutical agents and functional materials. The Williamson ether synthesis is a common and effective method for this purpose, involving the deprotonation of the alcohol to form an alkoxide, followed by its reaction with an alkyl halide or other electrophile with a good leaving group.
General Reaction Scheme
The etherification of this compound via the Williamson ether synthesis proceeds as follows:
-
Deprotonation: The alcohol is treated with a strong base (e.g., sodium hydride) to form the corresponding sodium alkoxide.
-
Nucleophilic Substitution: The resulting alkoxide acts as a nucleophile and attacks an electrophile (e.g., an alkyl halide), displacing the leaving group in an SN2 reaction to form the desired ether.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-methoxy-1-((prop-2-yn-1-yloxy)methyl)benzene
This protocol details the synthesis of the propargyl ether of this compound, a common building block in click chemistry applications.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Propargyl bromide (80 wt. % in toluene)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is carefully added in portions at 0 °C under an inert atmosphere (N₂ or Ar).
-
The resulting mixture is stirred at room temperature for 1 hour.
-
The reaction mixture is cooled again to 0 °C, and propargyl bromide (1.2 eq) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for an additional 12-16 hours.
-
Upon completion (monitored by TLC), the reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with water and then with brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure ether.
Data Presentation
The following table summarizes representative reaction conditions and outcomes for the etherification of this compound with various electrophiles.
| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Propargyl bromide | NaH | DMF | RT | 16 | ~90% |
| 2 | Benzyl bromide | NaH | THF | RT | 12 | High |
| 3 | Ethyl iodide | K₂CO₃ | Acetone | Reflux | 24 | Moderate |
| 4 | Methyl iodide | Ag₂O | CH₂Cl₂ | RT | 48 | Good |
Note: Yields are highly dependent on specific reaction conditions and purification methods. The data presented is representative.
Visualizations
The following diagrams illustrate the general workflow for the Williamson ether synthesis and the logical relationship of the key steps.
Caption: Experimental workflow for Williamson ether synthesis.
Caption: Logical steps in the Williamson ether synthesis.
Application Notes and Protocols for the Esterification of 5-Bromo-2-methoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the esterification of 5-bromo-2-methoxybenzyl alcohol. This compound is a valuable building block in organic synthesis, and its ester derivatives are of significant interest in medicinal chemistry and materials science. The following protocols outline various methods to achieve this transformation, catering to different substrate scopes, sensitivities, and laboratory capabilities.
Introduction
Esterification is a fundamental reaction in organic chemistry that forms an ester from an alcohol and an acid. The esterification of this compound can be accomplished through several synthetic strategies, each with its own advantages. This document details three common and effective protocols:
-
Protocol 1: Fischer-Speier Esterification using a carboxylic acid and a strong acid catalyst. This is a classic, cost-effective method suitable for simple carboxylic acids.
-
Protocol 2: Acylation using Acid Chlorides in the presence of a base. This method is highly efficient and suitable for a wide range of carboxylic acid derivatives.
-
Protocol 3: Steglich Esterification using a coupling agent like dicyclohexylcarbodiimide (DCC). This is a mild method ideal for sensitive substrates.
The choice of method will depend on the specific carboxylic acid to be coupled, the desired scale of the reaction, and the functional group tolerance required.
Reaction Pathway: General Esterification
The fundamental transformation involves the reaction of the hydroxyl group of this compound with a carboxylic acid or its derivative to form an ester and a byproduct (e.g., water, HCl).
Caption: General scheme of the esterification reaction.
Experimental Protocols
Protocol 1: Fischer-Speier Esterification with Acetic Acid
This protocol describes the acid-catalyzed esterification of this compound with acetic acid to form 5-bromo-2-methoxybenzyl acetate. This method is an equilibrium process, and using an excess of one reactant or removing water can drive the reaction to completion.[1][2]
Workflow Diagram
Caption: Workflow for Fischer-Speier Esterification.
Materials and Reagents:
-
This compound
-
Glacial Acetic Acid
-
Toluene
-
Sulfuric Acid (H₂SO₄), concentrated
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 eq).
-
Add a solvent such as toluene and an excess of glacial acetic acid (2-5 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Heat the mixture to reflux and collect the water byproduct in the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by washing with saturated aqueous NaHCO₃ solution.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired ester.
| Parameter | Typical Value |
| Molar Ratio (Alcohol:Acid) | 1:2 to 1:5 |
| Catalyst | H₂SO₄, p-TsOH, Zeolites[3] |
| Temperature | Reflux (typically 80-120 °C) |
| Reaction Time | 4 - 24 hours |
| Expected Yield | 50 - 90% (substrate dependent) |
| Table 1. Representative conditions for Fischer-Speier Esterification. |
Protocol 2: Acylation with an Acid Chloride (e.g., Benzoyl Chloride)
This protocol details the esterification of this compound using an acid chloride, which is generally more reactive than the corresponding carboxylic acid. A base is used to neutralize the HCl byproduct.[4][5] This method is often faster and proceeds at lower temperatures.
Workflow Diagram
Caption: Workflow for Acylation with an Acid Chloride.
Materials and Reagents:
-
This compound
-
Benzoyl Chloride (or other acid chloride)
-
Pyridine or Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP) (optional, as catalyst)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.2-1.5 eq) and a catalytic amount of DMAP (0.05-0.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acid chloride (e.g., benzoyl chloride, 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Parameter | Typical Value |
| Molar Ratio (Alcohol:Acid Chloride:Base) | 1 : 1.1 : 1.2-1.5 |
| Base | Pyridine, Triethylamine |
| Catalyst | DMAP (optional) |
| Solvent | DCM, THF, Diethyl Ether |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 4 hours |
| Expected Yield | >90% |
| Table 2. Representative conditions for Acylation with an Acid Chloride. |
Protocol 3: Steglich Esterification
The Steglich esterification is a mild method that uses a carbodiimide, such as dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid.[6] It is particularly useful for substrates that are sensitive to the harsher conditions of other methods. A common byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration.
Workflow Diagram
Caption: Workflow for Steglich Esterification.
Materials and Reagents:
-
This compound
-
Carboxylic Acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl Acetate
-
5% aqueous HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), this compound (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction progress by TLC.
-
Once complete, filter off the DCU precipitate and wash it with a small amount of DCM.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by column chromatography on silica gel.
| Parameter | Typical Value |
| Molar Ratio (Acid:Alcohol:DCC) | 1 : 1.2 : 1.1 |
| Catalyst | DMAP (0.1-0.2 eq) |
| Solvent | DCM, THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 12 hours |
| Expected Yield | 70 - 95% |
| Table 3. Representative conditions for Steglich Esterification. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acid chlorides and strong acids like H₂SO₄ are corrosive and should be handled with extreme care.
-
DCC is a potent allergen and sensitizer; avoid inhalation and skin contact.
-
Anhydrous solvents are flammable and moisture-sensitive. Handle under an inert atmosphere.
These protocols provide a foundation for the successful esterification of this compound. Optimization of reaction conditions may be necessary for specific substrates to achieve the best results.
References
Application Notes and Protocols: The Role of 5-Bromo-2-methoxybenzyl Alcohol in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-bromo-2-methoxybenzyl alcohol in Suzuki-Miyaura cross-coupling reactions. This compound serves as a valuable precursor to 5-bromo-2-methoxybenzyl bromide, a key electrophilic partner in the synthesis of diarylmethanes. Diaryl- and heteroarylmethanes are significant structural motifs in a wide array of biologically active molecules and pharmaceutical agents, making their efficient synthesis a critical focus in medicinal chemistry and drug development.[1]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of diverse coupling partners have cemented its importance in the synthesis of complex molecules.[1]
While aryl halides are the most common electrophiles in Suzuki couplings, the use of benzyl halides has gained prominence for the synthesis of diarylmethanes.[1][2][3] this compound is not directly employed in the Suzuki reaction. Instead, it is first converted to a more reactive electrophile, typically 5-bromo-2-methoxybenzyl bromide. This two-step sequence allows for the strategic incorporation of the 5-bromo-2-methoxyphenylmethyl moiety into target molecules. The methoxy group, in particular, is a prevalent substituent in many natural products and approved drugs, influencing ligand-target binding, physicochemical properties, and metabolic stability.
Principle of the Reaction
The overall process involves two key transformations:
-
Activation of the Benzyl Alcohol: The hydroxyl group of this compound is a poor leaving group and must be converted into a better one. A common method is its transformation into a benzyl bromide using reagents like phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). This conversion proceeds via an SN2-type mechanism.[4]
-
Suzuki-Miyaura Cross-Coupling: The resulting 5-bromo-2-methoxybenzyl bromide is then coupled with an aryl- or heteroarylboronic acid (or its corresponding boronate ester) in the presence of a palladium catalyst, a base, and a suitable solvent system. The catalytic cycle involves three main steps: oxidative addition of the benzyl bromide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to form the diarylmethane product and regenerate the Pd(0) catalyst.
Experimental Protocols
Part 1: Synthesis of 5-Bromo-2-methoxybenzyl Bromide
This protocol is based on the conversion of a benzyl alcohol to a benzyl bromide using triphenylphosphine and carbon tetrabromide.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) and triphenylphosphine (3.0 mmol) in anhydrous THF (5 mL) at 0 °C, add carbon tetrabromide (3.0 mmol) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 20-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a mixture of hexane and diethyl ether.
-
Filter the solution through a pad of silica gel to remove the triphenylphosphine oxide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-based eluent to afford 5-bromo-2-methoxybenzyl bromide.[5]
Part 2: Suzuki-Miyaura Coupling of 5-Bromo-2-methoxybenzyl Bromide with Phenylboronic Acid
This protocol is a representative example for the Suzuki coupling of a substituted benzyl bromide with an arylboronic acid.
Materials:
-
5-Bromo-2-methoxybenzyl bromide (synthesized in Part 1)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
JohnPhos (2-(Di-tert-butylphosphino)biphenyl)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave reaction vials
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a microwave reaction vial, add 5-bromo-2-methoxybenzyl bromide (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium carbonate (3.0 mmol).
-
Add palladium(II) acetate (5 mol %) and JohnPhos (10 mol %).
-
Add anhydrous DMF (2 mL) to the vial.
-
Seal the vial and place it in a microwave reactor. Heat the mixture to 140 °C for 20 minutes.[2]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired diarylmethane.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of various substituted benzyl bromides with arylboronic acids or their derivatives. This data can be used as a reference for optimizing the reaction of 5-bromo-2-methoxybenzyl bromide.
Table 1: Conventional Heating Conditions for Suzuki Coupling of Benzyl Bromides
| Entry | Benzyl Bromide | Boronic Acid Derivative | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | 23 | 81 |
| 2 | 4-Methoxybenzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | CPME/H₂O (10:1) | 90 | 18 | 87 |
| 3 | 2-Methoxybenzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | CPME/H₂O (10:1) | 90 | 15 | 80 |
| 4 | 4-Methylbenzyl chloride | Phenylboronic acid | PdCl₂ (5) | PPh₃ (11) | Na₂CO₃ (2.5) | THF/H₂O (1:1) | 40 | 24 | 79 |
Data adapted from multiple sources for comparison.[1][6]
Table 2: Microwave-Assisted Suzuki Coupling of Benzyl Bromides
| Entry | Benzyl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Isoxazole-substituted benzyl bromide | Phenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3) | DMF | 140 | 20 | 69 |
| 2 | Benzoate-substituted benzyl bromide | Phenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3) | DMF | 140 | 20 | 75 |
| 3 | Benzoate-substituted benzyl bromide | 4-Methoxy-phenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3) | DMF | 140 | 20 | 82 |
| 4 | Benzoate-substituted benzyl bromide | 4-Trifluoromethyl-phenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3) | DMF | 140 | 20 | 35 |
Data sourced from a study on microwave-assisted benzylic Suzuki-Miyaura cross-coupling.[2]
Visualizations
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. rsc.org [rsc.org]
- 6. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]
Application Notes and Protocols: 5-Bromo-2-methoxybenzyl Alcohol as a Protecting Group in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving target molecules with high efficiency and stereochemical control. Benzyl ethers are a cornerstone of hydroxyl group protection due to their general stability across a wide range of reaction conditions and their susceptibility to cleavage under specific, often mild, conditions. The 5-Bromo-2-methoxybenzyl (BMB) group, derived from 5-Bromo-2-methoxybenzyl alcohol, is a member of the substituted benzyl ether family of protecting groups. While less commonly employed than its close relative, the p-methoxybenzyl (PMB) group, the electronic and steric properties imparted by the ortho-methoxy and para-bromo substituents offer a unique profile of reactivity and stability.
The electron-donating ortho-methoxy group is anticipated to enhance the stability of the benzylic carbocation intermediate formed during acid-catalyzed cleavage, potentially allowing for deprotection under milder acidic conditions compared to an unsubstituted benzyl group. The electron-withdrawing bromine atom at the para position may modulate the electron density of the aromatic ring, influencing its reactivity towards oxidative cleavage reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). These characteristics suggest that the 5-Bromo-2-methoxybenzyl group could be a valuable tool for orthogonal protection strategies in complex molecule synthesis.
This document provides detailed application notes and representative protocols for the use of this compound as a protecting group for hydroxyl functionalities. The methodologies described are based on established principles of benzyl ether chemistry.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the protection of alcohols as 5-Bromo-2-methoxybenzyl ethers and their subsequent deprotection. Please note that optimal conditions may vary depending on the specific substrate and must be determined empirically.
Table 1: Protection of Alcohols as 5-Bromo-2-methoxybenzyl (BMB) Ethers
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Alcohol | NaH | THF/DMF | 0 to rt | 2-12 | 85-95 |
| Secondary Alcohol | NaH | DMF | rt to 50 | 12-24 | 70-90 |
| Phenol | K₂CO₃ or Cs₂CO₃ | Acetone/DMF | rt to 60 | 4-16 | 90-98 |
Table 2: Deprotection of 5-Bromo-2-methoxybenzyl (BMB) Ethers
| Deprotection Method | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Oxidative Cleavage | DDQ (1.1 - 1.5 equiv) | CH₂Cl₂/H₂O (18:1) | 0 to rt | 1-4 | 80-95 |
| Acidic Cleavage | Trifluoroacetic Acid (TFA) (10-20%) | CH₂Cl₂ | 0 to rt | 0.5-2 | 75-90 |
| Hydrogenolysis | H₂, Pd/C (10 mol%) | MeOH or EtOAc | rt | 4-24 | 85-95 |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with 5-Bromo-2-methoxybenzyl Bromide
This protocol describes a general procedure for the protection of a primary alcohol using 5-Bromo-2-methoxybenzyl bromide under Williamson ether synthesis conditions.
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
5-Bromo-2-methoxybenzyl bromide (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the primary alcohol (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of 5-Bromo-2-methoxybenzyl bromide (1.2 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-Bromo-2-methoxybenzyl ether.
Protocol 2: Oxidative Deprotection of a 5-Bromo-2-methoxybenzyl Ether using DDQ
This protocol outlines a general procedure for the cleavage of a 5-Bromo-2-methoxybenzyl ether using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).
Materials:
-
5-Bromo-2-methoxybenzyl protected alcohol (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ, 1.2 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 5-Bromo-2-methoxybenzyl protected alcohol (1.0 equiv) in a mixture of CH₂Cl₂ and water (e.g., 18:1 v/v).
-
Cool the solution to 0 °C and add DDQ (1.2 equiv) in one portion.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC. The reaction mixture will typically change color.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Protocol 3: Acidic Deprotection of a 5-Bromo-2-methoxybenzyl Ether using TFA
This protocol provides a general method for the removal of the 5-Bromo-2-methoxybenzyl group under acidic conditions using trifluoroacetic acid (TFA).
Materials:
-
5-Bromo-2-methoxybenzyl protected alcohol (1.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 5-Bromo-2-methoxybenzyl protected alcohol (1.0 equiv) in CH₂Cl₂.
-
Cool the solution to 0 °C and add TFA (10-20% v/v) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC. Allow the reaction to warm to room temperature if necessary.
-
Once the reaction is complete, carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the free alcohol.
Mandatory Visualizations
The following diagrams illustrate the general workflow for the protection of an alcohol with the 5-Bromo-2-methoxybenzyl group and its subsequent deprotection.
Caption: Workflow for the protection of an alcohol as a 5-Bromo-2-methoxybenzyl (BMB) ether.
Caption: General deprotection pathways for 5-Bromo-2-methoxybenzyl (BMB) ethers.
Application Notes and Protocols: The Role of 5-Bromo-2-methoxybenzyl Alcohol in Synthesizing Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-Bromo-2-methoxybenzyl alcohol, and its readily accessible oxidized form, 5-bromo-2-methoxybenzaldehyde, as a versatile starting material in the synthesis of a variety of bioactive molecules. The presence of the bromo substituent offers a reactive handle for various cross-coupling reactions, while the methoxybenzyl core provides a scaffold that can be elaborated into complex molecular architectures with therapeutic potential.
Application Note 1: Synthesis of Cationic Chalcone Antibiotics
Chalcones, characterized by an open-chain flavonoid structure, have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of cationic chalcones has emerged as a promising strategy to enhance their antibacterial efficacy, particularly against drug-resistant strains. 5-Bromo-2-methoxybenzaldehyde serves as a key precursor in a multi-step synthesis to generate an acetophenone intermediate, which is subsequently used in a Claisen-Schmidt condensation to yield the target chalcones.
Synthetic Workflow for Cationic Chalcone Antibiotics
Caption: Synthetic pathway for cationic chalcone antibiotics.
Experimental Protocol: Synthesis of 1-(5-Bromo-2-methoxyphenyl)ethan-1-one
This protocol is adapted from the synthesis of a key acetophenone intermediate.[1]
-
Reduction of 5-Bromo-2-methoxybenzaldehyde:
-
To a solution of 5-bromo-2-methoxybenzaldehyde (1.0 eq) in ethanol, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
-
Chlorination of this compound:
-
Dissolve the crude this compound (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Carefully pour the reaction mixture into ice-water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain 1-(bromomethyl)-5-bromo-2-methoxybenzene.
-
-
Amination of 1-(Bromomethyl)-5-bromo-2-methoxybenzene:
-
To the crude 1-(bromomethyl)-5-bromo-2-methoxybenzene (1.0 eq), add an aqueous solution of dimethylamine (excess).
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Extract the product with diethyl ether, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give N-(5-bromo-2-methoxybenzyl)-N,N-dimethylamine.
-
-
Heck Reaction to form the Acetophenone:
-
In a reaction vessel, combine N-(5-bromo-2-methoxybenzyl)-N,N-dimethylamine (1.0 eq), butoxyethene (1.5 eq), palladium acetate (0.05 eq), 1,3-bis(diphenylphosphino)propane (0.1 eq), and potassium carbonate (2.0 eq) in a mixture of DMF and water.
-
Heat the mixture at 80 °C overnight under an inert atmosphere.
-
After cooling, add aqueous HCl and stir for 1 hour to hydrolyze the enol ether.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 1-(5-bromo-2-methoxyphenyl)ethan-1-one.
-
Application Note 2: Synthesis of Thiourea Derivatives as HIV-1 Reverse Transcriptase Inhibitors
HIV-1 Reverse Transcriptase (RT) is a crucial enzyme for the replication of the human immunodeficiency virus and a well-established target for antiretroviral therapy. Thiourea derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). The synthesis of these bioactive molecules can commence with a Suzuki coupling reaction involving 5-bromo-2-methoxybenzaldehyde to create a biphenyl scaffold, which is then elaborated to the final thiourea compounds.[2]
Synthetic Workflow for HIV-1 RT Inhibitors
Caption: Synthetic route to thiazole-based HIV-1 RT inhibitors.
Experimental Protocol: Synthesis of Thiourea Derivatives
This protocol is based on the general synthetic pathway described for HIV-1 RT inhibitors.[2]
-
Suzuki Coupling:
-
To a solution of 5-bromo-2-methoxybenzaldehyde (1.0 eq) in dimethoxyethane (DME), add the desired substituted phenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and an aqueous solution of 2 M sodium carbonate (Na₂CO₃) (3.0 eq).
-
Heat the reaction mixture at 110 °C for 24 hours under an inert atmosphere.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the substituted [1,1'-biphenyl]-carbaldehyde.
-
-
Condensation with Thiosemicarbazide:
-
A mixture of the substituted [1,1'-biphenyl]-carbaldehyde (1.0 eq) and thiosemicarbazide (1.1 eq) in n-propanol with a catalytic amount of acetic acid is refluxed for 4-6 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry to obtain the thiourea intermediate.
-
-
Cyclization to Thiazole Derivatives:
-
To a suspension of the thiourea intermediate (1.0 eq) in absolute ethanol, add the appropriate α-haloketone (1.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Collect the resulting solid by filtration, wash with ethanol, and dry to obtain the final thiazole-based HIV-1 RT inhibitor.
-
Quantitative Data Summary
| Compound Class | Starting Material | Key Intermediate | Bioactivity | Quantitative Data (Example) | Reference |
| Cationic Chalcone Antibiotics | 5-Bromo-2-methoxybenzaldehyde | 1-(5-Bromo-2-methoxyphenyl)ethan-1-one | Antibacterial | MIC values in the low µM range against various bacteria | [1] |
| Thiourea Derivatives | 5-Bromo-2-methoxybenzaldehyde | Substituted [1,1'-biphenyl]-carbaldehyde | HIV-1 RT Inhibition | IC₅₀ values against HIV-1 RT in the micromolar range | [2] |
| Phthalazine Derivatives | 5-Bromo-2-methoxybenzaldehyde | 4-(5-bromo-2-methoxybenzyl)phthalazin-1(2H)-one | PARP/Tubulin Inhibition | Data typically presented as IC₅₀ values for enzyme inhibition | [3] |
| Thiophene-based SGLT Inhibitors | 5-Bromo-2-methoxybenzaldehyde | Thiophene-containing intermediate | SGLT Inhibition | IC₅₀ values for SGLT1/SGLT2 inhibition | [4] |
Note: Specific quantitative data such as yields and IC₅₀/MIC values are highly dependent on the specific analogues synthesized and the assay conditions used. Researchers should refer to the primary literature for detailed information.
Conclusion
This compound and its aldehyde derivative are valuable and versatile building blocks in medicinal chemistry. The examples provided herein demonstrate their utility in the synthesis of diverse bioactive molecules, including antibacterial and antiviral agents. The synthetic protocols and workflows offer a foundation for researchers to explore the development of novel therapeutics based on this readily accessible starting material.
References
Application of 5-Bromo-2-methoxybenzyl Alcohol in Medicinal Chemistry: A Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methoxybenzyl alcohol is a substituted aromatic alcohol that serves as a valuable and versatile building block in the field of medicinal chemistry. Its utility lies in the strategic placement of three key functional groups on the phenyl ring: a hydroxyl group amenable to various transformations, a bromine atom that can participate in a wide range of cross-coupling reactions, and a methoxy group that influences the electronic properties of the ring and can be involved in specific binding interactions with biological targets. This combination of functionalities allows for the facile and efficient construction of complex molecular scaffolds, making it an attractive starting material for the synthesis of novel therapeutic agents.
While direct applications in marketed drugs are not extensively documented, its role as a key intermediate is evident in the synthesis of various biologically active compounds. This document provides an overview of its application, focusing on its use in the synthesis of N-substituted derivatives with potential therapeutic relevance, and details the experimental protocols for key transformations.
Application in the Synthesis of N-(5-bromo-2-methoxybenzyl) Derivatives
A significant application of this compound is in the synthesis of N-substituted benzyl derivatives. The alcohol can be readily converted to the corresponding benzyl bromide, a reactive electrophile, which can then be used to alkylate a variety of nucleophiles, including amines, to generate a diverse library of compounds for biological screening.
Synthetic Workflow
The general workflow for the synthesis of N-(5-bromo-2-methoxybenzyl) derivatives involves a two-step process:
-
Bromination of the Alcohol: The primary alcohol is converted to the more reactive benzyl bromide.
-
Nucleophilic Substitution: The resulting benzyl bromide is reacted with a suitable amine to form the desired N-substituted product.
Experimental Protocols
The following protocols provide detailed methodologies for the key synthetic transformations involving this compound.
Protocol 1: Synthesis of 5-Bromo-2-methoxybenzyl bromide
This protocol describes the conversion of this compound to 5-Bromo-2-methoxybenzyl bromide.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask cooled in an ice bath, add phosphorus tribromide (0.4 eq) dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 5-Bromo-2-methoxybenzyl bromide.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of N-(5-bromo-2-methoxybenzyl)aniline
This protocol details the reaction of 5-Bromo-2-methoxybenzyl bromide with aniline to form the corresponding N-substituted derivative.
Materials:
-
5-Bromo-2-methoxybenzyl bromide
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 5-Bromo-2-methoxybenzyl bromide (1.0 eq), aniline (1.1 eq), and potassium carbonate (2.0 eq) in acetonitrile.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-(5-bromo-2-methoxybenzyl)aniline.
Data Presentation
The following table summarizes representative data for the synthesis of an N-substituted derivative from this compound.
| Step | Reactants | Product | Reagents/Conditions | Yield (%) |
| 1 | This compound | 5-Bromo-2-methoxybenzyl bromide | PBr₃, Diethyl ether, 0 °C to rt | >90 |
| 2 | 5-Bromo-2-methoxybenzyl bromide, Aniline | N-(5-bromo-2-methoxybenzyl)aniline | K₂CO₃, Acetonitrile, Reflux | 75-85 |
Potential Biological Significance and Signaling Pathways
Compounds containing similar structural motifs have been explored as modulators of various biological targets, including kinases and G-protein coupled receptors (GPCRs). For instance, substituted N-benzylamine derivatives have been investigated as inhibitors of signaling pathways implicated in cancer and inflammation.
The diagram below illustrates a generic signaling pathway that could be targeted by derivatives synthesized from this compound.
Conclusion
This compound is a valuable starting material in medicinal chemistry, providing a versatile scaffold for the synthesis of novel bioactive compounds. The straightforward conversion to its corresponding benzyl bromide allows for the facile introduction of this fragment into a variety of molecules through nucleophilic substitution reactions. The presence of the bromine atom offers a handle for further diversification, making it a powerful tool for generating chemical libraries for drug discovery programs. The protocols and workflows presented here provide a foundation for researchers to utilize this building block in the development of new therapeutic agents.
Application Notes and Protocols for the Preparation of 5-Bromo-2-methoxybenzyl Alcohol Derivatives in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 5-Bromo-2-methoxybenzyl alcohol and its derivatives, which are valuable intermediates in the discovery of novel therapeutic agents. The unique substitution pattern of this scaffold makes it a versatile building block for creating libraries of compounds with diverse pharmacological activities. This document outlines a detailed protocol for the preparation of this compound and discusses its potential derivatization for pharmaceutical research, supported by experimental data and workflow visualizations.
Introduction
This compound is a key organic intermediate used in the synthesis of a wide range of biologically active molecules.[1] Its structural features, including a bromine atom, a methoxy group, and a primary alcohol, offer multiple points for chemical modification, making it an attractive starting material for medicinal chemists. The bromine atom can be utilized in various cross-coupling reactions to introduce molecular diversity, while the alcohol functionality allows for esterification, etherification, or conversion to other functional groups. Derivatives of similar bromo-methoxy-substituted aromatic compounds have been reported to exhibit a range of biological activities, including cytotoxic effects against cancer cells and antioxidant properties.[2][3]
Synthesis of this compound
The preparation of this compound is typically achieved through a two-step process starting from p-bromoanisole. The first step involves the formylation of p-bromoanisole to yield 5-bromo-2-methoxybenzaldehyde, followed by the reduction of the aldehyde to the corresponding benzyl alcohol.
Experimental Protocol: Synthesis of 5-Bromo-2-methoxybenzaldehyde
A common method for the synthesis of 5-bromo-2-methoxybenzaldehyde from p-bromoanisole involves a Vilsmeier-Haack or a Friedel-Crafts type formylation reaction. One documented procedure utilizes titanium tetrachloride and dichloromethyl methyl ether.[4]
Materials:
-
p-Bromoanisole
-
Methylene chloride (CH₂Cl₂)
-
Titanium tetrachloride (TiCl₄)
-
1,1-Dichloromethyl methyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve p-bromoanisole in methylene chloride in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Add titanium tetrachloride dropwise to the cooled solution.
-
After stirring for a short period, add 1,1-dichloromethyl methyl ether dropwise while maintaining the temperature between 0-10°C.
-
Stir the reaction mixture at this temperature for approximately 90 minutes.
-
Quench the reaction by carefully pouring it into a mixture of excess saturated sodium bicarbonate solution and methylene chloride.
-
Separate the organic layer and extract the aqueous phase with additional methylene chloride.
-
Combine the organic layers and wash with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo to yield crude 5-bromo-2-methoxybenzaldehyde.
-
The crude product can be purified by recrystallization or column chromatography.
Experimental Protocol: Reduction to this compound
The reduction of the aldehyde functional group in 5-bromo-2-methoxybenzaldehyde to a primary alcohol can be efficiently achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.
Materials:
-
5-Bromo-2-methoxybenzaldehyde
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-bromo-2-methoxybenzaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield the crude this compound, which can be further purified by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of this compound.
| Parameter | Synthesis of 5-Bromo-2-methoxybenzaldehyde | Reduction to this compound |
| Starting Material | p-Bromoanisole | 5-Bromo-2-methoxybenzaldehyde |
| Key Reagents | TiCl₄, Dichloromethyl methyl ether | Sodium Borohydride (NaBH₄) |
| Solvent | Methylene Chloride | Methanol or Ethanol |
| Reaction Temperature | 0-10°C | 0°C to Room Temperature |
| Typical Yield | 80-90% | >90% |
| Purity (after purification) | >98% | >98% |
| Analytical Method | NMR, Mass Spectrometry | NMR, Mass Spectrometry |
Experimental Workflow and Derivatization Strategy
The following diagrams illustrate the synthetic workflow and a conceptual approach to the derivatization of this compound for pharmaceutical research.
Caption: Synthetic workflow for the preparation of this compound.
Caption: Derivatization strategies and potential biological targets for this compound derivatives.
Application in Pharmaceutical Research
Derivatives of this compound serve as valuable scaffolds in drug discovery. The strategic placement of the bromo and methoxy groups influences the electronic and steric properties of the molecule, which can be fine-tuned to achieve desired interactions with biological targets.
-
Anticancer Agents: Substituted methoxybenzenesulphonamides bearing a bromo group have demonstrated potent cytotoxic activity against various human tumor cell lines, with some compounds identified as inhibitors of tubulin polymerization.[2] The 5-bromo-2-methoxybenzyl scaffold can be utilized to synthesize novel analogues with potential antimitotic activity.
-
Antioxidant and Anti-inflammatory Agents: Phenolic compounds with methoxy substitutions, such as 3,5-dihydroxy-4-methoxybenzyl alcohol, have been shown to possess significant antioxidant properties.[3] Derivatization of this compound could lead to the discovery of new agents that modulate oxidative stress and inflammation-related pathways.
-
Building Blocks for Complex Molecules: The bromo-substituent provides a handle for introducing a wide array of functional groups via metal-catalyzed cross-coupling reactions. This allows for the construction of complex molecular architectures and the exploration of vast chemical space in the search for new drug candidates.
Conclusion
The synthetic protocols and derivatization strategies outlined in these application notes provide a solid foundation for researchers engaged in the preparation and evaluation of this compound derivatives for pharmaceutical research. The versatility of this chemical scaffold, coupled with the potential for diverse biological activities, makes it a valuable tool in the ongoing quest for novel therapeutics. Careful execution of the described synthetic procedures and thoughtful design of derivative libraries will be crucial for unlocking the full potential of this promising class of compounds.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 5-Bromo-2-methoxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of common palladium-catalyzed cross-coupling reactions and their potential application to the substrate 5-Bromo-2-methoxybenzyl alcohol. While specific literature detailing extensive cross-coupling studies on this particular molecule is limited, this guide offers generalized protocols and key considerations based on well-established methodologies for structurally similar aryl bromides. These notes are intended to serve as a starting point for reaction optimization and development.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] These reactions are widely employed in the pharmaceutical industry for the synthesis of complex molecules and drug candidates. The general catalytic cycle for many of these transformations involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation (for Suzuki, Stille, and Negishi reactions) or migratory insertion (for the Heck reaction), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. For the Buchwald-Hartwig amination, the cycle involves amine coordination and deprotonation prior to reductive elimination.
This compound is a versatile building block, and the bromine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 5-position.
General Reaction Mechanisms and Workflows
The following diagrams illustrate the generalized catalytic cycles for several key palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Caption: Generalized catalytic cycles for common palladium-catalyzed cross-coupling reactions.
Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.
Application Notes for this compound
Important Note: The following sections provide generalized information and protocols. Specific reaction conditions such as catalyst, ligand, base, solvent, temperature, and reaction time will require optimization for this compound and the chosen coupling partner.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound.
Data Presentation:
Due to the lack of specific published data for the Suzuki-Miyaura coupling of this compound, a quantitative data table cannot be provided. For structurally similar aryl bromides, yields can range from moderate to excellent depending on the specific boronic acid and reaction conditions used.
Generalized Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos, or PPh₃, 1.2-2.0 equiv. relative to Pd).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.
Data Presentation:
Specific yield and selectivity data for the Heck reaction of this compound are not available in the reviewed literature. Generally, the reaction of aryl bromides with styrenes or acrylates can provide good to excellent yields of the coupled products.[3]
Generalized Experimental Protocol:
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), the alkene (1.1-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., P(o-tol)₃ or PPh₃, 2-4 equiv. relative to Pd).
-
Reagent Addition: Add a degassed solvent (e.g., DMF or NMP) and a base (e.g., Et₃N or K₂CO₃, 1.5-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas.
-
Reaction: Heat the mixture to 100-140 °C.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with water and brine, then dry and concentrate.
-
Purification: Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.
Data Presentation:
Generalized Experimental Protocol:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a base (e.g., Et₃N or DIPA, 2.0-5.0 equiv.). Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and partition between an organic solvent and water. Wash the organic layer, dry, and concentrate.
-
Purification: Purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a method for the formation of C-N bonds by coupling an aryl halide with an amine.[1][2]
Data Presentation:
Specific yields for the Buchwald-Hartwig amination of this compound are not reported in the available literature. This reaction is known to be highly efficient for a wide range of aryl bromides and amines, often providing high yields.[5]
Generalized Experimental Protocol:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biaryl phosphine ligand, 1.2-2.0 equiv. relative to Pd), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv.) to a reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.5 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat the reaction mixture, typically between 80-110 °C.
-
Monitoring: Monitor the reaction by LC-MS.
-
Workup: After cooling, quench the reaction with water and extract with an organic solvent. Wash the organic extracts, dry, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Conclusion
While specific, optimized protocols for palladium-catalyzed cross-coupling reactions of this compound are not extensively documented in publicly available literature, the general methodologies for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide a strong foundation for developing successful transformations. The provided generalized protocols, based on reactions with similar substrates, should serve as a valuable starting point for researchers. It is crucial to emphasize that optimization of the catalyst, ligand, base, solvent, and temperature will be necessary to achieve high yields and selectivity for the desired coupled products.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 5-Bromo-2-methoxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key heterocyclic scaffolds, namely benzofurans and isoquinolines, utilizing 5-Bromo-2-methoxybenzyl alcohol as a versatile starting material. The methodologies described are based on established synthetic strategies, including palladium-catalyzed intramolecular cyclization and the Pictet-Spengler reaction, adapted for this specific substrate.
Synthesis of 6-Bromo-3-methoxy-1-phenyl-1H-isochromene
The synthesis of isochromene derivatives from this compound can be achieved through a palladium-catalyzed intramolecular cyclization. This approach involves the coupling of the benzyl alcohol with a suitable partner, followed by an intramolecular ring-closure.
Experimental Protocol
A plausible synthetic route involves the initial conversion of the benzyl alcohol to a more reactive benzyl bromide, followed by a subsequent palladium-catalyzed coupling and cyclization.
Step 1: Synthesis of 5-Bromo-2-methoxybenzyl bromide
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphorus tribromide (PBr₃) (0.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-Bromo-2-methoxybenzyl bromide, which can be used in the next step without further purification.
Step 2: Palladium-Catalyzed Synthesis of 6-Bromo-3-methoxy-1-phenyl-1H-isochromene
-
To a dry Schlenk flask, add 5-Bromo-2-methoxybenzyl bromide (1.0 eq), a suitable terminal alkyne (e.g., phenylacetylene, 1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq).
-
Add a suitable solvent, such as degassed toluene or dioxane, and a base, typically a tertiary amine like triethylamine (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-Bromo-3-methoxy-1-phenyl-1H-isochromene.
Quantitative Data Summary
| Product | Starting Material | Catalyst/Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 6-Bromo-3-methoxy-1-phenyl-1H-isochromene | 5-Bromo-2-methoxybenzyl bromide | Pd(PPh₃)₄, CuI, Phenylacetylene, Triethylamine | Toluene | 80-100 | 12-24 | 60-80 |
| 5-Bromo-2-methoxybenzyl bromide | This compound | PBr₃ | DCM | 0 to RT | 2-4 | >90 |
*Note: Yields are estimated based on similar transformations reported in the literature and may require optimization for this specific substrate.
Synthesis of 6-Bromo-7-methoxy-1-substituted-1,2,3,4-tetrahydroisoquinolines via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinolines. This involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. To utilize this compound, it must first be converted to the corresponding phenethylamine derivative.
Experimental Protocol
Step 1: Synthesis of 2-(5-Bromo-2-methoxyphenyl)ethan-1-amine
-
Oxidation: Oxidize this compound to the corresponding aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in DCM.
-
Nitrostyrene Formation: React the resulting aldehyde with nitromethane in the presence of a base such as ammonium acetate to form the corresponding nitrostyrene derivative.
-
Reduction: Reduce the nitrostyrene to the desired phenethylamine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF.
Step 2: Pictet-Spengler Cyclization
-
Dissolve the synthesized 2-(5-Bromo-2-methoxyphenyl)ethan-1-amine (1.0 eq) and a suitable aldehyde or ketone (1.1 eq) in a solvent such as toluene or dichloromethane.
-
Add a Brønsted or Lewis acid catalyst (e.g., trifluoroacetic acid (TFA), or scandium(III) triflate (Sc(OTf)₃)).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield the desired 6-Bromo-7-methoxy-1-substituted-1,2,3,4-tetrahydroisoquinoline.
Quantitative Data Summary
| Product | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 6-Bromo-7-methoxy-1-substituted-1,2,3,4-tetrahydroisoquinoline | 2-(5-Bromo-2-methoxyphenyl)ethan-1-amine | Aldehyde/Ketone, TFA or Sc(OTf)₃ | Toluene | RT - 60 | 6-24 | 50-75 |
| 2-(5-Bromo-2-methoxyphenyl)ethan-1-amine | This compound | 1. PCC/DMP; 2. CH₃NO₂, NH₄OAc; 3. LiAlH₄ | DCM/THF | Various | Multi-step | 40-60 |
*Note: Yields are estimated based on similar multi-step syntheses and individual reaction efficiencies reported in the literature. Optimization of each step is recommended.
Visualizations
Synthesis of Isochromene via Palladium-Catalyzed Cyclization
Caption: Palladium-catalyzed synthesis of an isochromene derivative.
Pictet-Spengler Synthesis of a Tetrahydroisoquinoline
Caption: Pictet-Spengler reaction for tetrahydroisoquinoline synthesis.
Enzymatic synthesis and reactions of 5-Bromo-2-methoxybenzyl alcohol derivatives
These application notes provide detailed protocols for the enzymatic synthesis and subsequent reactions of 5-bromo-2-methoxybenzyl alcohol, a versatile building block in medicinal chemistry and drug development. The methodologies outlined below leverage the high selectivity and mild reaction conditions of biocatalysis to produce valuable derivatives.
Enzymatic Synthesis of this compound
The synthesis of this compound can be achieved through the enzymatic reduction of its corresponding aldehyde, 5-bromo-2-methoxybenzaldehyde. This biotransformation offers a green alternative to traditional chemical reductants, often resulting in high yields and simplified purification.
Experimental Protocol: Enzymatic Reduction
This protocol details the reduction of 5-bromo-2-methoxybenzaldehyde to this compound using a commercially available alcohol dehydrogenase (ADH).
Materials:
-
5-Bromo-2-methoxybenzaldehyde
-
Alcohol Dehydrogenase (e.g., from Saccharomyces cerevisiae)
-
Nicotinamide adenine dinucleotide (NADH) or NADPH as a cofactor
-
Isopropanol (as a co-substrate for cofactor regeneration)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a temperature-controlled reaction vessel, dissolve 1 mmol of 5-bromo-2-methoxybenzaldehyde in 20 mL of Tris-HCl buffer.
-
Add 1.2 equivalents of NADH and 10% (v/v) isopropanol.
-
Initiate the reaction by adding 10 mg of alcohol dehydrogenase.
-
Stir the reaction mixture at 30°C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion (typically 12-24 hours), quench the reaction by adding 20 mL of ethyl acetate.
-
Separate the organic layer and extract the aqueous layer twice more with 20 mL of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.
Representative Data:
The following table summarizes representative data for the enzymatic reduction of various substituted benzaldehydes to their corresponding alcohols, demonstrating the potential efficacy of this method for 5-bromo-2-methoxybenzaldehyde.
| Substrate | Enzyme | Cofactor | Reaction Time (h) | Conversion (%) |
| Benzaldehyde | ADH from S. cerevisiae | NADH | 12 | >99 |
| 4-Methoxybenzaldehyde | ADH from S. cerevisiae | NADH | 18 | 95 |
| 5-Bromo-2-methoxybenzaldehyde (Hypothetical) | ADH from S. cerevisiae | NADH | 20 | 92 |
| 4-Nitrobenzaldehyde | ADH from S. cerevisiae | NADH | 24 | 88 |
Experimental Workflow:
Caption: Workflow for the enzymatic synthesis of this compound.
Enzymatic Reactions of this compound
This compound can serve as a substrate for various enzymatic reactions to introduce new functional groups. A common and highly efficient reaction is transesterification to form esters, which are valuable in fragrance, flavor, and pharmaceutical industries.
Experimental Protocol: Enzymatic Transesterification
This protocol describes the synthesis of 5-bromo-2-methoxybenzyl acetate via transesterification of this compound with vinyl acetate, catalyzed by Candida antarctica lipase B (CALB).[1][2]
Materials:
-
This compound
-
Vinyl acetate
-
Immobilized Candida antarctica lipase B (CALB)
-
Isooctane (or another suitable organic solvent)
-
Molecular sieves (optional, to remove water)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a flask containing 25 mL of isooctane, add 2 mmoles of this compound and 4 mmoles of vinyl acetate.[2]
-
Add immobilized CALB (10% w/w of the total substrate mass).[2]
-
The reaction can be carried out at 37°C in a rotary shaker at 250 rpm for 48-72 hours.[1][2]
-
Monitor the reaction progress by TLC or gas chromatography (GC).
-
Once the reaction reaches completion, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product, 5-bromo-2-methoxybenzyl acetate, can be purified by column chromatography if necessary.
Representative Data:
The following table presents the conversion yields for the enzymatic acetylation of various benzyl alcohol derivatives, providing an expected range for the reaction with this compound.[1][2]
| Alcohol Substrate | Enzyme | Acyl Donor | Solvent | Yield (%) | Reference |
| Benzyl alcohol | CALB | Vinyl acetate | Isooctane | ~90 | [1][2] |
| 4-Methoxybenzyl alcohol | CALB | Vinyl acetate | Isooctane | >50 | [1] |
| This compound (Hypothetical) | CALB | Vinyl acetate | Isooctane | 60-80 | - |
| 2-Hydroxybenzyl alcohol | CALB | Vinyl acetate | Isooctane | >50 | [1] |
| 4-Nitrobenzyl alcohol | CALB | Vinyl acetate | Isooctane | 48 | [1] |
Experimental Workflow:
Caption: Workflow for enzymatic transesterification of this compound.
Applications in Drug Development
Derivatives of this compound are valuable scaffolds in drug discovery. The enzymatic modifications described above allow for the generation of libraries of compounds with diverse physicochemical properties. These derivatives can be screened for various biological activities.
Logical Relationship in Drug Discovery:
The following diagram illustrates how enzymatically synthesized derivatives of this compound can be integrated into a drug discovery pipeline.
Caption: Role of enzymatic derivatives in a drug discovery cascade.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-2-methoxybenzyl alcohol by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-Bromo-2-methoxybenzyl alcohol using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.
Experimental Protocols
A typical purification of this compound from a crude reaction mixture is performed using silica gel flash column chromatography. The following protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
Protocol: Flash Column Chromatography Purification
-
TLC Analysis:
-
Prepare a dilute solution of the crude this compound in a solvent such as dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).
-
Develop the TLC plate using a solvent system of hexane and ethyl acetate. A good starting ratio is 7:3 (v/v).
-
Visualize the spots under UV light (254 nm) and/or by staining with an appropriate reagent like potassium permanganate to identify the product and impurities.[1][2] The target Rf value for the desired compound should be between 0.2 and 0.4 for optimal separation.
-
-
Column Preparation:
-
Select a glass column of an appropriate size for the quantity of crude material to be purified.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar mobile phase (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a well-packed, level bed free of air bubbles.[3]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent to obtain a free-flowing powder, and then carefully adding this powder to the top of the column.[4]
-
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 10% ethyl acetate in hexane) to remove non-polar impurities.
-
Gradually increase the polarity of the mobile phase (a gradient elution) by increasing the percentage of ethyl acetate. A common gradient for benzyl alcohol derivatives is a stepwise or linear increase from 10% to 70% ethyl acetate in hexane.[1]
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Data Presentation
The following table summarizes representative data for the purification of a substituted benzyl alcohol by flash column chromatography. Actual results may vary depending on the reaction scale and the purity of the crude material.
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel (230-400 mesh) | [1] |
| Mobile Phase | Hexane/Ethyl Acetate (Gradient) | [1] |
| TLC Solvent System | 7:3 Hexane:Ethyl Acetate | [1] |
| Typical Rf of Product | ~0.3-0.4 | [1] |
| Potential Impurity 1 | 5-Bromo-2-methoxybenzaldehyde | [1] |
| Potential Impurity 2 | Unreacted Starting Materials | [1] |
| Expected Recovery | 85-95% | General expectation |
| Expected Purity (Post-Column) | >98% (by HPLC) | [1] |
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the column chromatography purification of this compound in a question-and-answer format.
Q1: My compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A1: If this compound is not moving with ethyl acetate, it indicates a very polar nature or strong interaction with the silica gel. You can try a more polar solvent system, such as a mixture of dichloromethane and methanol.[5] A small percentage of methanol (1-5%) in dichloromethane can significantly increase the eluting power.[6]
Q2: I see streaking of my compound on the TLC plate. What causes this and how can I fix it?
A2: Streaking on a TLC plate can be caused by several factors:
-
Overloading: Too much sample has been spotted on the plate. Try spotting a more dilute solution.
-
Compound Instability: The compound may be degrading on the acidic silica gel.[5]
-
High Polarity: The compound is very polar and interacts strongly with the stationary phase.
To resolve streaking, you can try adding a small amount of a modifier to your mobile phase. For acidic compounds, a trace of acetic acid can help, while for basic compounds, a small amount of triethylamine is often used.[3] Given that benzyl alcohol is weakly acidic, this is less likely to be the primary solution. More likely, ensuring the sample is not too concentrated is the first step.
Q3: My purified product seems to have a lower yield than expected. Where could the product have been lost?
A3: Product loss during column chromatography can occur in several ways:
-
Co-elution with Impurities: If the separation is not optimal, some of your product may have eluted with either a more or less polar impurity, leading to those fractions being discarded.
-
Adsorption to Silica Gel: Highly polar compounds can sometimes irreversibly adsorb to the silica gel and not elute from the column.
-
Decomposition: The compound might be unstable on silica gel and could be decomposing during the purification process.[5] To check for stability, you can spot your compound on a TLC plate, let it sit for an hour, and then elute it to see if any new spots have appeared.[5]
Q4: How can I differentiate between this compound and the corresponding aldehyde (5-Bromo-2-methoxybenzaldehyde) on a TLC plate?
A4: this compound is more polar than 5-Bromo-2-methoxybenzaldehyde due to the presence of the hydroxyl group, which can engage in hydrogen bonding with the silica gel. Therefore, the alcohol will have a lower Rf value (travel a shorter distance up the plate) than the aldehyde in a normal-phase TLC system like hexane/ethyl acetate.[2] For visualization, both compounds are UV active. Additionally, a potassium permanganate stain will react with the alcohol (producing a yellow/brown spot) but is generally less reactive with aldehydes.[7]
Q5: The separation between my product and an impurity is poor. How can I improve the resolution?
A5: To improve separation (resolution) in column chromatography:
-
Optimize the Solvent System: Use TLC to find a solvent system where the Rf values of your product and the impurity are well-separated (a ΔRf of at least 0.2 is ideal). A common starting point is a solvent mixture that gives your product an Rf of around 0.3.[8]
-
Use a Gradient Elution: A shallow gradient of increasing polarity can help to better separate compounds with similar polarities.[1]
-
Column Dimensions: Use a longer and narrower column for more difficult separations.
-
Sample Loading: Ensure you use a minimal amount of solvent to dissolve your sample for loading, or preferably, use the dry loading technique.[4]
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. sorbtech.com [sorbtech.com]
Technical Support Center: Recrystallization of 5-Bromo-2-methoxybenzyl alcohol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful recrystallization of 5-Bromo-2-methoxybenzyl alcohol.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Q1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This indicates that the solvent is likely too non-polar for your compound. This compound has polar functional groups (hydroxyl and methoxy) and a somewhat polar aromatic ring due to the bromine and oxygen atoms.
-
Solution:
-
Increase the polarity of your solvent system. If you are using a non-polar solvent like hexane, try a more polar solvent such as ethanol, methanol, or acetone.
-
Consider a mixed solvent system. You can dissolve your compound in a minimal amount of a "good" (highly soluble) hot solvent (e.g., ethanol) and then slowly add a "bad" (poorly soluble) hot solvent (e.g., water or hexane) until the solution becomes slightly turbid. Then, add a few drops of the good solvent to clarify the solution before cooling.
-
Q2: The compound "oils out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point (the melting point of this compound is approximately 72°C).[1] This is a common issue when the solution is too concentrated or cooled too rapidly.
-
Troubleshooting Steps:
-
Reheat the solution: Add a small amount of additional hot solvent to redissolve the oil.
-
Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop before placing it in an ice bath. Rapid cooling in an ice bath can promote oiling.
-
Reduce Concentration: If slow cooling still results in oiling, your initial solution may be too concentrated. Add more of the primary solvent to the hot solution and then allow it to cool slowly.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the air-solvent interface or adding a seed crystal of pure this compound to provide a nucleation site.
-
Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?
A3: This is likely due to one of two reasons: either too much solvent was used, or the solution is supersaturated.[2]
-
Solutions:
-
Too much solvent: If the solution is too dilute, the solubility limit will not be reached upon cooling. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its equilibrium solubility but crystallization has not been initiated.
-
Induce crystallization: As mentioned above, scratch the inner surface of the flask with a glass rod or introduce a seed crystal.
-
-
Q4: The yield of recrystallized this compound is very low. How can I improve it?
A4: A low yield can result from several factors during the recrystallization process.
-
Optimization Strategies:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.[2] Excess solvent will keep more of your product dissolved in the mother liquor even after cooling.
-
Prevent Premature Crystallization: During hot filtration (if performed), pre-heat your funnel and receiving flask to prevent the product from crystallizing prematurely on the filter paper.
-
Maximize Cooling: Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the solution.
-
Recover a Second Crop: The mother liquor (the solution remaining after the first filtration) can be concentrated by heating to remove some solvent and then cooled again to obtain a second, though likely less pure, crop of crystals.
-
Q5: The recrystallized crystals are discolored. How can I obtain a pure white product?
A5: Discoloration is typically due to the presence of persistent, often colored, impurities.
-
Decolorization Technique:
-
Add a very small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.
-
Caution: Use charcoal sparingly as it can also adsorb some of your desired product, potentially reducing your yield. Do not add charcoal to a boiling solution, as it can cause vigorous bumping.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on its structure (a substituted benzyl alcohol), good starting points for solvent screening would be:
-
Single Solvents: Alcohols like ethanol or methanol.
-
Mixed Solvent Systems: A polar solvent in which it is soluble (like ethanol, methanol, or acetone) paired with a non-polar anti-solvent (like hexane or heptane) or water. A common and often effective mixture is ethanol/water.
Q2: How do I select the right solvent system?
A2: To find the best solvent, perform small-scale solubility tests. Place a small amount of your crude this compound in several test tubes and add a few drops of different solvents. Observe the solubility at room temperature and then upon heating. A good solvent will show poor solubility at room temperature and complete solubility upon heating.
Q3: What is the purpose of washing the crystals after filtration?
A3: Washing the collected crystals with a small amount of ice-cold recrystallization solvent helps to remove any residual mother liquor that may contain dissolved impurities clinging to the surface of the crystals. It is crucial to use a minimal amount of ice-cold solvent to avoid redissolving a significant portion of your purified product.[2]
Quantitative Data Summary
| Solvent | Polarity | Expected Solubility at Room Temp. | Expected Solubility at Elevated Temp. | Suitability for Recrystallization |
| Water | High | Low | Low to Moderate | Potentially suitable as an anti-solvent in a mixed system. |
| Ethanol | High | Moderate | High | Good candidate as a primary solvent. |
| Methanol | High | Moderate to High | High | Good candidate as a primary solvent. |
| Acetone | Medium-High | High | Very High | May be too good a solvent, leading to low recovery. |
| Ethyl Acetate | Medium | Moderate | High | Potential candidate. |
| Dichloromethane | Medium-Low | High | Very High | Likely too soluble for good recovery. |
| Toluene | Low | Low | Moderate to High | Potential candidate. |
| Hexane | Very Low | Very Low | Low | Good candidate as an anti-solvent. |
Experimental Protocol: Recrystallization of this compound using an Ethanol/Water System
This protocol describes a general procedure for the purification of crude this compound.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating source (hot plate or heating mantle)
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum volume of hot ethanol required to just dissolve the solid. Stir and heat the mixture gently.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel (with fluted filter paper) on the hot plate. Quickly filter the hot solution to remove the impurities.
-
Addition of Anti-Solvent: To the clear, hot ethanolic solution, add hot deionized water dropwise until the solution becomes persistently cloudy (turbid). Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Common side reactions in the synthesis of 5-Bromo-2-methoxybenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-methoxybenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and straightforward method for synthesizing this compound is the reduction of its corresponding aldehyde, 5-Bromo-2-methoxybenzaldehyde. This reduction is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol.
Q2: What are the critical parameters to control during the reduction reaction?
To ensure a successful synthesis with high yield and purity, the following parameters should be carefully controlled:
-
Temperature: The reaction is typically carried out at a low temperature (0 °C to room temperature) to minimize side reactions.
-
Reagent Stoichiometry: While theoretically one equivalent of NaBH₄ can reduce four equivalents of the aldehyde, it is common practice to use a slight excess of NaBH₄ to ensure complete conversion.
-
Solvent Purity: The use of dry solvents is recommended to prevent the quenching of the reducing agent.
-
Reaction Time: The reaction progress should be monitored using Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable eluent system, such as a mixture of ethyl acetate and hexanes (e.g., 10:90 v/v), can be used to separate the starting aldehyde from the product alcohol.[1] The aldehyde, being more polar, will have a lower Rf value compared to the less polar alcohol product. Samples of the reaction mixture can be spotted on a TLC plate at different time intervals to track the disappearance of the starting material spot and the appearance of the product spot.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Sodium Borohydride | Sodium borohydride can decompose over time, especially if not stored properly. Use a fresh batch of NaBH₄ or test the activity of the existing batch on a simple ketone like benzophenone. |
| Wet Solvent | Traces of water in the solvent will react with and consume the sodium borohydride. Ensure the use of anhydrous solvents. |
| Incomplete Reaction | The reaction may require a longer duration or a slight increase in temperature. Continue to monitor the reaction by TLC until the starting material is fully consumed. |
| Improper Work-up | The product may be lost during the work-up and extraction phases. Ensure proper pH adjustment during the quenching step and use an appropriate extraction solvent. |
Problem 2: Presence of Significant Impurities
| Potential Impurity | Identification | Prevention/Removal |
| Unreacted 5-Bromo-2-methoxybenzaldehyde | Appears as a separate spot on TLC with a lower Rf value than the product. | Ensure complete reaction by using a slight excess of NaBH₄ and allowing for sufficient reaction time. Can be removed by column chromatography. |
| Over-reduced product (5-Bromo-2-methoxytoluene) | Difficult to distinguish from the desired product by TLC alone. GC-MS or NMR analysis would be required for confirmation. | Avoid using stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) unless specifically intended. Use controlled temperature and stoichiometry with NaBH₄. |
| Dehalogenated product (2-Methoxybenzyl alcohol) | Can be detected by GC-MS, where a fragment corresponding to the loss of bromine would be absent. | While NaBH₄ is generally not strong enough to cause significant dehalogenation of aryl bromides, this can sometimes occur, especially at elevated temperatures or with prolonged reaction times.[1] Use mild reaction conditions. |
| Borate Esters | These are the primary byproducts of the borohydride reduction. | These are typically hydrolyzed during the acidic work-up step. Ensure the quenching step with acid is performed thoroughly. |
Data on Common Impurities
| Impurity | Molecular Weight ( g/mol ) | Expected Analytical Signature |
| 5-Bromo-2-methoxybenzaldehyde | 215.04[2] | Distinct carbonyl peak in IR spectrum (~1680 cm⁻¹). |
| 5-Bromo-2-methoxytoluene | 201.07 | Absence of the alcohol proton in ¹H NMR. |
| 2-Methoxybenzyl alcohol | 138.16[3] | Absence of the bromine isotopic pattern in the mass spectrum. |
Experimental Protocols
Protocol 1: Reduction of 5-Bromo-2-methoxybenzaldehyde with Sodium Borohydride
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
5-Bromo-2-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 5-Bromo-2-methoxybenzaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by TLC (e.g., 10% ethyl acetate in hexanes).
-
Once the starting material is consumed (typically 1-2 hours), slowly quench the reaction by adding 1 M HCl dropwise at 0 °C until the effervescence ceases and the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., hexanes/ethyl acetate, or toluene)
Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent system.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Visualizations
References
How to avoid over-oxidation of 5-Bromo-2-methoxybenzyl alcohol to the carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the selective oxidation of 5-Bromo-2-methoxybenzyl alcohol to its corresponding aldehyde, with a primary focus on avoiding over-oxidation to the carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the selective oxidation of this compound?
The primary challenge in the oxidation of this compound is preventing the over-oxidation of the desired aldehyde to the corresponding carboxylic acid. This is particularly pertinent for this substrate due to the presence of an electron-donating methoxy group, which can activate the aromatic ring and potentially influence the reactivity of the benzylic position. Finding a balance between complete conversion of the starting material and minimal formation of the carboxylic acid byproduct is crucial for a successful synthesis.
Q2: Which oxidation methods are recommended for the selective formation of 5-Bromo-2-methoxybenzaldehyde?
For the selective oxidation of primary alcohols to aldehydes, especially for sensitive substrates, several mild oxidation methods are highly recommended. These include:
-
Dess-Martin Periodinane (DMP) Oxidation: A very mild and selective method that uses a hypervalent iodine reagent. It is known for its high functional group tolerance and generally proceeds at room temperature with short reaction times.[1][2][3]
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures. It is highly effective for a wide range of alcohols and is known for its mild conditions, which prevent over-oxidation.[4][5]
-
TEMPO-Catalyzed Oxidation: This method employs a stable nitroxyl radical, (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO), as a catalyst in conjunction with a stoichiometric co-oxidant. It offers a green and efficient pathway to aldehydes.[6][7]
Q3: Are there any "greener" alternatives to traditional chromium-based oxidants?
Yes, modern synthetic chemistry emphasizes the use of more environmentally benign reagents. Methods like the Swern and Dess-Martin oxidations avoid the use of toxic heavy metals like chromium.[4][5] TEMPO-catalyzed oxidations are also considered green as they use a catalytic amount of the radical and often employ air or bleach as the terminal oxidant.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant formation of 5-Bromo-2-methoxybenzoic acid (Over-oxidation) | 1. Reaction temperature is too high: Elevated temperatures can provide the activation energy needed for the aldehyde to be further oxidized. 2. Prolonged reaction time: Leaving the reaction to stir for too long after the starting material has been consumed can lead to byproduct formation. 3. Excess oxidant: Using a large excess of the oxidizing agent can drive the reaction towards the carboxylic acid. 4. Presence of water (in some cases): For certain oxidation reactions, the presence of water can facilitate the formation of a hydrate from the aldehyde, which is more susceptible to oxidation. | 1. Maintain strict temperature control: For Swern oxidations, ensure the temperature is kept at or below -60 °C. For DMP and TEMPO oxidations, run the reaction at the recommended temperature (often room temperature) and monitor closely. 2. Monitor reaction progress: Use Thin Layer Chromatography (TLC) or another suitable analytical technique to monitor the disappearance of the starting material. Quench the reaction as soon as the alcohol is consumed. 3. Use a controlled amount of oxidant: Typically, a slight excess (1.1-1.5 equivalents) of the oxidant is sufficient. Avoid using large excesses. 4. Use anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents, especially for Swern and DMP oxidations. |
| Incomplete conversion of this compound | 1. Insufficient oxidant: The amount of oxidizing agent may not be enough to convert all of the starting material. 2. Low reaction temperature: While low temperatures prevent over-oxidation, they can also slow down the desired reaction. 3. Poor quality of reagents: Decomposed or impure reagents will have lower reactivity. | 1. Use a slight excess of oxidant: A small excess (e.g., 1.1 to 1.5 equivalents) of the oxidizing agent is generally recommended to drive the reaction to completion. 2. Optimize reaction temperature: If the reaction is sluggish, a slight increase in temperature might be necessary. However, this should be done cautiously and with careful monitoring to avoid over-oxidation. 3. Use fresh or purified reagents: Ensure that the oxidizing agent and solvents are of high quality and stored properly. |
| Formation of other byproducts | 1. Side reactions with the oxidant: Some oxidants can react with other functional groups on the molecule. 2. Pummerer rearrangement (Swern Oxidation): This can occur if the reaction temperature is not kept sufficiently low. | 1. Choose a highly selective oxidant: DMP is known for its excellent chemoselectivity. 2. Strict temperature control for Swern oxidation: Maintaining the reaction temperature at -78 °C is critical to prevent the Pummerer rearrangement. |
| Difficult workup and purification | 1. Formation of insoluble byproducts: The reduced form of the oxidant can sometimes be difficult to remove. 2. Emulsion formation during extraction: The presence of certain reagents or byproducts can lead to emulsions. | 1. Follow specific workup procedures: For DMP oxidations, a quench with sodium thiosulfate can help to remove iodine byproducts. For Swern oxidations, a specific aqueous wash sequence is typically employed. 2. Use brine washes: Washing the organic layer with a saturated sodium chloride solution can help to break emulsions. |
Data Presentation: Comparison of Selective Oxidation Methods
The following table summarizes typical yields for the oxidation of substituted benzyl alcohols to their corresponding aldehydes using different selective methods. While specific data for this compound is limited in readily available literature, the data for structurally similar compounds provides a useful comparison.
| Oxidation Method | Substrate Example | Yield of Aldehyde (%) | Selectivity for Aldehyde (%) | Reference |
| Dess-Martin Periodinane (DMP) | 4-Methoxybenzyl alcohol | >95 | High | General literature |
| Swern Oxidation | Benzyl alcohol | 84.7 | 98.5 | [8] |
| TEMPO/Cu(I) Catalyzed Aerobic Oxidation | 4-Bromobenzyl alcohol | ~65 (isolated) | High | [6] |
| TEMPO/Cu(I) Catalyzed Aerobic Oxidation | 4-Methoxybenzyl alcohol | ~65 (isolated) | High | [6] |
Experimental Protocols
Recommended Method: Dess-Martin Periodinane (DMP) Oxidation
This method is highly recommended due to its mild reaction conditions, high selectivity, and operational simplicity.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM).
-
Add solid sodium bicarbonate (2.0-3.0 eq) to the solution. This is to buffer the acetic acid produced during the reaction.
-
In a separate container, weigh out Dess-Martin Periodinane (1.1-1.5 eq) and add it to the reaction mixture in one portion.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously for 10-15 minutes until the organic layer becomes clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 5-Bromo-2-methoxybenzaldehyde.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Visualizations
Caption: Reaction pathway for the oxidation of this compound.
Caption: A workflow for troubleshooting oxidation reactions.
Caption: Factors contributing to over-oxidation.
References
- 1. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. ekwan.github.io [ekwan.github.io]
- 6. rsc.org [rsc.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. Experiment 15: Aerobic Oxidation of an Alcohol Using a Cu/TEMPO Catalyst System – Department of Chemistry – UW–Madison [chem.wisc.edu]
Optimizing reaction conditions for the oxidation of benzyl alcohols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective oxidation of benzyl alcohols to aldehydes.
Troubleshooting Guide
This guide addresses common issues encountered during the oxidation of benzyl alcohol.
1. Low or No Conversion of Benzyl Alcohol
Question: My reaction shows very low or no conversion of the starting material. What are the potential causes and how can I improve the yield?
Answer: Low conversion can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst:
-
Troubleshooting: Ensure the catalyst has been properly prepared and activated. For instance, some palladium-based catalysts require a reduction step at high temperatures before use.[1] For homemade catalysts, like the tetra(benzyltriethylammonium) octamolybdate, precise preparation is crucial for its activity.[2][3][4]
-
Solution: Review the catalyst preparation protocol. Consider using a commercially available, pre-activated catalyst to rule out preparation issues.
-
-
Insufficient Oxidant:
-
Troubleshooting: The molar ratio of the oxidant to benzyl alcohol is critical. An insufficient amount of the oxidizing agent will naturally lead to incomplete conversion.
-
Solution: Increase the molar equivalents of the oxidant. For example, in reactions using hydrogen peroxide, a slight excess (e.g., 1.2 equivalents) is often employed.[2][3]
-
-
Suboptimal Reaction Temperature:
-
Troubleshooting: Oxidation reactions are often temperature-sensitive. The reaction may be too slow at lower temperatures or lead to side products at higher temperatures.
-
Solution: Optimize the reaction temperature. For many catalytic systems, heating is required to achieve a reasonable reaction rate.[2][4] For highly exothermic reactions, such as those using hypochlorite, proper temperature control is necessary to prevent runaway reactions.
-
-
Inappropriate Solvent:
-
Troubleshooting: The solvent can significantly influence the reaction's success. Some solvents may not be compatible with the chosen catalytic system.
-
Solution: Screen different solvents. For instance, some iron-catalyzed oxidations show excellent conversion in acetonitrile, while others work well in water.[5] Solvent-free conditions have also been reported to be effective for certain heterogeneous catalysts.[6][7]
-
2. Over-oxidation to Benzoic Acid
Question: My reaction is producing a significant amount of benzoic acid, reducing the selectivity for the desired benzaldehyde. How can I prevent this?
Answer: The over-oxidation of benzaldehyde to benzoic acid is a common challenge. Several strategies can be employed to enhance selectivity.
-
Choice of Oxidant and Catalyst:
-
Troubleshooting: Strong, non-selective oxidizing agents are more prone to cause over-oxidation.
-
Solution: Select a milder and more selective oxidizing system. For example, Swern oxidation is known for its high selectivity in converting primary alcohols to aldehydes without significant over-oxidation.[8] Using hydrogen peroxide with a suitable catalyst can also offer good selectivity.[9] Manganese dioxide (MnO2) is another reagent often used for the selective oxidation of benzyl alcohol to benzaldehyde.[10]
-
-
Control of Reaction Time:
-
Troubleshooting: Allowing the reaction to proceed for too long can lead to the subsequent oxidation of the initially formed benzaldehyde.
-
Solution: Monitor the reaction progress using techniques like TLC or GC. Stop the reaction once the consumption of benzyl alcohol is complete or when the formation of benzaldehyde is maximized.
-
-
Reaction Temperature:
-
Troubleshooting: Higher temperatures can sometimes favor over-oxidation.
-
Solution: Conduct the reaction at the lowest temperature that still allows for a reasonable conversion rate.
-
-
pH Control:
-
Troubleshooting: The pH of the reaction medium can influence selectivity. For some gold-catalyzed systems, alkaline conditions have been reported to enhance the selectivity towards benzoic acid.[11]
-
Solution: Adjust the pH of the reaction mixture. For instance, in hypochlorite oxidations, adjusting the pH to around 8.5 can be a good compromise between reactivity and selectivity.
-
3. Difficulty in Product Purification
Question: I am struggling to separate the final product, benzaldehyde, from the unreacted benzyl alcohol. What purification methods are effective?
Answer: The separation of benzaldehyde from benzyl alcohol can be challenging due to their similar properties.
-
Fractional Distillation under Reduced Pressure:
-
Methodology: Benzyl alcohol has a significantly higher boiling point (205 °C) than benzaldehyde (178.1 °C). This difference allows for separation by fractional distillation. However, distillation at atmospheric pressure can lead to the oxidation of benzaldehyde to benzoic acid. Therefore, it is recommended to perform the distillation under reduced pressure.[12]
-
-
Bisulfite Adduct Formation:
-
Methodology: Benzaldehyde reacts with a saturated solution of sodium bisulfite to form a solid adduct, while benzyl alcohol does not. This adduct can be filtered off, washed to remove unreacted benzyl alcohol and other impurities, and then hydrolyzed back to pure benzaldehyde, typically by treatment with a mild base like sodium carbonate.[12]
-
Frequently Asked Questions (FAQs)
Q1: What are some "green" alternatives to traditional oxidizing agents like chromium-based reagents?
A1: Hydrogen peroxide (H₂O₂) is a widely used green oxidant as its main byproduct is water.[9] Molecular oxygen or air, especially when used with heterogeneous catalysts, are also environmentally friendly options. The use of a recyclable catalyst further enhances the green credentials of the process.
Q2: How does the choice of catalyst support affect the reaction?
A2: The catalyst support can significantly impact the activity and selectivity of the reaction. For example, in the case of Au-Pd bimetallic catalysts for the solvent-free oxidation of benzyl alcohol, TiO₂ in the rutile form showed higher conversion compared to anatase and brookite forms.[6][7] The support can influence the dispersion of the metal nanoparticles and the interaction between the metal and the support.
Q3: Can the reaction be performed without a solvent?
A3: Yes, solvent-free oxidation of benzyl alcohol is possible and is considered a greener approach as it reduces solvent waste. This is often carried out with heterogeneous catalysts at elevated temperatures.[6][7]
Q4: What is the role of a base in the oxidation of benzyl alcohol?
A4: A base can act as a "promoter" or "co-catalyst" in many oxidation reactions. It can facilitate the deprotonation of the alcohol, which can be a rate-limiting step.[11] However, the presence of a base can also influence the selectivity, sometimes promoting the formation of benzoic acid or byproducts like benzyl benzoate.[11]
Experimental Protocols
Protocol 1: Green Oxidation using a Molybdate Catalyst and Hydrogen Peroxide
This protocol is adapted from a procedure that emphasizes green chemistry principles by using a recyclable catalyst and a benign oxidant.[2][3][4]
Part A: Preparation of Tetra(benzyltriethylammonium) Octamolybdate Catalyst
-
In a vial, dissolve sodium molybdate dihydrate (0.30 g, 1.2 mmol) in approximately 1 mL of water and add 4 M HCl (0.5 mL, 2.0 mmol).
-
In a separate vial, dissolve benzyltriethylammonium chloride (BTEAC) (0.525 g, 2.30 mmol) in approximately 3 mL of water.
-
Heat the BTEAC solution to 70 °C with stirring.
-
Add the molybdate solution dropwise to the heated BTEAC solution.
-
Continue stirring for an additional five minutes after the addition is complete.
-
Remove the mixture from the heat and collect the solid catalyst by vacuum filtration.
-
Wash the solid catalyst on the filter with approximately 5 mL of water. The catalyst can be used immediately (wet) or dried for later use.
Part B: Oxidation of Benzyl Alcohol to Benzaldehyde
-
To a 50 mL round-bottom flask, add benzyl alcohol (5 mL, 50 mmol) and the dry catalyst (0.25 g, 0.2 mol%).
-
Add 15% hydrogen peroxide (12 mL, 60 mmol) to the flask.
-
Reflux the mixture for one hour.
-
Cool the reaction mixture to near room temperature.
-
Isolate the product by simple distillation. The distillate will contain benzaldehyde and water.
-
Separate the water from the benzaldehyde using a pipette.
-
Dry the benzaldehyde over anhydrous sodium sulfate.
Protocol 2: Swern Oxidation in a Continuous Flow Microreactor
This method provides a high-yield synthesis of benzaldehyde with high selectivity and can be operated at near-room temperature, in contrast to traditional batch Swern oxidations which require very low temperatures.[8]
-
Reagents: Dimethyl sulfoxide (Me₂SO) as the oxidant and oxalyl chloride as the activating agent.
-
Optimized Conditions:
-
Mole ratio of Me₂SO: oxalyl chloride: benzyl alcohol = 4:2:1.
-
Reaction temperature: 15 °C.
-
-
Setup: A continuous flow microreactor system is used to introduce and mix the reagents.
-
Outcome: This method can achieve a benzaldehyde yield of up to 84.7% with a selectivity of 98.5%.[8]
Data Presentation
Table 1: Comparison of Catalytic Systems for Benzyl Alcohol Oxidation
| Catalyst | Support | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity to Benzaldehyde (%) | Reference |
| Au-Pd | Rutile TiO₂ | O₂ | Solvent-free | 120 | 3 | 65.1 | - | [6][7] |
| Au-Pd | Anatase TiO₂ | O₂ | Solvent-free | 120 | 3 | 51.8 | - | [6][7] |
| Au-Pd | Brookite TiO₂ | O₂ | Solvent-free | 120 | 3 | 60.0 | - | [6][7] |
| Au | g-C₃N₄ (urea) | Light (365 nm) | Water (pH=2) | 40 | 4 | 75 | >85 | [13] |
| Au | TiO₂ | Light (365 nm) | Water (pH=2) | 40 | 4 | >80 | ~55 | [13] |
| Pd-Fe | TiO₂ | H₂/O₂ (in situ H₂O₂) | Methanol | - | - | High rate | High | [1] |
Table 2: Effect of Catalyst Support on Gold-Catalyzed Oxidation in Xylene
| Catalyst Support | Initial Reaction Rate (GSNAini, s⁻¹) |
| SiO₂ | < 0.28 |
| Al₂O₃ | 0.28 - 1.11 |
| HAP | 0.28 - 1.11 |
| MgAl₂O₄ | > 1.11 |
| MgO | > 1.11 |
Reaction Conditions: Xylene solvent, atmospheric oxygen, 60 °C, in the presence of K₂CO₃. GSNAini is the initial reaction rate related to surface Au atoms.
Visualizations
Caption: Reaction network for the oxidation of benzyl alcohol.
Caption: Troubleshooting workflow for benzyl alcohol oxidation.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. cs.gordon.edu [cs.gordon.edu]
- 3. cs.gordon.edu [cs.gordon.edu]
- 4. lakeland.edu [lakeland.edu]
- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 6. Solvent-Free Catalytic Oxidation of Benzyl Alcohol over Au-Pd Bimetal Deposited on TiO2: Comparison of Rutile, Brookite, and Anatase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. "Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a co" by LIN ZHU, XIAOHUI XU et al. [journals.tubitak.gov.tr]
- 9. lakeland.edu [lakeland.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Sciencemadness Discussion Board - Need pointers on seperating benzaldehyde from benzyl alcohol - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. A Comparative Study on the Choice of the Support in the Elaboration of Photocatalysts for the Photooxidation of Benzyl Alcohol under Mild Conditions [mdpi.com]
Byproducts formed during the bromination of 2-methoxybenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2-methoxybenzyl alcohol. The following information is designed to help you identify and mitigate the formation of common byproducts during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts formed during the bromination of 2-methoxybenzyl alcohol?
A1: The primary byproducts encountered during the bromination of 2-methoxybenzyl alcohol are:
-
Bis(2-methoxybenzyl) ether: Formed through the self-condensation of the starting alcohol, particularly under acidic conditions.
-
Ring-brominated species: The methoxy group is an activating group, which can lead to electrophilic substitution on the aromatic ring, resulting in compounds like 4-bromo-2-methoxybenzyl alcohol or dibrominated species.[1]
-
2-Methoxybenzaldehyde: This can result from the oxidation of the benzyl alcohol, especially when certain brominating agents are used in the absence of a reducing agent or under prolonged reaction times.[2]
-
Phosphorous acid byproducts: When using phosphorus tribromide (PBr₃), phosphorous acid and related salts are formed and are typically removed during the aqueous workup. Incomplete reaction can also leave phosphite ester intermediates.[3]
Q2: How does the choice of brominating agent affect byproduct formation?
A2: The choice of brominating agent is critical in controlling the product distribution.
-
Phosphorus tribromide (PBr₃): Generally effective for converting primary alcohols to bromides with minimal rearrangement. However, it can generate acidic conditions that may promote ether formation.[4]
-
N-Bromosuccinimide (NBS) with triphenylphosphine (PPh₃) (Appel Reaction): This is a milder method that can reduce acid-catalyzed side reactions like ether formation. However, incomplete reaction can be an issue, and triphenylphosphine oxide must be removed during purification.[2][4]
-
Hydrogen Bromide (HBr): This is a strong acid and can significantly promote the formation of bis(2-methoxybenzyl) ether.[5]
Q3: Why am I observing multiple spots on my TLC, even after the reaction should be complete?
A3: Multiple spots on a TLC plate after the reaction is complete likely indicate the presence of one or more byproducts alongside your desired 2-methoxybenzyl bromide. The relative positions of these spots can give you clues about their identity. For instance, the starting alcohol is more polar than the product, while the ether byproduct is less polar. Ring-brominated byproducts will have different polarities depending on the position and number of bromine atoms.
Troubleshooting Guides
Issue 1: Low yield of 2-methoxybenzyl bromide and a significant amount of a less polar byproduct.
Q: My reaction has a low yield of the desired product, and I've isolated a significant amount of a less polar compound. What is this byproduct and how can I prevent it?
A: This less polar byproduct is likely bis(2-methoxybenzyl) ether . Its formation is favored under acidic conditions and at elevated temperatures.
Troubleshooting Steps:
-
Choice of Reagent: If you are using HBr or PBr₃, consider switching to a milder reagent system like NBS/PPh₃ (Appel reaction) to minimize acid-catalyzed ether formation.[4]
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C) to disfavor the bimolecular condensation reaction that leads to the ether.
-
Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent prolonged exposure to reaction conditions that favor byproduct formation.
-
Use of a Base: In some cases, the addition of a non-nucleophilic base, such as pyridine, in small amounts can help to scavenge any generated acid, thereby suppressing ether formation.[6]
Issue 2: Formation of products with bromine on the aromatic ring.
Q: My mass spectrometry and NMR data suggest that I have bromination on the benzene ring in addition to the benzylic position. How can I improve the selectivity?
A: This is due to over-bromination , where the electron-rich aromatic ring is susceptible to electrophilic attack by bromine. The methoxy group strongly activates the ortho and para positions.[1]
Troubleshooting Steps:
-
Stoichiometry: Use a controlled amount of the brominating agent, typically 1.0 to 1.1 equivalents. Using a large excess will significantly increase the likelihood of ring bromination.[6]
-
Slow Addition: Add the brominating agent slowly and in portions to maintain a low concentration in the reaction mixture. This favors the kinetically faster benzylic bromination over the slower electrophilic aromatic substitution.[6]
-
Choice of Brominating Agent: Radical bromination conditions, such as using NBS with a radical initiator (e.g., AIBN or light), can favor benzylic bromination over aromatic bromination. However, care must be taken as these conditions can also be harsh.[7]
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity, as electrophilic aromatic substitution often has a higher activation energy.
Issue 3: Presence of 2-methoxybenzaldehyde in the product mixture.
Q: I am observing an aldehyde peak in my NMR and IR spectra. What is causing the formation of 2-methoxybenzaldehyde?
A: The presence of 2-methoxybenzaldehyde indicates that the starting alcohol has been oxidized.
Troubleshooting Steps:
-
Purity of Reagents: Ensure that your brominating agent is free of oxidizing impurities.
-
Reaction Conditions: In the absence of a reducing agent, some brominating agents can cause oxidation. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
-
Thiourea Additives: The use of substoichiometric amounts of thiourea as an additive in NBS brominations has been shown to suppress the oxidation of alcohols.[8]
Data Presentation
The following table summarizes the potential byproducts and the influence of different reaction conditions on their formation.
| Byproduct | Brominating Agent | Temperature | Stoichiometry | Mitigation Strategy |
| Bis(2-methoxybenzyl) ether | HBr, PBr₃ | High | N/A | Use milder reagents (NBS/PPh₃), low temperature, shorter reaction time. |
| Ring-brominated species | Br₂, NBS | High | Excess brominating agent | Control stoichiometry, slow addition of reagent, lower temperature. |
| 2-Methoxybenzaldehyde | NBS | High | N/A | Use purified reagents, inert atmosphere, consider thiourea additives. |
Experimental Protocols
Protocol 1: Minimizing Ether Formation using the Appel Reaction
This protocol is designed to minimize the formation of bis(2-methoxybenzyl) ether by using the milder conditions of the Appel reaction.
-
Dissolve 2-methoxybenzyl alcohol (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
The crude product can be purified by column chromatography to remove triphenylphosphine oxide.
Protocol 2: Minimizing Ring Bromination
This protocol focuses on controlling the reaction to favor benzylic bromination.
-
Dissolve 2-methoxybenzyl alcohol (1.0 eq) in a suitable solvent like carbon tetrachloride or cyclohexane.
-
Add N-bromosuccinimide (1.05 eq) and a catalytic amount of a radical initiator like AIBN.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with aqueous sodium thiosulfate to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
Mandatory Visualization
References
- 1. Stereospecific Radical Bromination of β‐Aryl Alcohols with Thiourea Additives Through A Serendipitous Discovery of A 1,2‐Aryl Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 2-Methoxybenzyl alcohol(612-16-8) 13C NMR [m.chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide - Google Patents [patents.google.com]
- 8. 2-Methoxybenzyl alcohol 99 612-16-8 [sigmaaldrich.com]
Technical Support Center: Synthesis of 5-Bromo-2-methoxybenzyl alcohol
Welcome to the technical support center for the synthesis of 5-Bromo-2-methoxybenzyl alcohol. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and troubleshooting common issues encountered during the procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely employed and dependable method for the synthesis of this compound is the reduction of its corresponding aldehyde, 5-Bromo-2-methoxybenzaldehyde. This transformation is typically achieved using a mild reducing agent, with sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol being the most common choice due to its selectivity and ease of handling.[1][2][3] This method consistently provides good to excellent yields of the desired product.
Q2: I am planning the synthesis. What are the key starting materials and reagents I will need?
A2: For the standard reduction method, you will require the following:
-
Starting Material: 5-Bromo-2-methoxybenzaldehyde
-
Reducing Agent: Sodium borohydride (NaBH₄)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH) are commonly used. Tetrahydrofuran (THF) can also be used.[4]
-
Work-up Reagents:
-
Dilute acid (e.g., 1N HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching the reaction.[4][5]
-
An organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Brine solution for washing the organic layer.
-
A drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reduction of 5-Bromo-2-methoxybenzaldehyde to this compound can be effectively monitored using Thin-Layer Chromatography (TLC).[6][7] A suitable mobile phase, typically a mixture of hexane and ethyl acetate, will show the consumption of the starting aldehyde (less polar) and the formation of the product alcohol (more polar). The spots can be visualized under a UV lamp.[6] The reaction is considered complete when the spot corresponding to the starting aldehyde is no longer visible in the reaction mixture lane on the TLC plate.[6]
Troubleshooting Guide
Low or No Yield
Q4: My reaction has resulted in a very low yield or no product at all. What could be the issue?
A4: Several factors can contribute to a low or negligible yield in the reduction of 5-Bromo-2-methoxybenzaldehyde. Here are some common causes and their solutions:
-
Degraded Reducing Agent: Sodium borohydride can decompose over time, especially if not stored in a dry environment. Use freshly opened or properly stored NaBH₄.
-
Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of NaBH₄. Typically, 1.2 to 1.5 equivalents are used.[4] For substrates that are less reactive or if the solvent is not completely anhydrous, a larger excess may be necessary.
-
Reaction Temperature: While the reaction is often carried out at room temperature, starting the addition of NaBH₄ at 0 °C can help control the initial exothermic reaction and prevent side reactions.[8]
-
Improper Quenching: A premature or overly aggressive quench with strong acid at a higher temperature can potentially lead to side reactions. It is advisable to quench the reaction at a low temperature (e.g., 0 °C).[4]
Impurity Issues
Q5: My final product is contaminated with the starting material (5-Bromo-2-methoxybenzaldehyde). How can I improve the conversion and purification?
A5: The presence of unreacted starting material is a common issue. Here’s how you can address it:
-
Incomplete Reaction:
-
Reaction Time: Allow the reaction to stir for a longer period. Monitor the reaction progress by TLC until the starting material is fully consumed.[7]
-
Additional Reducing Agent: If the reaction stalls, you can add another portion of NaBH₄.
-
-
Purification:
-
Column Chromatography: The most effective way to separate the more polar alcohol product from the less polar aldehyde starting material is through silica gel column chromatography. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.[9]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can also be an effective purification method.[9]
-
Q6: I observe an unknown impurity in my final product. What could it be and how can I avoid it?
A6: The formation of unknown impurities can arise from several sources:
-
Impure Starting Material: Ensure the purity of your starting 5-Bromo-2-methoxybenzaldehyde. Impurities in the starting material will likely be carried through the reaction.
-
Side Reactions: Although NaBH₄ is a mild reducing agent, side reactions can occur.[2] For instance, if the reaction temperature is too high, other functional groups on more complex substrates could potentially be reduced. Maintaining a controlled temperature is crucial.
-
Work-up Byproducts: During the acidic work-up, acid-catalyzed side reactions can sometimes occur. Using a milder quenching agent like saturated aqueous ammonium chloride can mitigate this.[5]
Data Presentation
Table 1: Comparison of Reducing Agents for Aldehyde Reduction
| Reducing Agent | Selectivity for Aldehydes/Ketones | Reactivity with Esters/Amides | Typical Solvents | Work-up |
| Sodium borohydride (NaBH₄) | High | Generally unreactive | Methanol, Ethanol, THF | Aqueous acid or NH₄Cl quench |
| Lithium aluminum hydride (LiAlH₄) | High (less selective than NaBH₄) | Reactive | THF, Diethyl ether | Careful quench with water/acid |
| Sodium cyanoborohydride (NaBH₃CN) | High (selective for imines over ketones/aldehydes) | Unreactive | Methanol, Acetonitrile | Aqueous work-up |
This table provides a general comparison of common reducing agents. The choice of reagent depends on the specific substrate and desired selectivity.
Experimental Protocols
Protocol 1: Reduction of 5-Bromo-2-methoxybenzaldehyde with Sodium Borohydride
-
Reaction Setup: In a round-bottom flask, dissolve 5-Bromo-2-methoxybenzaldehyde (1.0 eq) in methanol (10 volumes).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[8]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[4]
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly add 1N HCl or saturated aqueous NH₄Cl to quench the excess NaBH₄ and hydrolyze the borate ester.[4][5]
-
Extraction: Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3 x 20 volumes).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by silica gel column chromatography or recrystallization to yield pure this compound.[9]
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting failed reactions involving 5-Bromo-2-methoxybenzyl alcohol
Welcome to the technical support center for troubleshooting reactions involving 5-Bromo-2-methoxybenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during synthetic transformations of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) with this compound is failing or giving low yields. What are the common causes?
A1: Failure in cross-coupling reactions with this substrate often stems from a combination of factors related to its electronic properties and the presence of the benzyl alcohol moiety.
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Catalyst and Ligand Choice: The electron-donating methoxy group can make the aryl bromide less reactive towards oxidative addition. Standard palladium catalysts like Pd(PPh₃)₄ may be insufficient. Consider using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can facilitate the oxidative addition step.
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Reaction Conditions: Ensure strictly anhydrous and anaerobic conditions, as oxygen can deactivate the Pd(0) catalyst. Thoroughly degas all solvents and reagents.
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Base Selection: The choice of base is critical. For Suzuki reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones. For Sonogashira and Buchwald-Hartwig reactions, an appropriate amine base (e.g., Et₃N, DIPA) or a non-nucleophilic inorganic base (e.g., NaOtBu, K₂CO₃) is crucial.
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Interference from the Alcohol: The free hydroxyl group can potentially coordinate to the palladium center, interfering with the catalytic cycle. If other troubleshooting steps fail, consider protecting the alcohol as a silyl ether (e.g., TBDMS) or another suitable protecting group that is stable to the reaction conditions.
Q2: I am attempting a Grignard reaction with this compound, but the reaction won't initiate or gives a complex mixture of products. What's going wrong?
A2: Grignard reactions with this substrate are challenging due to the presence of the acidic benzylic proton.
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Incompatible Functional Groups: Grignard reagents are strong bases and will be quenched by the acidic proton of the benzyl alcohol. It is essential to protect the alcohol group before attempting to form the Grignard reagent. A common strategy is to convert the alcohol to a silyl ether (e.g., using TBDMSCl and imidazole).
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Reaction Initiation: Even with the protected alcohol, Grignard formation can be sluggish. Ensure your magnesium turnings are fresh and activated. Methods for activation include crushing the magnesium in the flask, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane. All glassware must be flame-dried, and all solvents must be strictly anhydrous.
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Side Reactions: A common side reaction is Wurtz coupling, leading to the formation of a biphenyl dimer. This is often favored by higher temperatures and high concentrations of the aryl bromide.
Q3: My oxidation of this compound to the corresponding aldehyde is either incomplete or over-oxidized to the carboxylic acid. How can I improve this?
A3: Achieving selective oxidation to the aldehyde requires careful selection of the oxidizing agent and reaction conditions.
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Mild Oxidizing Agents: Avoid strong oxidants like potassium permanganate or chromic acid, which will likely lead to over-oxidation. Milder reagents are preferred for this transformation.
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Reagent Choice and Control:
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Manganese Dioxide (MnO₂): Activated MnO₂ is a classic and effective reagent for the selective oxidation of benzylic alcohols to aldehydes. It is a heterogeneous reagent, and the reaction progress can be monitored by TLC.
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PCC or DMP: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are also effective for this oxidation, typically providing good yields of the aldehyde with minimal over-oxidation.
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TEMPO-catalyzed systems: A catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant (e.g., bleach or NCS) offers a greener alternative.
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Reaction Monitoring: Carefully monitor the reaction by TLC to determine the point of complete consumption of the starting material and to avoid prolonged reaction times that could lead to side reactions or degradation.
Q4: I am trying to perform a Williamson ether synthesis with this compound, but the yield is low. What can I do to optimize this reaction?
A4: Low yields in Williamson ether synthesis can be due to several factors, including base strength, solvent choice, and competing elimination reactions.
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Base Selection: A strong base is required to deprotonate the benzyl alcohol to form the more nucleophilic alkoxide. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like THF or DMF are common choices. Weaker bases like K₂CO₃ may not be sufficient for complete deprotonation, leading to low conversion.
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Alkyl Halide Reactivity: The reaction follows an Sₙ2 mechanism, so the reactivity of the alkyl halide is crucial. Primary alkyl halides or tosylates are the best electrophiles. Secondary halides will give lower yields and may lead to elimination byproducts, while tertiary halides will almost exclusively undergo elimination.
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Solvent: A polar aprotic solvent like DMF or DMSO can accelerate the Sₙ2 reaction. Ensure the solvent is anhydrous.
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Temperature: While heating can increase the reaction rate, excessively high temperatures can promote side reactions, including elimination if a secondary or sterically hindered primary alkyl halide is used.
Troubleshooting Guides
Problem 1: Low Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a more active catalyst system. Switch from Pd(PPh₃)₄ to a combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). |
| Protodeborylation of Boronic Acid | Ensure the base is not too strong or the reaction temperature too high. Use milder bases like K₂CO₃ or Cs₂CO₃. Ensure the reaction is run under a strict inert atmosphere. |
| Poor Solubility of Reagents | Choose a solvent system that ensures all components are in solution at the reaction temperature. Common solvent systems include dioxane/water, toluene/water, or DMF. |
| Interference from Free Hydroxyl Group | Protect the benzyl alcohol as a TBDMS ether before the coupling reaction. Deprotect with TBAF after the coupling is complete. |
Problem 2: Failure to Form Grignard Reagent
| Possible Cause | Troubleshooting Steps |
| Presence of Acidic Proton | Protect the alcohol functionality. Convert the benzyl alcohol to a TBDMS ether using TBDMSCl and imidazole in DMF. |
| Wet Glassware or Solvents | Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere. Use anhydrous solvents. |
| Inactive Magnesium | Use fresh magnesium turnings. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming. |
| Reaction Not Initiating | Crush the magnesium turnings in the flask with a dry stirring rod to expose a fresh surface. Add a small portion of the aryl bromide neat to the magnesium before adding the rest of the solution. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Protected this compound
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Protection of the Alcohol: To a solution of this compound (1.0 eq) and imidazole (1.5 eq) in anhydrous DMF, add TBDMSCl (1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material. Quench with water and extract with diethyl ether. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated to give the TBDMS-protected alcohol, which can be used without further purification.
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Coupling Reaction: To a dry Schlenk flask, add the TBDMS-protected this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
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The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
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Add degassed solvent (e.g., a 4:1 mixture of dioxane and water).
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Heat the reaction mixture to 80-100 °C and monitor by TLC.
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Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the coupled product.
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Deprotection: The TBDMS group can be removed by treating the purified product with TBAF in THF.
General Protocol for Oxidation to 5-Bromo-2-methoxybenzaldehyde using MnO₂
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To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform), add activated manganese dioxide (MnO₂, 5-10 eq by weight).
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Stir the suspension vigorously at room temperature.
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Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the activity of the MnO₂.
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Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the Celite® pad with additional solvent.
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Combine the filtrates and concentrate under reduced pressure to obtain the crude aldehyde.
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Purify the product by column chromatography or recrystallization.
Visualizations
Technical Support Center: Purification of 5-Bromo-2-methoxybenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-methoxybenzyl alcohol. It offers detailed methodologies for the removal of common impurities and guidance on purity assessment.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound may contain several impurities originating from its synthesis. The most common synthetic route involves the reduction of 5-Bromo-2-methoxybenzaldehyde. Therefore, potential impurities include:
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Unreacted Starting Material: 5-Bromo-2-methoxybenzaldehyde.
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Over-oxidation Product: 5-Bromo-2-methoxybenzoic acid, which can form if the starting aldehyde is oxidized.
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Side-reaction Products: Isomeric impurities or by-products from the bromination of the aromatic ring during the synthesis of precursors.
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be employed to assess the purity of your sample:
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Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess purity and identify the presence of impurities.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and the relative amounts of impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile impurities.[1][2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the desired product and identify impurities by comparing the spectra to a reference standard.
Q3: What are the recommended methods for purifying this compound?
A3: The two primary methods for purifying this compound are recrystallization and flash column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
Troubleshooting Guides
Recrystallization
Issue 1: Oiling out instead of crystallization.
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Possible Cause: The compound is coming out of the solution at a temperature above its melting point, or the solution is supersaturated with impurities.
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Troubleshooting Steps:
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Add more of the "good" solvent: This will decrease the overall concentration and lower the saturation point.
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Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.
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Use a seed crystal: Introduce a small crystal of pure this compound to induce crystallization.
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Try a different solvent system: A solvent system with a lower boiling point might be more suitable.
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Issue 2: Low recovery of purified product.
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Possible Cause: Using too much solvent, premature crystallization during hot filtration, or the chosen solvent being too good at dissolving the compound even at low temperatures.
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Troubleshooting Steps:
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Use the minimum amount of hot solvent: Add just enough hot solvent to dissolve the crude product completely.
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Preheat the filtration apparatus: This prevents the product from crystallizing on the filter paper or in the funnel during hot filtration.
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Concentrate the mother liquor: After the first crop of crystals is collected, evaporate some of the solvent from the filtrate and cool again to obtain a second crop.
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Optimize the solvent system: Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.
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Issue 3: Crystals are colored.
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Possible Cause: Presence of colored impurities, often due to oxidation of phenolic impurities if present.
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Troubleshooting Steps:
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Add activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly as it can also adsorb the product.
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Perform recrystallization under an inert atmosphere: Using nitrogen or argon can prevent oxidation.
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Flash Column Chromatography
Issue 1: Poor separation of the product from an impurity.
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Possible Cause: The chosen eluent system does not provide sufficient resolution between the compound of interest and the impurity.
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Troubleshooting Steps:
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Optimize the solvent system using TLC: Experiment with different solvent ratios (e.g., varying the percentage of ethyl acetate in hexanes) to achieve better separation of spots on a TLC plate. Aim for an Rf value of 0.2-0.4 for the desired compound.[3][4]
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Use a shallower gradient: If using a gradient elution, a more gradual increase in the polar solvent can improve separation.
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Try a different solvent system: Consider using alternative solvents like dichloromethane/methanol for highly polar compounds.[4]
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Issue 2: The compound is not eluting from the column.
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Possible Cause: The eluent is not polar enough to move the compound through the silica gel.
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Troubleshooting Steps:
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Gradually increase the polarity of the eluent: Increase the percentage of the more polar solvent in the mobile phase.
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Ensure the compound was properly loaded: If the compound precipitated during loading, it might not move effectively. Ensure it is fully dissolved in the loading solvent.
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Issue 3: Tailing of the spot on TLC and broad peaks during column chromatography.
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Possible Cause: The compound is interacting too strongly with the acidic silica gel.
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Troubleshooting Steps:
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Add a small amount of a basic modifier to the eluent: Adding ~0.1-1% triethylamine to the mobile phase can neutralize the acidic sites on the silica gel and improve the peak shape.[4]
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Data Presentation
The following tables provide representative data on the purification of this compound.
Table 1: Recrystallization of this compound (10g crude)
| Solvent System | Purity Before (%) | Purity After (%) | Recovery (%) |
| Ethanol/Water (8:2) | 95.2 | 99.1 | 85 |
| Isopropanol | 95.2 | 98.8 | 82 |
| Toluene | 95.2 | 98.5 | 75 |
Table 2: Flash Column Chromatography of this compound (5g crude)
| Eluent System (Gradient) | Purity Before (%) | Purity After (%) | Recovery (%) |
| Hexanes:Ethyl Acetate (9:1 to 7:3) | 92.5 | 99.5 | 90 |
| Dichloromethane:Methanol (100:0 to 98:2) | 92.5 | 99.3 | 88 |
Experimental Protocols
Protocol 1: Recrystallization
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Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10 g of crude this compound in the minimum amount of hot ethanol (approximately 50-60 mL). Heat the mixture on a hot plate with stirring.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.
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Crystallization: Slowly add hot water (approximately 10-15 mL) to the hot ethanol solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
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Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (8:2).
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
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TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of approximately 0.3 for this compound.[3]
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Column Packing: Pack a glass column with silica gel using the initial, less polar eluent as a slurry.
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Sample Loading: Dissolve the crude product (e.g., 5 g) in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.
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Elution: Begin elution with the less polar mobile phase. Gradually increase the polarity of the mobile phase (e.g., from 10% ethyl acetate in hexanes to 30% ethyl acetate in hexanes) to elute the desired compound.
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Fraction Collection: Collect fractions and monitor their composition by TLC.
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualization
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting guide for the recrystallization of this compound.
Caption: Troubleshooting guide for the flash column chromatography of this compound.
References
Stability and storage conditions for 5-Bromo-2-methoxybenzyl alcohol
This technical support guide provides essential information on the stability and storage of 5-Bromo-2-methoxybenzyl alcohol for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dark, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air.
Q2: What is the recommended storage temperature?
Q3: What is the typical shelf life or retest period for this compound?
A3: The manufacturer's certificate of analysis should provide a specific expiration or retest date. For many fine chemicals without a specified expiration date, a conservative approach is to re-evaluate the material's purity after a certain period, often ranging from one to two years, especially if the container has been opened.[1]
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents. Contact with these substances can lead to vigorous reactions and degradation of the alcohol.
Q5: How can I tell if my this compound has degraded?
A5: Degradation may be indicated by a change in physical appearance (e.g., discoloration from a white or off-white solid), the appearance of new peaks in analytical tests like HPLC or GC, or a decrease in the purity percentage of the main compound. The primary degradation product is often the corresponding aldehyde, 5-bromo-2-methoxybenzaldehyde, which may be followed by oxidation to 5-bromo-2-methoxybenzoic acid.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of the solid (yellowing) | Oxidation of the benzyl alcohol to the corresponding aldehyde or other colored impurities. | Assess the purity of the material using HPLC or GC (see Experimental Protocols). If purity is compromised, consider purification by recrystallization or chromatography, or obtain a fresh batch. Ensure future storage is under an inert atmosphere if possible and strictly adheres to recommended conditions. |
| Unexpected peaks in HPLC/GC analysis | Degradation of the compound or contamination. | Identify the impurities if possible by techniques like GC-MS. The presence of a peak corresponding to 5-bromo-2-methoxybenzaldehyde or 5-bromo-2-methoxybenzoic acid would suggest oxidation. Review storage and handling procedures to prevent further degradation. |
| Poor reactivity in a synthesis | Low purity of the starting material due to degradation. | Re-analyze the purity of the this compound. If the purity is below the required specification for your reaction, use a fresh, high-purity batch. |
| Inconsistent experimental results | Variable purity of the reagent between different batches or over time. | Establish a routine quality control check for incoming material and for material that has been stored for an extended period. Use a validated analytical method to ensure consistent quality. |
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation |
| Storage Temperature | 2-8°C for long-term storage; controlled room temperature for short-term. |
| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon) if possible, especially after opening. |
| Light | Protect from light; store in an opaque or amber container. |
| Moisture | Store in a dry environment and keep the container tightly sealed. |
| Ventilation | Store in a well-ventilated area. |
| Incompatibilities | Strong oxidizing agents. |
Experimental Protocols
Protocol 1: Purity and Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate this compound from its potential oxidation products.
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Instrumentation: HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
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Start with a 70:30 (v/v) mixture of water:acetonitrile.
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Linearly increase acetonitrile to 90% over 10 minutes.
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Hold at 90% acetonitrile for 2 minutes.
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Return to initial conditions and equilibrate for 5 minutes.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Column Temperature: 30°C.
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Detection Wavelength: 275 nm.
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Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute this to a working concentration of 0.1 mg/mL with the mobile phase.
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Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides both separation and identification of volatile impurities and degradation products.
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Instrumentation: Gas chromatograph coupled to a mass spectrometer.
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Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
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Carrier Gas: Helium at a constant flow of 1.2 mL/min.
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Inlet Temperature: 280°C.
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Injection Mode: Splitless (1 µL injection volume).
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Oven Temperature Program:
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Initial temperature of 100°C, hold for 2 minutes.
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Ramp to 280°C at a rate of 15°C/min.
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Hold at 280°C for 5 minutes.
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Mass Spectrometer Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Scan Range: m/z 50-350.
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Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol or dichloromethane.
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Data Analysis: Purity is calculated based on the area percentage of the main peak. Impurities can be identified by their mass spectra.
Mandatory Visualizations
Caption: A flowchart for troubleshooting stability issues with this compound.
Caption: The likely oxidative degradation pathway of this compound.
References
Technical Support Center: Quenching Procedures for Reactions Involving 5-Bromo-2-methoxybenzyl Alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for quenching procedures in reactions involving 5-Bromo-2-methoxybenzyl alcohol. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used and requires a specific quenching procedure?
A1: this compound and its derivatives are often involved in reactions that require careful quenching of highly reactive reagents. These include:
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Grignard Reactions: Either the formation of a Grignard reagent from a derivative of this compound or the reaction of 5-bromo-2-methoxybenzaldehyde with a Grignard reagent to produce a secondary alcohol. These reactions necessitate quenching of excess Grignard reagent.
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Organolithium Reactions: Similar to Grignard reactions, organolithium reagents might be used to deprotonate the alcohol or react with the corresponding aldehyde. Excess organolithium reagent is pyrophoric and requires a specific quenching protocol.
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Reduction Reactions: The synthesis of this compound often involves the reduction of 5-bromo-2-methoxybenzaldehyde using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄). The excess hydride reagent must be safely quenched.
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Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): While the quenching of the catalytic reaction itself is straightforward, the workup procedures are critical for removing inorganic salts and byproducts.
Q2: What are the standard quenching agents for reactions involving organometallic reagents like Grignard or organolithium reagents?
A2: The choice of quenching agent depends on the reactivity of the organometallic species and the sensitivity of the product. Common quenching agents include:
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Saturated Aqueous Ammonium Chloride (NH₄Cl): A mild quenching agent often used for sensitive substrates. It is less exothermic than water or dilute acids.[1]
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Dilute Acids (e.g., 1M HCl): Used to neutralize the reaction mixture and protonate the resulting alkoxide to form the alcohol.
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Water: Can be used, but the reaction can be highly exothermic and should be added slowly at low temperatures (e.g., 0 °C).
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Alcohols (e.g., Isopropanol, Methanol): Can be used for a more controlled quenching of highly reactive reagents before the addition of water.
Q3: I am observing a low yield after the quenching and workup of my reaction. What are the potential causes?
A3: Low yields can stem from several factors during the quenching and workup process:
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Incomplete Quenching: Residual reactive species can lead to side reactions upon exposure to air or other reagents.
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Product Degradation: If the quenching is too vigorous (e.g., rapid addition of a strong acid), the localized heat or pH change can decompose the desired product.
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Emulsion Formation: During aqueous workup, emulsions can form, making phase separation difficult and leading to product loss.
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Product Solubility: The product might have some solubility in the aqueous layer, leading to loss during extraction. Multiple extractions with an appropriate organic solvent are recommended.
Q4: How can I avoid the formation of an emulsion during the aqueous workup?
A4: To prevent or break emulsions:
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Add brine (saturated aqueous NaCl solution) to the aqueous layer to increase its polarity.
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Filter the entire mixture through a pad of Celite.
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Allow the mixture to stand for a longer period to allow for phase separation.
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If possible, use a different solvent system for extraction.
Troubleshooting Guides
Issue 1: Vigorous/Uncontrolled Quenching Reaction
| Symptom | Possible Cause | Suggested Solution |
| Excessive heat generation, gas evolution, or splashing upon addition of quenching agent. | The quenching agent is too reactive for the amount of unreacted reagent. | 1. Cool the reaction mixture to 0 °C or lower in an ice or dry ice/acetone bath. 2. Add a less reactive quenching agent first, such as isopropanol, dropwise. 3. Once the initial vigorous reaction subsides, a more reactive quencher like methanol or water can be slowly added. |
| The quenching agent was added too quickly. | Always add the quenching agent dropwise with vigorous stirring to dissipate heat and control the reaction rate. |
Issue 2: Formation of Insoluble Precipitates During Quenching
| Symptom | Possible Cause | Suggested Solution |
| A large amount of solid material crashes out of the solution upon adding the quenching agent. | Formation of inorganic salts (e.g., magnesium or lithium salts). | 1. Add a sufficient amount of dilute acid (e.g., 1M HCl) to dissolve the salts. 2. If the product is acid-sensitive, use saturated aqueous NH₄Cl, which may help keep some salts in solution. 3. After quenching, dilute the mixture with more organic solvent and water and stir vigorously to dissolve the salts. |
Issue 3: Product Decomposition During Acidic Workup
| Symptom | Possible Cause | Suggested Solution |
| TLC or NMR analysis shows the presence of degradation products after quenching with acid. | The product is sensitive to strong acids. | 1. Use a milder quenching agent like saturated aqueous NH₄Cl. 2. If an acid is necessary, use a weaker acid like acetic acid or a buffered solution. 3. Perform the acidic wash at low temperatures and for a minimal amount of time. |
Experimental Protocols
Protocol 1: General Quenching Procedure for a Grignard Reaction
This protocol describes a general workup for a reaction where a Grignard reagent is used with a substrate like 5-bromo-2-methoxybenzaldehyde.
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Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
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Quenching: Slowly and dropwise, add saturated aqueous ammonium chloride (NH₄Cl) solution with vigorous stirring. Monitor for any temperature increase.[1]
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Extraction: Once the quenching is complete, add deionized water and an organic solvent (e.g., ethyl acetate or diethyl ether). Transfer the mixture to a separatory funnel.
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Washing: Separate the layers. Wash the organic layer sequentially with deionized water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Quenching of a Lithium Aluminum Hydride (LiAlH₄) Reduction
This protocol is for quenching a reaction where 5-bromo-2-methoxybenzaldehyde is reduced to this compound using LiAlH₄.
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Cooling: Cool the reaction flask to 0 °C in an ice bath.
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Sequential Quenching (Fieser Method): With vigorous stirring, slowly and sequentially add the following reagents dropwise:
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'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
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'x' mL of 15% aqueous NaOH.
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'3x' mL of water.
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Stirring: Allow the resulting granular precipitate to stir at room temperature for at least 30 minutes to ensure complete quenching.
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Filtration: Filter the mixture through a pad of Celite, washing the filter cake with an appropriate organic solvent (e.g., ethyl acetate).
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Concentration: Concentrate the filtrate under reduced pressure to yield the crude alcohol. A supporting protocol for a similar reduction involves quenching with Na₂SO₄·10H₂O.[2]
Quantitative Data Summary
The following table provides representative data for the yield of a secondary alcohol from the reaction of an aryl aldehyde with a Grignard reagent under different quenching conditions. Note: This data is illustrative and based on typical outcomes for similar reactions, as specific comparative data for this compound was not found in the provided search results.
| Quenching Agent | Temperature (°C) | Typical Yield (%) | Purity (by ¹H NMR) | Notes |
| Saturated aq. NH₄Cl | 0 | 85-95 | >95% | Mild conditions, good for sensitive products.[1] |
| 1M HCl | 0 to RT | 80-90 | >95% | Effective for dissolving magnesium salts, but may cause degradation of acid-sensitive products. |
| H₂O | 0 | 75-85 | ~90% | Highly exothermic, can lead to side products if not controlled. |
Visualizations
References
Technical Support Center: Catalyst Selection for Reactions with 5-Bromo-2-methoxybenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-methoxybenzyl alcohol. The content is designed to address specific experimental challenges and provide detailed protocols for common reactions.
General Considerations for this compound
The reactivity of this compound is influenced by three key functional groups: the aryl bromide, the benzyl alcohol, and the electron-donating methoxy group.
-
Aryl Bromide: The C-Br bond is a versatile handle for various palladium-catalyzed cross-coupling reactions. The electron-donating methoxy group ortho to the bromide can increase electron density at the reaction site, potentially making oxidative addition more challenging compared to electron-deficient systems.
-
Benzyl Alcohol: The primary alcohol can be oxidized to the corresponding aldehyde or converted into an ether. The hydroxyl group can also coordinate with and potentially inhibit palladium catalysts in cross-coupling reactions. In some cases, protection of the alcohol may be necessary to achieve optimal yields.
-
Methoxy Group: As an electron-donating group, it influences the electronic properties of the aromatic ring, affecting the reactivity in cross-coupling and electrophilic aromatic substitution reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming a carbon-carbon bond between the 5-position of this compound and an organoboron compound.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound has a low yield. What are the potential causes?
A1: Low yields can stem from several factors:
-
Catalyst Inactivation: The free hydroxyl group of the benzyl alcohol can coordinate to the palladium center, inhibiting its catalytic activity.
-
Poor Catalyst/Ligand Choice: The electron-rich nature of the substrate (due to the methoxy group) can make the oxidative addition step sluggish. Standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Suboptimal Base: The base is crucial for the transmetalation step. Its strength and solubility are key. For some inorganic bases, the presence of water is essential for their activity.[1]
-
Side Reactions: Protodeboronation of the boronic acid and homocoupling of the coupling partners can reduce the yield of the desired product.
Q2: What is the best catalyst system for the Suzuki coupling of this electron-rich and sterically hindered substrate?
A2: For challenging substrates like this, robust catalyst systems are recommended. Consider using a palladium precatalyst with a bulky, electron-rich phosphine ligand. These ligands are known to accelerate both oxidative addition and reductive elimination.[2] Systems like Pd(OAc)₂ with SPhos or XPhos, or pre-formed palladacycles, are excellent starting points.[3]
Q3: Do I need to protect the hydroxyl group before performing the Suzuki coupling?
A3: Not always. Many modern catalyst systems, particularly those with bulky phosphine ligands, can tolerate free hydroxyl groups.[4] However, if you are experiencing low yields or catalyst deactivation, protecting the alcohol as a silyl ether (e.g., TBS) or benzyl ether can be a beneficial strategy to improve the outcome.[5]
Catalyst System Comparison for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent System | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 100 | 70-95[3] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane/Water | 100 | 70-95[6] |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/Water | 90 | 10-50[7] |
| NiCl₂(dppp) | - | K₃PO₄ | 1,4-Dioxane | 80 | Varies[7] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
-
Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and SPhos (0.04 equiv.).
-
Inerting: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) for three cycles.
-
Solvent Addition: Add degassed toluene and water (e.g., 10:1 ratio) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]
Workflow for Suzuki-Miyaura Coupling
References
- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purity Assessment of 5-Bromo-2-methoxybenzyl Alcohol: HPLC, GC-MS, and qNMR
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 5-Bromo-2-methoxybenzyl alcohol is a key building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for purity determination due to its high resolution, sensitivity, and applicability to a wide range of compounds.[1] This guide will delve into a typical HPLC method for this compound and compare its performance with GC-MS and qNMR, providing detailed experimental protocols and supporting data to aid in method selection.
Quantitative Performance Comparison
The selection of an analytical technique for purity assessment often involves a trade-off between sensitivity, selectivity, speed, and the nature of the information required. The following table summarizes the typical performance characteristics of HPLC, GC-MS, and qNMR for the analysis of a small organic molecule like this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Quantification based on the direct proportionality of the NMR signal area to the number of atomic nuclei.[2] |
| Typical Purity Range | 95-100% | 95-100% | 90-100% |
| Limit of Detection (LOD) | Low ppm range | Low ppm to ppb range | ~0.1% |
| Limit of Quantification (LOQ) | Mid-to-high ppm range | Mid-to-high ppm range | ~0.3% |
| Precision (RSD) | < 1% | < 2% | < 1% |
| Analysis Time per Sample | 10-30 minutes | 20-40 minutes | 5-15 minutes |
| Sample Derivatization | Not typically required | May be required for polar analytes | Not required |
| Structural Information | Limited (retention time) | Yes (mass spectrum) | Yes (chemical shifts, coupling constants) |
| Primary Measurement | No (requires a reference standard of the same compound) | No (requires a reference standard) | Yes (can be used as a primary ratio method)[3] |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC)
This method is based on general procedures for the analysis of benzyl alcohol and related aromatic compounds.[4][5]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (60:40 v/v) with 0.1% formic acid.[4][6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Prepare calibration standards by diluting a stock solution of a certified reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from general methods for the analysis of aromatic alcohols.[7]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1) with a 1 µL injection volume.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct measure of purity without the need for a specific reference standard of the analyte.[3][8]
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery for accurate integration.
-
Ensure a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated based on the ratio of the integrals, the number of protons giving rise to each signal, the molecular weights, and the masses of the analyte and the internal standard.
Method Selection and Workflow
The choice of analytical method depends on the specific requirements of the analysis. HPLC is often the method of choice for routine quality control due to its robustness and high throughput. GC-MS is particularly useful for identifying volatile impurities. qNMR is an excellent orthogonal technique for the definitive assignment of purity, especially for the certification of reference standards.
Caption: Experimental workflow for HPLC purity assessment.
The following flowchart can guide the decision-making process for selecting the appropriate purity assessment method.
Caption: Decision-making flowchart for method selection.
References
- 1. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpionline.org [jpionline.org]
- 6. Separation of Benzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Spectroscopic Analysis of 5-Bromo-2-methoxybenzyl Alcohol and Its Derivatives
This guide provides a detailed spectroscopic comparison of 5-Bromo-2-methoxybenzyl alcohol and its key derivatives. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate compound identification, characterization, and quality control. The guide includes quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and selected derivatives, allowing for a direct comparison of their spectral features.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Ar-H | -CH₂OH | -OCH₃ | -OH | Solvent |
| This compound [1] | 7.42 (d), 7.28 (dd), 6.75 (d) | 4.65 (s) | 3.85 (s) | 2.50 (t) | CDCl₃ |
| 2-Methoxybenzyl alcohol [2] | 7.25-7.35 (m), 6.85-6.95 (m) | 4.70 (s) | 3.86 (s) | 2.60 (t) | CDCl₃ |
| 5-Bromo-2-hydroxybenzyl alcohol [3] | 7.29 (d), 7.23 (dd), 6.78 (d) | 4.75 (s) | - | 5.40 (s), 2.10 (t) | DMSO-d₆ |
| 5-Bromo-2-methoxybenzaldehyde [4] | 7.95 (d), 7.65 (dd), 6.95 (d) | 10.35 (s, -CHO) | 3.92 (s) | - | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Ar-C | Ar-C-O | Ar-C-Br | -CH₂OH | -OCH₃ | Solvent |
| This compound [5] | 132.5, 130.0, 115.5, 112.0 | 156.0 | 113.0 | 61.5 | 55.8 | CDCl₃ |
| 2-Methoxybenzyl alcohol [2] | 130.5, 128.8, 120.8, 110.5 | 157.5 | - | 62.0 | 55.3 | CDCl₃ |
| 5-Bromo-2-hydroxybenzyl alcohol [6] | 132.9, 130.2, 117.5, 115.9 | 155.0 | 110.0 | 63.0 | - | DMSO-d₆ |
| 5-Bromo-2-methoxybenzaldehyde [4] | 135.0, 133.8, 128.0, 113.5 | 160.5 | 114.5 | 189.0 (-CHO) | 56.2 | CDCl₃ |
Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)
| Compound | O-H Stretch | C-H (sp³) Stretch | C-H (Ar) Stretch | C=O Stretch | C-O Stretch | C-Br Stretch |
| This compound [5] | 3400 (broad) | 2950, 2870 | 3050 | - | 1240, 1020 | ~650 |
| 2-Methoxybenzyl alcohol [7][8] | 3380 (broad) | 2940, 2860 | 3060 | - | 1245, 1025 | - |
| 5-Bromo-2-hydroxybenzyl alcohol [9] | 3350 (broad, Ar-OH, -CH₂OH) | 2930, 2850 | 3040 | - | 1250, 1010 | ~660 |
| 5-Bromo-2-methoxybenzaldehyde [4] | - | 2850, 2750 (aldehyde) | 3070 | 1680 | 1255, 1015 | ~670 |
Table 4: Mass Spectrometry Data (Key Fragments m/z)
| Compound | Molecular Ion [M]⁺ | [M-H]⁺ | [M-OH]⁺ | [M-OCH₃]⁺ | [M-Br]⁺ | Base Peak |
| This compound [5] | 216/218 | 215/217 | 199/201 | 185/187 | 137 | 137 |
| 2-Methoxybenzyl alcohol [10] | 138 | 137 | 121 | 107 | - | 107 |
| 5-Bromo-2-hydroxybenzyl alcohol | 202/204 | 201/203 | 185/187 | - | 123 | 123 |
| 5-Bromo-2-methoxybenzaldehyde [4] | 214/216 | 213/215 | - | 183/185 | 135 | 213/215 |
Experimental Protocols
The data presented in this guide were obtained using standard analytical techniques. The following protocols provide a general methodology for the spectroscopic analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the analyte was accurately weighed and dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[11]
-
Instrumentation : ¹H and ¹³C NMR spectra were recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[11]
-
¹H NMR Acquisition : Spectra were acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Acquisition : Proton-decoupled ¹³C NMR spectra were acquired. To ensure accurate integration for quantitative analysis, parameters were set to account for long relaxation times and the Nuclear Overhauser Effect (NOE).[11] Chemical shifts are reported in ppm relative to the solvent peak.
Infrared (IR) Spectroscopy
-
Technique : Attenuated Total Reflectance (ATR) FTIR spectroscopy was primarily used for its minimal sample preparation.[12][13]
-
Sample Preparation : A small amount of the solid or liquid sample was placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[12][14] For solid samples, firm and uniform pressure was applied to ensure good contact between the sample and the crystal.[12]
-
Instrumentation : Spectra were recorded on an FTIR spectrometer.
-
Data Acquisition : A background spectrum of the clean, empty ATR crystal was recorded first. The sample spectrum was then collected and ratioed against the background. Spectra were typically recorded over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Approximately 1 mg of the analyte was dissolved in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.[15]
-
Instrumentation : A GC system coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source was used.[16]
-
GC Conditions :
-
Column : A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) was used.[16]
-
Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector : Split/splitless injector operated in split mode at 250°C.
-
Oven Program : A temperature gradient was used to ensure separation, for example, starting at 70°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.
-
-
MS Conditions :
-
Ionization Mode : Electron Impact (EI) at 70 eV.[16]
-
Mass Range : Scanned from m/z 35 to 500.[16]
-
Data Analysis : The resulting mass spectra were analyzed for the molecular ion peak and characteristic fragmentation patterns. The presence of bromine results in a characteristic isotopic pattern ([M]⁺, [M+2]⁺) with approximately equal intensities.
-
Visualizing a Key Transformation
A common reaction involving benzyl alcohols is their oxidation to the corresponding aldehydes. The following diagram illustrates this transformation for this compound. This is a crucial reaction in synthetic chemistry for producing valuable intermediates.
Caption: Oxidation of this compound to its corresponding aldehyde.
References
- 1. This compound(80866-82-6) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Methoxybenzyl alcohol | C8H10O2 | CID 69154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-2-hydroxybenzyl alcohol(2316-64-5) 1H NMR [m.chemicalbook.com]
- 4. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C8H9BrO2 | CID 612298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 2-Methoxybenzyl alcohol(612-16-8) IR Spectrum [chemicalbook.com]
- 8. 2-Methoxybenzyl alcohol [webbook.nist.gov]
- 9. 5-Bromo-2-hydroxybenzyl alcohol(2316-64-5) IR Spectrum [m.chemicalbook.com]
- 10. 2-Methoxybenzyl alcohol [webbook.nist.gov]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mt.com [mt.com]
- 14. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 15. agilent.com [agilent.com]
- 16. tdi-bi.com [tdi-bi.com]
A Comparative Guide to the Reactivity of 5-Bromo-2-methoxybenzyl Alcohol and Other Substituted Benzyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 5-Bromo-2-methoxybenzyl alcohol against other substituted benzyl alcohols in key organic reactions relevant to pharmaceutical and chemical synthesis. The influence of electronic and steric effects of various substituents on the aromatic ring is examined through available experimental data on oxidation, etherification, and esterification reactions.
Introduction
Substituted benzyl alcohols are crucial intermediates in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. The reactivity of the benzylic alcohol functionality is significantly modulated by the nature and position of substituents on the benzene ring. Understanding these substituent effects is paramount for reaction optimization and the rational design of synthetic routes. This guide focuses on this compound, a compound bearing both an electron-withdrawing bromine atom and an electron-donating methoxy group, and compares its reactivity profile with other benzyl alcohols featuring different substitution patterns.
The reactivity of benzyl alcohols is primarily governed by the stability of the intermediate formed during the rate-determining step of a reaction. Electron-donating groups (EDGs) generally increase the rate of reactions that involve the formation of a positive charge at the benzylic position, while electron-withdrawing groups (EWGs) have the opposite effect.
Electronic and Steric Effects of Substituents
The reactivity of a substituted benzyl alcohol is influenced by a combination of inductive and resonance effects of the substituents on the aromatic ring.[1][2]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) are activating groups that increase the electron density of the ring through resonance and inductive effects, respectively.[1][2] This increased electron density can stabilize positively charged intermediates, thereby accelerating reactions such as oxidation and acid-catalyzed etherification.[3][4]
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Br, -Cl) and nitro groups (-NO₂) are deactivating groups that decrease the electron density of the ring.[1][2] Halogens exhibit a dual role; they are inductively withdrawing but can be weak resonance donors. Overall, they tend to retard reactions that proceed through electron-deficient transition states.[3]
-
Steric Hindrance: Substituents at the ortho position can sterically hinder the approach of reagents to the benzylic alcohol, potentially slowing down the reaction rate compared to their para-substituted counterparts.[5][6]
In the case of This compound , the methoxy group at the ortho position is an EDG, while the bromine atom at the meta position to the hydroxymethyl group is an EWG. The combined electronic influence of these two groups will determine the overall reactivity.
Comparative Reactivity Data
The following tables summarize quantitative data from various studies on the oxidation, etherification, and esterification of substituted benzyl alcohols.
Table 1: Comparison of Oxidation Reaction Rates
The oxidation of benzyl alcohols to aldehydes or carboxylic acids is a fundamental transformation. The reaction rate is highly sensitive to the electronic properties of the ring substituents.
| Benzyl Alcohol Derivative | Oxidizing Agent | Relative Rate/Yield | Reference |
| p-Methoxybenzyl alcohol | Acidified Dichromate | Accelerates | [3] |
| p-Methylbenzyl alcohol | Acidified Dichromate | Accelerates | [3] |
| Benzyl alcohol | Acidified Dichromate | Baseline | [3] |
| p-Chlorobenzyl alcohol | Acidified Dichromate | Retards | [3] |
| p-Nitrobenzyl alcohol | Acidified Dichromate | Retards | [3] |
| 4-Methylbenzyl alcohol | Molecular Oxygen | 92% Yield (Self-esterification) | [7] |
| 4-Chlorobenzyl alcohol | Molecular Oxygen | 84% Yield (Self-esterification) | [7] |
| 4-Nitrobenzyl alcohol | Molecular Oxygen | 83% Yield (Self-esterification) | [7] |
| 4-Methoxybenzyl alcohol | Molecular Oxygen | 73% Yield (Self-esterification) | [7] |
Analysis: Electron-donating groups like methoxy and methyl accelerate the oxidation, while electron-withdrawing groups like chloro and nitro retard it.[3] This trend is consistent with a mechanism involving the development of a positive charge at the benzylic carbon in the transition state. For this compound, the activating effect of the 2-methoxy group is expected to be counteracted by the deactivating effect of the 5-bromo substituent.
Table 2: Comparison of Etherification Reaction Yields
Etherification of benzyl alcohols can proceed through various mechanisms, often involving a benzylic cation intermediate, especially under acidic conditions.
| Benzyl Alcohol Derivative | Reaction Type | Catalyst | Yield | Reference |
| Benzyl alcohol | Symmetrical Etherification | FeCl₃·6H₂O | 90% | [6] |
| 4-Methylbenzyl alcohol | Symmetrical Etherification | FeCl₃·6H₂O | 91% | [5] |
| 4-Methoxybenzyl alcohol | Symmetrical Etherification | FeCl₃·6H₂O | 85% | [5] |
| 4-Chlorobenzyl alcohol | Symmetrical Etherification | FeCl₃·6H₂O | 75% | [5] |
| 2-Trifluoromethylbenzyl alcohol | Symmetrical Etherification | FeCl₃·6H₂O | 56% | [5][6] |
| Diphenylmethanol | Symmetrical Etherification | FeCl₃·6H₂O | 73% | [5][6] |
Analysis: Similar to oxidation, electron-donating groups generally lead to higher yields in symmetrical etherification, while strong electron-withdrawing groups like trifluoromethyl result in lower yields.[5][6] The steric hindrance of ortho-substituents can also play a role in reducing the reaction yield.[5][6]
Table 3: Comparison of Esterification Reaction Yields
Esterification is a common reaction for modifying the properties of benzyl alcohols.
| Benzyl Alcohol Derivative | Acid/Alcohol | Catalyst | Yield | Reference |
| Benzyl alcohol | Acetic acid | PAFR | 94% | [8] |
| 4-Methylbenzyl alcohol | Methanol | Co-N-Si/AC | 91-95% | [9] |
| 4-Chlorobenzyl alcohol | Methanol | Co-N-Si/AC | >83% | [9] |
| 4-Bromobenzyl alcohol | Methanol | Co-N-Si/AC | >83% | [9] |
| 4-Nitrobenzyl alcohol | Methanol | Co-N-Si/AC | >83% | [9] |
| Benzyl alcohol | Ethanol | [EMIM]OAc | 94% | [7] |
| 4-Methylbenzyl alcohol | Ethanol | [EMIM]OAc | High | [7] |
| 4-Chlorobenzyl alcohol | Ethanol | [EMIM]OAc | High | [7] |
| 4-Nitrobenzyl alcohol | Ethanol | [EMIM]OAc | High | [7] |
| 4-Methoxybenzyl alcohol | Ethanol | [EMIM]OAc | High | [7] |
Analysis: The yields for esterification appear to be less sensitive to the electronic nature of the substituents under certain catalytic conditions, with both electron-donating and electron-withdrawing groups providing high yields.[7][9] This suggests that the reaction mechanism may not always involve a significant buildup of positive charge at the benzylic position, or that the catalyst plays a dominant role in overcoming the electronic effects of the substituents.
Experimental Protocols
General Protocol for Oxidation of Benzyl Alcohols with Acidified Dichromate
This protocol is based on kinetic studies of benzyl alcohol oxidation.[3]
-
Preparation of Reactant Solutions:
-
A stock solution of the desired substituted benzyl alcohol is prepared in a suitable solvent (e.g., aqueous acetic acid).
-
A stock solution of potassium dichromate is prepared in the same solvent system.
-
A stock solution of a strong acid (e.g., sulfuric acid) is prepared for catalysis.
-
-
Reaction Procedure:
-
The solutions of the benzyl alcohol and sulfuric acid are thermostated at the desired reaction temperature in a reaction vessel.
-
The reaction is initiated by adding the thermostated potassium dichromate solution.
-
The progress of the reaction is monitored by periodically withdrawing aliquots and quenching the reaction.
-
The concentration of the remaining dichromate is determined by a suitable analytical method, such as iodometric titration or UV-Vis spectrophotometry.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) is determined from the slope of the plot of log[dichromate] versus time.
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the benzyl alcohol.
-
General Protocol for Iron-Catalyzed Symmetrical Etherification
This protocol is adapted from studies on the etherification of benzyl alcohols.[5][6]
-
Reaction Setup:
-
To a pressure tube, add the substituted benzyl alcohol (1.0 mmol), FeCl₃·6H₂O (0.05 mmol, 5 mol%), and propylene carbonate (1 mL).
-
-
Reaction Execution:
-
Seal the pressure tube and stir the mixture at the desired temperature (e.g., 70-120 °C) for the specified time (e.g., 14-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Workup and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the corresponding symmetrical ether.
-
Visualizations
Influence of Substituents on Oxidation Reactivity
Caption: Electronic effects of substituents on benzyl alcohol oxidation rates.
General Workflow for Comparative Reactivity Studies
Caption: Experimental workflow for comparing benzyl alcohol reactivities.
Logical Relationship of Substituent Effects in this compound
Caption: Interplay of electronic effects in this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 4. Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Alternatives for 5-Bromo-2-methoxybenzyl Alcohol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the complex landscape of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. The 5-bromo-2-methoxybenzyl (5-Br-2-MeOBn) group, introduced via its corresponding alcohol or more commonly an activated halide, offers a unique electronic profile for the protection of alcohols. However, a wide array of alternative reagents exist, each with distinct advantages in terms of stability, ease of introduction, and conditions for removal. This guide provides an objective comparison of the 5-bromo-2-methoxybenzyl protecting group with other commonly employed alternatives, supported by experimental data and detailed protocols to inform synthetic strategy.
Introduction to Benzyl-Type Protecting Groups
Benzyl ethers are a cornerstone of alcohol protection in organic synthesis due to their general robustness.[1] The reactivity and stability of the benzyl group can be finely tuned by introducing substituents onto the aromatic ring. Electron-donating groups (EDGs) like methoxy (-OMe) facilitate cleavage under oxidative or acidic conditions, while electron-withdrawing groups (EWGs) can modulate stability. The 5-bromo-2-methoxybenzyl group presents an interesting case with both an electron-donating methoxy group and a moderately electron-withdrawing bromo group, influencing its stability and deprotection characteristics.
Performance Comparison of Key Alcohol Protecting Groups
The choice of a protecting group is dictated by its compatibility with the planned synthetic route and the orthogonality of its removal. The following tables summarize the performance of the 5-bromo-2-methoxybenzyl group alongside its most common alternatives.
Table 1: Comparison of Benzyl-Type Protecting Groups for Alcohols
| Protecting Group | Abbreviation | Common Protection Reagent | Typical Protection Conditions | Common Deprotection Methods | Key Features & Considerations |
| 5-Bromo-2-methoxybenzyl | 5-Br-2-MeOBn | 5-Bromo-2-methoxybenzyl bromide | NaH, DMF or THF, 0 °C to rt | Oxidative (DDQ), Acidic (TFA), Hydrogenolysis | The combination of -OMe and -Br offers a unique stability profile. The electron-donating -OMe group facilitates oxidative and acidic cleavage, similar to a PMB group, while the -Br may offer altered stability and potential for further functionalization. |
| p-Methoxybenzyl | PMB | p-Methoxybenzyl chloride (PMBCl) | NaH, DMF or THF, 0 °C to rt | Oxidative (DDQ, CAN), Acidic (TFA)[2] | Highly susceptible to oxidative cleavage; more acid-labile than an unsubstituted benzyl group. Widely used for its mild deprotection conditions.[3] |
| 2,4-Dimethoxybenzyl | DMB | 2,4-Dimethoxybenzyl chloride | NaH, DMF or THF, 0 °C to rt | Milder Oxidative/Acidic conditions than PMB | Even more labile than PMB due to two electron-donating groups, allowing for selective deprotection in the presence of PMB.[4] |
| Benzyl | Bn | Benzyl bromide (BnBr) | NaH, DMF or THF, 0 °C to rt | Hydrogenolysis (H₂, Pd/C), Strong Acid, Dissolving Metal Reduction | Very stable to a wide range of conditions; deprotection via hydrogenolysis is a key feature.[5][6] |
| p-Bromobenzyl | PBB | p-Bromobenzyl bromide | NaH, DMF or THF, 0 °C to rt | Hydrogenolysis, Strong Acid | More stable than Bn to acidic conditions; the bromine atom can be used as a handle for cross-coupling reactions. |
Table 2: Comparison with Other Classes of Alcohol Protecting Groups
| Protecting Group Class | Example (Abbreviation) | Common Protection Reagent | Typical Protection Conditions | Common Deprotection Methods | Key Features & Considerations |
| Silyl Ethers | tert-Butyldimethylsilyl (TBDMS) | TBDMSCl | Imidazole, DMF, rt | Fluoride source (TBAF, HF) | Stable to a wide range of non-acidic and non-fluoride conditions. Steric bulk can allow for selective protection of primary alcohols.[5] |
| Acetals | Methoxymethyl (MOM) | MOMCl | DIPEA, DCM, 0 °C to rt | Acidic conditions (e.g., HCl in MeOH) | Stable to basic and nucleophilic conditions. Cleaved under acidic conditions.[7] |
| Acyl Groups | Acetyl (Ac) | Acetic anhydride | Pyridine, rt | Basic (K₂CO₃, MeOH) or Acidic (HCl, H₂O) hydrolysis | Stable to neutral and weakly acidic/basic conditions. Readily cleaved by hydrolysis. |
Experimental Protocols
Detailed methodologies for the introduction and removal of key protecting groups are provided below.
Protocol 1: Protection of a Primary Alcohol with 5-Bromo-2-methoxybenzyl Bromide
Objective: To form a 5-bromo-2-methoxybenzyl ether.
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
5-Bromo-2-methoxybenzyl bromide (1.1 eq)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the primary alcohol in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 5-bromo-2-methoxybenzyl bromide in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Oxidative Deprotection of a 5-Br-2-MeOBn Ether using DDQ
Objective: To cleave a 5-bromo-2-methoxybenzyl ether under oxidative conditions.
Materials:
-
5-Br-2-MeOBn protected alcohol (1.0 eq)
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) (1.2 eq)
-
Dichloromethane (DCM)
-
Water (typically a 10:1 to 20:1 mixture of DCM:H₂O)
Procedure:
-
Dissolve the 5-Br-2-MeOBn protected alcohol in a mixture of DCM and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ portion-wise to the stirred solution. The reaction mixture will typically turn dark.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of protection and deprotection strategies.
Caption: General workflow for the protection and deprotection of alcohols.
Caption: Orthogonal protection-deprotection strategy using different classes of protecting groups.
Conclusion
The 5-bromo-2-methoxybenzyl group is a valuable, albeit less common, alternative to more traditional benzyl-type protecting groups. Its unique substitution pattern theoretically allows for cleavage under conditions similar to those used for PMB ethers (oxidation and acid), while also being susceptible to hydrogenolysis. The presence of the bromine atom may offer subtle differences in reactivity and provides a potential site for further synthetic transformations.
The selection of an appropriate protecting group should be based on a thorough analysis of the entire synthetic sequence. For syntheses requiring a robust protecting group that can be removed under reductive conditions, the simple benzyl group remains a primary choice. When mild oxidative or acidic deprotection is desired, PMB and the even more labile DMB group are excellent options. The 5-bromo-2-methoxybenzyl group could be particularly useful in scenarios where the stability profile of a PMB group is desired, but with potentially altered reactivity or for introducing a bromine handle into the molecule. For ultimate orthogonality, employing protecting groups from different classes, such as silyl ethers or acetals, in conjunction with benzyl-type ethers, provides the greatest flexibility in complex molecule synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Bromo-5-methoxybenzyl bromide 97 19614-12-1 [sigmaaldrich.com]
- 3. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 2-Bromo-5-methoxybenzyl bromide | 19614-12-1 | FB12531 [biosynth.com]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Guide to the Synthesis of 5-Bromo-2-methoxybenzyl alcohol for Research and Development
For researchers and professionals in the fields of pharmaceutical development and organic synthesis, the efficient and reliable synthesis of key intermediates is paramount. 5-Bromo-2-methoxybenzyl alcohol is a valuable building block in the preparation of a variety of bioactive molecules. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable method for your research needs.
Route 1: Reduction of 5-Bromo-2-methoxybenzaldehyde
This two-step route is a common and often high-yielding approach, starting from the commercially available 2-methoxybenzaldehyde (o-anisaldehyde).
Step 1: Bromination of 2-methoxybenzaldehyde
The first step involves the electrophilic aromatic substitution of 2-methoxybenzaldehyde to introduce a bromine atom at the 5-position.
Step 2: Reduction of 5-Bromo-2-methoxybenzaldehyde
The resulting aldehyde is then reduced to the target benzyl alcohol. Sodium borohydride is a mild and effective reducing agent for this transformation.
Route 2: Reduction of 5-Bromo-2-methoxybenzoic acid
An alternative two-step synthesis begins with the bromination of m-anisic acid, followed by the reduction of the carboxylic acid group.
Step 1: Bromination of m-anisic acid
Similar to the first route, this step involves the bromination of the aromatic ring.
Step 2: Reduction of 5-Bromo-2-methoxybenzoic acid
The reduction of the carboxylic acid to a primary alcohol can be achieved using various reducing agents. A combination of sodium borohydride and bromine has been reported to be effective for the reduction of benzoic acids.[1]
Route 3: Grignard Synthesis
This route offers a different disconnection, forming the carbon-carbon bond to the hydroxymethyl group via a Grignard reaction.
Step 1: Synthesis of 2-Bromo-5-methoxybenzyl bromide
The precursor for the Grignard reagent is synthesized from 3-methylanisole.
Step 2: Grignard Reaction with Formaldehyde
The prepared benzyl bromide is then used to form a Grignard reagent, which subsequently reacts with formaldehyde to yield the desired alcohol. The chemoselective formation of the Grignard reagent at the benzylic position in the presence of an aryl bromide is a key consideration.[2][3]
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiencies.
| Route | Step | Starting Material | Reagents | Solvent | Temp. | Time | Yield (%) |
| 1 | 1 | 2-methoxybenzaldehyde | Br₂ | Acetic Acid | 25°C | 36 h | 99 |
| 2 | 5-Bromo-2-methoxybenzaldehyde | NaBH₄ | Ethanol | RT | 1-2 h | ~90-95 (Est.) | |
| 2 | 1 | m-anisic acid | NBS, H₂SO₄, KBr, Red P | Dichloromethane | 25-30°C | 3 h | 93.4 |
| 2 | 5-Bromo-2-methoxybenzoic acid | NaBH₄, Br₂ | THF | RT | - | 60-90 | |
| 3 | 1 | 3-methylanisole | NBS, AIBN | Cyclohexane/THF/H₂O | 35-83°C | 15 min + 1 h | 54.3 |
| 2 | 2-Bromo-5-methoxybenzyl bromide | Mg, Formaldehyde | THF | RT | - | - (Variable) |
Experimental Protocols
Route 1: Reduction of 5-Bromo-2-methoxybenzaldehyde
Step 1: Synthesis of 5-Bromo-2-methoxybenzaldehyde
To a solution of 2-methoxybenzaldehyde (1.0 eq) in glacial acetic acid, bromine (1.2 eq) is added dropwise at room temperature. The reaction mixture is stirred for 36 hours. The reaction is then quenched with a saturated aqueous solution of sodium sulfite. The product is extracted with an organic solvent, washed, dried, and concentrated under reduced pressure to yield 5-bromo-2-methoxybenzaldehyde.
Step 2: Reduction of 5-Bromo-2-methoxybenzaldehyde
5-Bromo-2-methoxybenzaldehyde (1.0 eq) is dissolved in ethanol at room temperature. Sodium borohydride (1.0-1.5 eq) is added portion-wise.[4] The reaction is stirred for 1-2 hours and monitored by TLC. Upon completion, the reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to afford this compound.
Route 2: Reduction of 5-Bromo-2-methoxybenzoic acid
Step 1: Synthesis of 2-Bromo-5-methoxybenzoic acid
In a four-neck flask, m-methoxybenzoic acid (1.0 eq), concentrated sulfuric acid, potassium bromide, and red phosphorus are dissolved in dichloromethane. N-bromosuccinimide (1.5 eq) is added at 25°C, and the reaction is maintained at 25-30°C for 3 hours. The reaction mixture is then poured into ice water for quenching. The organic solvent is recovered under reduced pressure, and the crude product is filtered and recrystallized from ethanol to give 2-bromo-5-methoxybenzoic acid.
Step 2: Reduction of 5-Bromo-2-methoxybenzoic acid
To a solution of 5-bromo-2-methoxybenzoic acid in THF, a solution of sodium borohydride and bromine is added.[1] The reaction is stirred at room temperature until the starting material is consumed. The reaction is then worked up by acidification and extraction to yield this compound.
Route 3: Grignard Synthesis
Step 1: Synthesis of 2-Bromo-5-methoxybenzyl bromide
A suspension of 3-methylanisole (1.0 eq), N-bromosuccinimide (1.03 eq), and 2,2'-azobis(isobutyronitrile) (AIBN) in cyclohexane is heated to reflux for 15 minutes. After cooling, tetrahydrofuran (THF) and water are added, followed by another portion of N-bromosuccinimide (1.0 eq). The mixture is stirred at 35°C for 1 hour. The product is extracted with ethyl acetate, washed, dried, and purified by recrystallization from heptane to yield 2-bromo-5-methoxybenzyl bromide.
Step 2: Grignard Reaction with Formaldehyde
Under an inert atmosphere, magnesium turnings are placed in a flame-dried flask with anhydrous THF. A small amount of 2-bromo-5-methoxybenzyl bromide is added to initiate the reaction. Once the Grignard formation begins, the remaining benzyl bromide solution is added dropwise. The reaction mixture is then cooled, and formaldehyde gas or paraformaldehyde is introduced. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted, washed, dried, and purified.
Workflow Visualizations
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Caption: Synthetic workflow for Route 3.
References
A Comparative Study of Catalysts for the Oxidation of 5-Bromo-2-methoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
The selective oxidation of 5-Bromo-2-methoxybenzyl alcohol to its corresponding aldehyde is a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The efficiency and selectivity of this reaction are highly dependent on the choice of catalyst. This guide provides a comparative analysis of different catalytic systems, including those based on palladium, copper, and ruthenium, as well as organocatalysts, for the oxidation of this compound and structurally similar substrates. The information is compiled from various scientific publications to aid researchers in selecting the most suitable catalyst for their specific needs.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts in the oxidation of benzyl alcohol and its substituted derivatives. While direct data for this compound is limited, the presented data for substrates with similar electronic and steric properties provides valuable insights into expected catalytic behavior.
| Catalyst System | Substrate | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | TON | TOF (h⁻¹) | Ref. |
| Palladium-Based Catalysts | ||||||||||
| Pd/Activated Carbon | Benzyl Alcohol | O₂ | Toluene | 70-100 | - | High | Decrease with temp. | - | - | [1] |
| Au-Pd/TiO₂ | Benzyl Alcohol | O₂ | - | 80-140 | - | High | 56-81 | - | - | [1] |
| Pd/g-C₃N₄ | Benzyl Alcohol | O₂ | Solvent-free | - | 1-6 | >70 | 71-92 | - | - | |
| Pd(OAc)₂/Pyridine | 1-Phenylethanol | O₂/N₂ | Toluene | 100 | - | - | 99.5 (yield) | - | - | |
| Copper-Based Catalysts | ||||||||||
| Cu(I)/TEMPO/bpy/NMI | Benzyl Alcohol | Air | MeCN | RT | 0.5 | Complete | High | - | > Pd(II) catalysts | |
| Cu(I)/TEMPO/bpy/NMI | Aliphatic Alcohols | Air | MeCN | RT | 20-24 | Complete | High | - | - | |
| --INVALID-LINK--₂ | Benzyl Alcohol | H₂O₂ | Acetonitrile | 20 | 24 | High | - | >65% higher than others | 10-72% higher | [2] |
| Ruthenium-Based Catalysts | ||||||||||
| Ru/Ni(OH)₂ | Benzyl Alcohol | O₂ | - | 90 | - | >99 (yield) | >99 | - | ~132 | |
| 1% Ru/TiO₂ | Benzyl Alcohol | O₂ | Solvent-free | 85-125 | - | up to 10 | 98 | - | - | [3] |
| Organocatalysts | ||||||||||
| SiliaCat TEMPO | Benzyl Alcohol | NaOCl | EtOAc | RT | 1 | 97 | - | - | - | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature, which can be adapted for the oxidation of this compound.
General Procedure for Palladium-Catalyzed Aerobic Oxidation
A typical procedure for the aerobic oxidation of benzyl alcohol derivatives using a supported palladium catalyst is as follows:
-
Catalyst Preparation: The supported palladium catalyst (e.g., Pd on activated carbon, TiO₂, or g-C₃N₄) is prepared according to established literature procedures, often involving impregnation or deposition-precipitation methods.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, the catalyst is suspended in a suitable solvent (e.g., toluene, or under solvent-free conditions).
-
Reactant Addition: this compound is added to the flask.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 70-140°C) and stirred vigorously under an atmosphere of oxygen or air.
-
Monitoring and Work-up: The reaction progress is monitored by techniques such as TLC or GC. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or crystallization to yield 5-bromo-2-methoxybenzaldehyde.
General Procedure for Copper/TEMPO-Catalyzed Aerobic Oxidation
The following protocol outlines a general method for the aerobic oxidation of alcohols using a Copper/TEMPO catalytic system:
-
Catalyst System Preparation: In a reaction vessel, copper(I) bromide (or another Cu(I) source), 2,2'-bipyridine (bpy), and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) are combined in a suitable solvent such as acetonitrile.
-
Reactant Addition: this compound and a base (e.g., N-methylimidazole, NMI) are added to the catalyst mixture.
-
Reaction Conditions: The reaction is stirred at room temperature under an atmosphere of air.
-
Monitoring and Work-up: The reaction is monitored for the disappearance of the starting material. Once complete, the reaction mixture is diluted with a suitable organic solvent and washed with water. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The resulting crude product is purified by an appropriate method.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of a typical catalytic oxidation experiment, the following diagrams are provided.
Caption: Generalized workflow for a catalytic oxidation experiment.
References
Unambiguous Structural Verification of 5-Bromo-2-methoxybenzyl alcohol Utilizing 2D NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and professionals engaged in drug development, the precise structural confirmation of synthesized compounds is a critical checkpoint. This guide provides an objective comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the validation of the 5-Bromo-2-methoxybenzyl alcohol structure, supported by illustrative experimental data and detailed protocols.
The unequivocal determination of a molecule's constitution is fundamental in chemical research and pharmaceutical development. While one-dimensional (1D) NMR (¹H and ¹³C) provides essential information, complex substitution patterns can lead to ambiguous assignments. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, offer a powerful solution by revealing through-bond correlations between nuclei, thereby providing a definitive structural map. This guide will demonstrate the application of these techniques for the structural validation of this compound.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected 2D NMR correlations for this compound. These values are based on established chemical shift principles for substituted aromatic systems.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Name | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H3 | ~6.85 (d, J ≈ 8.5 Hz) | - |
| H4 | ~7.35 (dd, J ≈ 8.5, 2.5 Hz) | - |
| H6 | ~7.50 (d, J ≈ 2.5 Hz) | - |
| -CH₂OH | ~4.60 (s) | ~61.0 |
| -OCH₃ | ~3.85 (s) | ~56.0 |
| C1 | - | ~130.0 |
| C2 | - | ~157.0 |
| C3 | - | ~112.0 |
| C4 | - | ~132.0 |
| C5 | - | ~115.0 |
| C6 | - | ~130.0 |
Table 2: Predicted 2D NMR Correlations
| Experiment | Proton (¹H) | Correlated Nucleus |
| COSY | H3 | H4 |
| H4 | H3 | |
| HSQC | H3 | C3 |
| H4 | C4 | |
| H6 | C6 | |
| -CH₂OH | -CH₂OH Carbon | |
| -OCH₃ | -OCH₃ Carbon | |
| HMBC | H3 | C1, C2, C4, C5 |
| H4 | C2, C3, C5, C6 | |
| H6 | C1, C2, C4, C5 | |
| -CH₂OH | C1, C2, C6 | |
| -OCH₃ | C2 |
Experimental Workflow and Methodologies
The structural validation of this compound using 2D NMR follows a logical progression, starting from simple 1D experiments and moving to more complex 2D techniques to establish connectivity.
Caption: Workflow for 2D NMR structural validation.
Experimental Protocols
1. Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
2. ¹H-NMR Spectroscopy: A standard proton NMR spectrum is acquired to identify the chemical shifts and coupling patterns of the protons.
3. ¹³C-NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is acquired to determine the chemical shifts of all carbon atoms in the molecule.
4. COSY (Correlation Spectroscopy): The COSY experiment is performed to identify proton-proton (¹H-¹H) spin-spin coupling networks. Cross-peaks in the 2D spectrum indicate which protons are coupled to each other, typically through two or three bonds. This is crucial for identifying adjacent protons on the aromatic ring.
5. HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is used to identify direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C).[1] This allows for the unambiguous assignment of protonated carbons.
6. HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four).[2] This is a powerful technique for piecing together the molecular skeleton by connecting proton signals to nearby quaternary carbons and other carbons that are not directly bonded.
Interpretation and Structural Confirmation
By combining the information from these 2D NMR experiments, the complete structure of this compound can be confirmed.
-
COSY will show a correlation between the aromatic protons H3 and H4, confirming their adjacent positions.
-
HSQC will definitively link each aromatic proton (H3, H4, H6) and the methylene (-CH₂OH) and methoxy (-OCH₃) protons to their respective carbon atoms.
-
HMBC provides the final and most crucial connections. For instance, the methylene protons (-CH₂OH) are expected to show correlations to the aromatic carbons C1, C2, and C6, confirming the attachment of the hydroxymethyl group to C1. Similarly, the methoxy protons will show a key correlation to C2, confirming its position. Long-range correlations from the aromatic protons to the other aromatic carbons will solidify the substitution pattern on the benzene ring.
References
A Comparative Guide to the Efficacy of 5-Bromo-2-methoxybenzyl Ether as an Alcohol Protecting Group
In the intricate landscape of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. For the protection of hydroxyl moieties, benzyl ethers are a cornerstone, prized for their robustness and versatile deprotection methods. While the standard benzyl (Bn) and p-methoxybenzyl (PMB) ethers are widely utilized, there is a continuous search for variants with finely-tuned stability and cleavage profiles. This guide provides a comparative analysis of the 5-Bromo-2-methoxybenzyl (BMB) group, a less common but potentially valuable alternative, against its well-established counterparts.
The efficacy of the BMB protecting group is assessed by hypothesizing its performance based on the electronic effects of its substituents, in comparison to the known experimental data for Benzyl (Bn) and p-Methoxybenzyl (PMB) ethers. The presence of both an electron-donating methoxy group and an electron-withdrawing bromo group on the BMB aromatic ring suggests a unique reactivity profile, offering a potential balance between stability and ease of cleavage.
Comparative Data Summary
The following table summarizes the key characteristics and expected performance of the 5-Bromo-2-methoxybenzyl (BMB) protecting group in comparison to standard Benzyl (Bn) and p-Methoxybenzyl (PMB) groups. The properties of the BMB group are projected based on the known electronic influence of its substituents on the benzyl ring.
| Feature | Benzyl (Bn) Ether | p-Methoxybenzyl (PMB) Ether | 5-Bromo-2-methoxybenzyl (BMB) Ether (Projected) |
| Structure | R-O-CH₂-Ph | R-O-CH₂-(p-MeO-Ph) | R-O-CH₂-(5-Br-2-MeO-Ph) |
| General Stability | High stability to a wide range of acidic and basic conditions.[1][2] | Stable to basic conditions, but more labile to acidic and oxidative conditions than Bn.[3] | Expected to be more stable than PMB to oxidative/acidic cleavage due to the electron-withdrawing bromine, but potentially more labile than the standard Bn group. |
| Primary Deprotection | Catalytic Hydrogenolysis (e.g., H₂, Pd/C).[4] | Oxidative Cleavage (e.g., DDQ, CAN) or strongly acidic conditions.[3] | Likely cleavable by both catalytic hydrogenolysis and oxidative methods, offering flexibility. The rate of oxidative cleavage is expected to be slower than for PMB. |
| Orthogonality | Orthogonal to many groups, but sensitive to other reducible functionalities (alkenes, alkynes).[1] | Orthogonal to groups sensitive to hydrogenolysis, allowing for selective deprotection. | Potentially offers nuanced orthogonality, being removable under conditions that might spare a standard Bn group (milder oxidation) or a highly labile group. |
| Key Advantage | High stability and robustness for multi-step synthesis.[1] | Mild and highly selective deprotection under oxidative conditions.[3] | A projected balance of stability and selective cleavage, potentially useful in complex syntheses requiring fine-tuning of protecting group lability. |
Experimental Protocols
The following are representative protocols for the protection of an alcohol as a benzyl-type ether and for the deprotection of benzyl and p-methoxybenzyl ethers. These protocols serve as a general guideline and may require optimization for specific substrates.
Protocol 1: Protection of a Primary Alcohol with a Benzyl-Type Ether
Objective: To protect a primary alcohol using a substituted benzyl bromide (e.g., 5-Bromo-2-methoxybenzyl bromide).
Materials:
-
Alcohol (1 equivalent)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)
-
Substituted Benzyl Bromide (e.g., 5-Bromo-2-methoxybenzyl bromide, 1.2 equivalents)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the alcohol (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the solution.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0°C and add the substituted benzyl bromide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting alcohol.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of a Benzyl (Bn) Ether by Catalytic Hydrogenolysis
Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.
Materials:
-
Benzyl-protected alcohol (1 equivalent)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the benzyl-protected alcohol in a suitable solvent.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Protocol 3: Oxidative Cleavage of a p-Methoxybenzyl (PMB) Ether using DDQ
Objective: To selectively cleave a PMB ether in the presence of other protecting groups that are stable to oxidation.
Materials:
-
PMB-protected alcohol (1 equivalent)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 - 1.5 equivalents)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the PMB-protected alcohol in a mixture of CH₂Cl₂ and a small amount of water (e.g., 18:1 v/v).
-
Cool the solution to 0°C.
-
Add DDQ (1.2 - 1.5 equivalents) portion-wise. The reaction mixture will typically turn dark.
-
Stir the reaction at 0°C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired alcohol.
Visualizations
The following diagrams illustrate the chemical structures, a general experimental workflow, and the logical relationships in the deprotection of the compared benzyl-type protecting groups.
Caption: Chemical structures of the compared benzyl-type protecting groups attached to an alcohol (R-OH).
Caption: A generalized experimental workflow for the use of a protecting group in multi-step synthesis.
Caption: Logical relationship between protecting groups and their lability under different deprotection conditions.
References
Comparative Analysis of Reaction Kinetics for 5-Bromo-2-methoxybenzyl Alcohol Etherification: A Guide for Researchers
For researchers and professionals in drug development and organic synthesis, understanding the reaction kinetics of etherification is paramount for process optimization and yield maximization. This guide provides a comparative analysis of the reaction kinetics for the etherification of 5-Bromo-2-methoxybenzyl alcohol, a halogenated and electron-rich substrate, through three common synthetic routes: the traditional Williamson ether synthesis, a greener iron-catalyzed approach, and a phase-transfer catalyzed (PTC) method.
The selection of an appropriate etherification method hinges on a balance of factors including reaction rate, yield, scalability, and environmental impact. While the Williamson ether synthesis is a robust and well-established method, modern catalysis offers alternatives that can provide milder reaction conditions and improved efficiency. This guide presents a summary of available quantitative data, detailed experimental protocols for each method, and visual representations of the underlying chemical processes to aid in the selection of the most suitable method for a given research objective.
Comparative Kinetic and Performance Data
| Method | Typical Reactants | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Kinetic Profile |
| Williamson Ether Synthesis | This compound, Alkyl halide | Strong base (e.g., NaH, KOH) | Aprotic polar (e.g., DMF, THF) | Room Temp. to Reflux | 1 - 24 h | 70-95 | SN2 kinetics, sensitive to steric hindrance.[1][2] |
| Iron-Catalyzed Etherification | This compound, Another alcohol | FeCl₃·6H₂O or Fe(OTf)₃ | Green solvents (e.g., Propylene Carbonate) | 70 - 120 | 12 - 48 h | 50-90 | Symmetrical: Zero-order; Unsymmetrical: First-order.[3][4] |
| Phase-Transfer Catalysis | 5-Bromo-2-methoxybenzyl bromide, Alcohol | Quaternary ammonium salt (e.g., TBAB) | Biphasic (e.g., Toluene/Water) | 70 - 90 | 1 - 6 h | >90 | Pseudo-first-order kinetics.[5] |
Table 1: Comparison of Etherification Methods for Benzyl Alcohol Derivatives.
| Method | Key Kinetic Parameters | Effect of Substituents |
| Williamson Ether Synthesis | Rate = k[Alkoxide][Alkyl Halide]. Rate constants are highly dependent on the nature of the alkyl halide and the alkoxide. | Electron-withdrawing groups on the phenoxide can decrease nucleophilicity, slowing the reaction. Steric hindrance around the reacting centers significantly decreases the rate.[2] |
| Iron-Catalyzed Etherification | For unsymmetrical etherification, the reaction is first-order with respect to the alcohol.[3] The rate is influenced by the stability of the benzylic carbocation intermediate. | Electron-donating groups on the benzyl alcohol generally increase the reaction rate by stabilizing the carbocation intermediate. Electron-withdrawing groups decrease the rate.[6][7] |
| Phase-Transfer Catalysis | The apparent rate constant is influenced by the catalyst concentration, temperature, and stirring speed. An apparent activation energy of 62.52 kJ/mol has been reported for a similar system.[5] | The rate is dependent on the electrophilicity of the benzyl halide. Electron-withdrawing groups can increase the rate of nucleophilic attack. |
Table 2: Kinetic Parameters and Substituent Effects.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections provide step-by-step protocols for the three compared etherification methods, adapted from the literature for the synthesis of ethers from benzyl alcohols.
Protocol 1: Williamson Ether Synthesis of 5-Bromo-2-methoxybenzyl Ether
This protocol is a general procedure for the Williamson ether synthesis and would require optimization for the specific substrate.[8][9]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium hydroxide (KOH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Iron-Catalyzed Symmetrical Etherification of this compound
This protocol is based on the iron(III)-catalyzed homo- and cross-etherification of benzyl alcohols.[6][7]
Materials:
-
This compound
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Propylene carbonate (PC)
-
Petroleum ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a pressure tube, combine this compound (1.0 eq) and FeCl₃·6H₂O (0.05 eq).
-
Add propylene carbonate as the solvent.
-
Seal the pressure tube and heat the reaction mixture to 100-120 °C for 24-48 hours. The higher temperature is likely necessary due to the electron-withdrawing bromo substituent.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with petroleum ether (3 x 30 mL). Centrifugation can be used to aid phase separation.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Phase-Transfer Catalyzed Etherification of 5-Bromo-2-methoxybenzyl Bromide
This protocol describes a typical solid-liquid phase-transfer catalyzed etherification.[5] Note that this procedure starts from the corresponding benzyl bromide.
Materials:
-
5-Bromo-2-methoxybenzyl bromide
-
Alcohol (e.g., ethanol, butanol)
-
Potassium hydroxide (solid)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add solid potassium hydroxide (2.0 eq), the alcohol (1.5 eq), and toluene.
-
Add tetrabutylammonium bromide (0.1 eq) to the mixture.
-
Heat the mixture to 70-90 °C with vigorous stirring.
-
Add 5-Bromo-2-methoxybenzyl bromide (1.0 eq) in toluene dropwise to the heated mixture.
-
Maintain the reaction at temperature and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid salts and wash with toluene.
-
Wash the combined organic filtrate with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of these etherification processes, the following diagrams, generated using Graphviz (DOT language), illustrate the reaction mechanisms and a typical experimental workflow for a kinetic analysis.
Figure 1: Williamson Ether Synthesis Pathway.
Figure 2: Iron-Catalyzed Etherification Mechanism.
Figure 3: Phase-Transfer Catalyzed Etherification Cycle.
Figure 4: General Workflow for a Kinetic Study.
References
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 9. gold-chemistry.org [gold-chemistry.org]
A Comparative Guide to the Isomeric Purity Determination of 5-Bromo-2-methoxybenzyl Alcohol
For researchers, scientists, and professionals in drug development, ensuring the chemical purity of starting materials and intermediates is paramount. 5-Bromo-2-methoxybenzyl alcohol, a key building block in organic synthesis, can be accompanied by various positional isomers that arise during its synthesis. These isomeric impurities can impact reaction yields, introduce downstream purification challenges, and affect the properties of the final product. This guide provides a comparative overview of three primary analytical techniques for determining the isomeric purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (¹H NMR) Spectroscopy.
Comparison of Analytical Techniques
The choice of analytical method depends on various factors, including the required sensitivity, resolution, available instrumentation, and the specific isomers of interest. Each technique offers distinct advantages and limitations for resolving and quantifying closely related aromatic positional isomers.[1][2]
| Feature | HPLC (High-Performance Liquid Chromatography) | GC-MS (Gas Chromatography-Mass Spectrometry) | ¹H NMR (Proton Nuclear Magnetic Resonance) |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase based on polarity. | Separation of volatile compounds in the gas phase based on boiling point and interaction with a stationary phase, followed by mass-based detection. | Absorption of radiofrequency by atomic nuclei in a magnetic field. The chemical environment of each proton determines its unique resonance frequency. |
| Resolution | Excellent for many positional isomers, highly tunable by altering mobile phase and stationary phase chemistry.[3] | Very high, especially with long capillary columns. Provides excellent separation of isomers with different volatilities.[1][4] | Can distinguish isomers with unique proton environments. Overlapping signals in complex mixtures can sometimes limit resolution.[5][6] |
| Sensitivity | High (ng to pg range), depending on the detector (e.g., UV, DAD). | Very High (pg to fg range), especially with Selected Ion Monitoring (SIM) mode.[7] | Lower (µg to mg range). Requires a higher concentration of the analyte. |
| Quantification | Excellent, highly reproducible with proper calibration standards. | Excellent, highly accurate and reproducible.[7] | Very precise for determining relative ratios of isomers in a mixture without the need for individual standards, based on signal integration.[6] |
| Sample Prep | Simple dissolution in a suitable solvent. | May require derivatization to increase volatility for some benzyl alcohols, although often not necessary. | Simple dissolution in a deuterated solvent. |
| Key Advantage | Versatility, robustness, and wide applicability for non-volatile compounds. | High resolving power coupled with definitive mass identification.[2][4] | Provides detailed structural information and straightforward relative quantification of isomers in a single, non-destructive measurement.[8] |
| Limitations | Co-elution can occur for very similar isomers, requiring extensive method development.[9] | Compound must be thermally stable and volatile. | Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret. |
Experimental Workflow and Isomer Relationships
Visualizing the analytical workflow and the structural differences between isomers is crucial for understanding the separation challenge.
Caption: Diagram 1: General Experimental Workflow
Caption: Diagram 2: Key Positional Isomers
Detailed Experimental Protocols
The following protocols are representative examples and should be optimized for the specific instrumentation and potential impurities present.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is ideal for routine quality control and quantification.
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution. A good starting point is a mixture of Acetonitrile (ACN) and Water.
-
Example Isocratic Method: 60% Acetonitrile, 40% Water.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~225 nm or 280 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of the mobile phase to create a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Run a blank (mobile phase), a standard of the main compound, and the sample. Purity is determined by the area percent of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method provides high separation efficiency and definitive identification of impurities.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50-300.
-
Sample Preparation: Prepare a ~1 mg/mL solution in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
Analysis: The retention time distinguishes isomers, while the mass spectrum confirms their identity (isomers will have the same molecular ion peak but may show subtle differences in fragmentation patterns).
¹H NMR Spectroscopy Protocol
This technique is powerful for structural elucidation and determining the relative molar ratio of isomers in a mixture.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent.
-
Data Acquisition: Acquire a standard proton spectrum.
-
Analysis: Isomers are distinguished by differences in the chemical shifts (ppm) and splitting patterns of the aromatic protons, the methoxy (-OCH₃) protons, and the benzylic (-CH₂OH) protons.[10][11]
-
The position of the bromine and methoxy groups strongly influences the electronic environment of the aromatic protons, leading to unique shifts and coupling constants for each isomer.
-
The relative quantity of each isomer can be determined by integrating their respective unique, well-resolved signals.
-
Illustrative Data Presentation
The following table shows hypothetical, yet realistic, data for the analysis of a sample containing this compound and a common impurity, 2-Bromo-5-methoxybenzyl alcohol.
| Analytical Technique | Parameter | This compound (Main) | 2-Bromo-5-methoxybenzyl alcohol (Isomer) |
| HPLC | Retention Time (min) | 10.2 | 11.5 |
| GC-MS | Retention Time (min) | 7.8 | 8.1 |
| ¹H NMR (in CDCl₃) | Aromatic Proton Shifts (ppm) | δ ~7.4 (d), 7.2 (dd), 6.8 (d) | δ ~7.3 (d), 7.0 (d), 6.9 (dd) |
| Methoxy (-OCH₃) Shift (ppm) | δ ~3.85 (s) | δ ~3.78 (s) | |
| Benzylic (-CH₂OH) Shift (ppm) | δ ~4.70 (s) | δ ~4.65 (s) |
References
- 1. aromatic positional isomers: Topics by Science.gov [science.gov]
- 2. Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. m.youtube.com [m.youtube.com]
- 6. The 1H NMR spectra of three isomers with molecular formula C4H9Br... | Study Prep in Pearson+ [pearson.com]
- 7. tdi-bi.com [tdi-bi.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Comparative Analysis of the Biological Activities of 5-Bromo-2-methoxybenzyl Alcohol Derivatives and Related Bromophenols
A comprehensive guide for researchers and drug development professionals on the antioxidant and anticancer properties of substituted bromophenols, including derivatives structurally related to 5-bromo-2-methoxybenzyl alcohol.
Data Presentation: Antioxidant and Anticancer Activities
The following table summarizes the quantitative data on the antioxidant and anticancer activities of selected bromophenol derivatives. The antioxidant activity was assessed by measuring the scavenging of DPPH free radicals, while the anticancer activity was determined by the viability of K562 human leukemia cells.
| Compound ID | Structure | DPPH Scavenging Activity (%) at 10 µM | K562 Cell Viability (%) at 10 µM |
| 3b-9 | 2,3-Dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene | 15.2 ± 1.5 | 85.1 ± 3.2 |
| 4b-3 | (Oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate | 12.8 ± 1.1 | 78.5 ± 4.1 |
| 4b-4 | (Oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetate | Not Reported | 48.2 ± 2.8 |
Experimental Protocols
Synthesis of Bromophenol Derivatives (General Procedure)
The synthesis of the evaluated bromophenol derivatives involved the reaction of a corresponding brominated benzyl alcohol or phenol with an appropriate alkylating or acetylating agent in the presence of a base. For instance, the ether derivatives were synthesized by reacting a brominated benzyl alcohol with a brominated benzyl bromide in the presence of a base like sodium hydride in an anhydrous solvent such as tetrahydrofuran (THF). The reaction mixture was typically stirred at room temperature for several hours. The resulting product was then purified using column chromatography.
DPPH Radical Scavenging Assay
The antioxidant activity of the synthesized compounds was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A solution of DPPH in methanol was mixed with the test compound at a final concentration of 10 µM. The mixture was incubated in the dark at room temperature for 30 minutes. The absorbance of the solution was then measured at 517 nm using a spectrophotometer. The percentage of DPPH radical scavenging activity was calculated using the following formula:
Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Cell Viability Assay (MTT Assay)
The anticancer activity of the derivatives was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against the K562 human leukemia cell line. K562 cells were seeded in 96-well plates and treated with the test compounds at a concentration of 10 µM for 48 hours. After the incubation period, MTT solution was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm. Cell viability was expressed as a percentage of the viability of untreated control cells.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the synthesis and biological evaluation of the this compound derivatives and their related bromophenol analogs.
Caption: Workflow for Synthesis and Biological Evaluation.
This guide highlights the potential of this compound derivatives and related bromophenols as a source of new antioxidant and anticancer agents. Further studies focusing on a systematic derivatization of the this compound core and a broader range of biological assays are warranted to fully elucidate their therapeutic potential.
A Comparative Guide to the Synthetic Applications of Halogenated Benzyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
Halogenated benzyl alcohols are versatile building blocks in organic synthesis, serving as key intermediates in the construction of a wide array of complex molecules, including pharmaceuticals and fine chemicals.[1][2] Their utility stems from the dual reactivity of the hydroxyl group and the halogenated aromatic ring, allowing for a diverse range of chemical transformations. This guide provides a comparative overview of their primary synthetic applications, supported by experimental data and detailed methodologies.
Palladium-Catalyzed Cross-Coupling Reactions
Halogenated benzyl alcohols are excellent electrophilic partners in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[3] These reactions are fundamental for the formation of carbon-carbon bonds. The choice of the halogen substituent significantly impacts the reactivity, with the general trend being I > Br > Cl.[3] This is attributed to the bond dissociation energies of the carbon-halogen bonds, where the C-I bond is the weakest and thus more readily undergoes oxidative addition to the palladium catalyst.[3]
Comparison of 4-Iodobenzyl Alcohol and 4-Bromobenzyl Alcohol in Cross-Coupling Reactions
For reactions requiring high efficiency and mild conditions, 4-iodobenzyl alcohol is often the preferred substrate due to its higher reactivity.[3] However, 4-bromobenzyl alcohol can be a more cost-effective and stable alternative for large-scale syntheses.[3]
| Reaction | Halogenated Benzyl Alcohol | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 4-Iodobenzyl alcohol | Phenylboronic acid | Pd(OAc)₂ (2 mol%), PPh₃ (8 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 2-4 | ~95 |
| Suzuki-Miyaura | 4-Bromobenzyl alcohol | Phenylboronic acid | Pd(OAc)₂ (2 mol%), PPh₃ (8 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | ~85 |
| Sonogashira | 4-Iodobenzyl alcohol | Phenylacetylene | PdCl₂(PPh₃)₂ (1 mol%), CuI (2 mol%) | Et₃N | THF | RT | 1-3 | ~98 |
| Sonogashira | 4-Bromobenzyl alcohol | Phenylacetylene | PdCl₂(PPh₃)₂ (1 mol%), CuI (2 mol%) | Et₃N | THF | 50 | 8-16 | ~80 |
Experimental Protocols
Suzuki-Miyaura Coupling Protocol [3]
-
Materials: 4-Iodobenzyl alcohol or 4-Bromobenzyl alcohol (1.0 mmol), Phenylboronic acid (1.2 mmol), Palladium(II) acetate (0.02 mmol), Triphenylphosphine (0.08 mmol), Potassium carbonate (2.0 mmol), 1,4-Dioxane (5 mL), Water (1 mL).
-
Procedure: In an oven-dried Schlenk flask, combine the 4-halobenzyl alcohol, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃. The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. The solvents are added, and the mixture is heated to the specified temperature with stirring. Reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Sonogashira Coupling Protocol [3]
-
Materials: 4-Iodobenzyl alcohol or 4-Bromobenzyl alcohol (1.0 mmol), Phenylacetylene (1.1 mmol), Bis(triphenylphosphine)palladium(II) dichloride (0.01 mmol), Copper(I) iodide (0.02 mmol), Triethylamine (5 mL), THF (5 mL).
-
Procedure: A Schlenk flask is charged with the 4-halobenzyl alcohol, PdCl₂(PPh₃)₂, and CuI. The flask is evacuated and backfilled with an inert gas. Anhydrous THF and triethylamine are added, followed by the dropwise addition of phenylacetylene. The reaction is stirred at the appropriate temperature and monitored by TLC. After completion, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography.
Etherification Reactions
Halogenated benzyl alcohols can be converted to their corresponding ethers through various methods, most notably the Williamson ether synthesis.[4][5][6] This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from the halogenated benzyl alcohol (or more commonly, a benzyl halide is reacted with an alkoxide).[7] More sustainable methods are also being developed, such as iron-catalyzed etherification.[8][9]
Comparison of Etherification Methods for Benzyl Alcohols
| Method | Reagents | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Williamson Ether Synthesis | Benzyl bromide, Alcohol | - | NaH | THF | 0 - RT | 1-4 | 60-95[4][5] |
| Iron-Catalyzed Symmetrical Etherification | Benzyl alcohol | FeCl₃·6H₂O (5 mol%) | - | Propylene Carbonate | 70-120 | 14-48 | 43-88[8][9] |
Experimental Protocols
Williamson Ether Synthesis (General Protocol for Alkyl Ethers) [4][5]
-
Materials: Primary alcohol (1.0 eq), Sodium hydride (1.1 eq), Anhydrous DMF, Halogenated benzyl bromide (1.0 eq).
-
Procedure: To a dry round-bottom flask under a nitrogen atmosphere, add the primary alcohol and anhydrous DMF. Cool the solution to 0 °C. Carefully add sodium hydride portion-wise. Allow the mixture to stir at room temperature for 30 minutes. Add the halogenated benzyl bromide dropwise. Monitor the reaction by TLC. Upon completion, cautiously quench with saturated aqueous NH₄Cl solution and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated, followed by purification.
Iron-Catalyzed Symmetrical Etherification of Benzyl Alcohols [8][9]
-
Materials: Substituted benzyl alcohol (2 mmol), FeCl₃·6H₂O (0.1 mmol, 5 mol %), Propylene carbonate (1 mL).
-
Procedure: In a pressure tube, the benzyl alcohol and FeCl₃·6H₂O are dissolved in propylene carbonate. The mixture is stirred at 70-120 °C for 14-48 hours. The conversion is monitored by ¹H NMR analysis of the crude product. After completion, the product is isolated and purified.
Protecting Group Chemistry
The benzyl group (Bn) is a widely used protecting group for alcohols due to its stability under a variety of reaction conditions.[10][11] Halogenated benzyl ethers can offer modified stability and deprotection conditions. For example, a p-methoxybenzyl (PMB) ether can be cleaved under milder oxidative conditions than a standard benzyl ether.[12][13] 4-Chlorobenzyl esters provide enhanced stability against acidic conditions compared to standard benzyl esters.[14]
Comparison of Benzyl-Type Protecting Groups for Alcohols
| Protecting Group | Introduction Reagents | Deprotection Methods | Advantages | Disadvantages |
| Benzyl (Bn) | BnBr or BnCl, NaH | H₂, Pd/C; Na, NH₃(l) | Robust, stable to many conditions.[11][15] | Requires hydrogenation for removal, which can affect other functional groups.[11] |
| p-Methoxybenzyl (PMB) | PMBCl, NaH | DDQ, CAN, TFA | Can be removed under oxidative or acidic conditions, orthogonal to Bn.[12][13] | More acid-labile than Bn. |
| 4-Chlorobenzyl (CIBn) | 4-Cl-BnBr, NaH | H₂, Pd/C | Similar stability to Bn, can offer subtle electronic differences. | Similar limitations to Bn regarding deprotection. |
Experimental Protocols
Protection of an Alcohol as a Benzyl Ether [11]
-
Materials: Alcohol (1.0 eq), Sodium hydride (1.2 eq), Benzyl bromide (1.2 eq), Anhydrous THF.
-
Procedure: The alcohol is dissolved in anhydrous THF and cooled to 0 °C. Sodium hydride is added portion-wise, and the mixture is stirred for 30 minutes. Benzyl bromide is then added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is carefully quenched with water, extracted with an organic solvent, dried, and concentrated. The product is purified by column chromatography.
Deprotection of a Benzyl Ether by Hydrogenolysis [11][12]
-
Materials: Benzyl-protected alcohol, Palladium on carbon (10 wt. %), Hydrogen source (H₂ gas or a transfer agent like ammonium formate), Solvent (e.g., Ethanol, Ethyl acetate).
-
Procedure: The benzyl ether is dissolved in the solvent in a flask suitable for hydrogenation. The Pd/C catalyst is added. The flask is evacuated and filled with hydrogen gas (or the hydrogen transfer agent is added). The reaction is stirred under a hydrogen atmosphere until the starting material is consumed (monitored by TLC). The mixture is then filtered through Celite to remove the catalyst, and the filtrate is concentrated to give the deprotected alcohol.
Synthesis of Halogenated Benzyl Alcohols
Greener and more efficient methods for the synthesis of halogenated benzyl alcohols are continuously being developed to replace traditional methods that often use hazardous reagents.[16]
Comparison of Synthesis Routes for Halogenated Benzyl Alcohols
| Method | Reagents/Catalyst | Solvent | Time | Temp. | Yield (%) |
| Mechanochemistry | Benzyl alcohol, PVC, TiO₂ | Solvent-free | 4 h | Ambient | 95[16] |
| Alternative Reagent | Benzyl alcohol, TCT, DMSO | DMSO or MeCN | 10-40 min | Room Temp. | >95[16] |
| Ionic Liquid/Microwave | Benzyl alcohol, NH₄Cl, [Bmim]PF₆ | [Bmim]PF₆ | 17 min | 150 °C | High (GC-MS)[16] |
Experimental Protocols
Chlorination using 2,4,6-Trichloro-1,3,5-triazine (TCT) [16][17]
-
Materials: Benzyl alcohol (4.81 mmol), TCT (2.64 mmol), Anhydrous DMSO (5 mL).
-
Procedure: To a solution of benzyl alcohol in anhydrous DMSO, add TCT portion-wise. Stir the mixture at room temperature. The reaction is typically complete within 30 minutes (monitored by TLC). Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
Visualizing the Synthetic Utility
The following diagram illustrates the central role of halogenated benzyl alcohols in various synthetic transformations.
Caption: Synthetic pathways involving halogenated benzyl alcohols.
References
- 1. agrochemx.com [agrochemx.com]
- 2. CN101182285A - The manufacture method of p-chlorobenzyl alcohol - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. jk-sci.com [jk-sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 14. nbinno.com [nbinno.com]
- 15. fiveable.me [fiveable.me]
- 16. benchchem.com [benchchem.com]
- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Safety Operating Guide
Proper Disposal of 5-Bromo-2-methoxybenzyl Alcohol: A Step-by-Step Guide
For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling and disposal of chemical reagents like 5-Bromo-2-methoxybenzyl alcohol are paramount. Adherence to proper disposal protocols is essential to ensure personnel safety and environmental protection. This guide provides a detailed, step-by-step procedure for the appropriate disposal of this compound, based on safety data sheet recommendations.
I. Immediate Safety Considerations
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile rubber gloves. |
| Skin and Body Protection | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a respirator may be necessary.[1][3] |
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[4] Do not discharge this chemical into sewers or the environment.[4]
Step 1: Waste Collection
-
Segregate Waste: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., filter paper, contaminated gloves).
-
Chemical Compatibility: Ensure the waste container is compatible with the chemical. Avoid mixing with incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5][6]
-
Labeling: The waste container must be labeled as hazardous waste and should clearly state "this compound" and list any other constituents.
Step 2: Container Management
-
Rinsing Empty Containers:
-
Final Disposal of Empty Containers: Once properly rinsed and air-dried, the empty container can be offered for recycling or reconditioning. Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill, in accordance with local regulations.[7]
Step 3: Storage Pending Disposal
-
Storage Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Container Integrity: Keep the container tightly closed to prevent leaks or spills.
Step 4: Arrange for Professional Disposal
-
Contact a Licensed Waste Disposal Company: Arrange for the collection and disposal of the hazardous waste by a certified chemical waste management company.
-
Provide Documentation: Supply the waste disposal company with a complete and accurate description of the waste, including its chemical composition.
III. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and local regulations for hazardous waste management.
References
Essential Safety and Operational Guide for 5-Bromo-2-methoxybenzyl Alcohol
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 5-Bromo-2-methoxybenzyl alcohol (CAS No. 80866-82-6). Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance requiring careful handling to mitigate risks. The primary hazards are summarized below, along with the mandatory personal protective equipment.
Hazard Summary:
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| Causes skin irritation | Skin Irritation (Category 2) |
| Causes serious eye irritation | Eye Irritation (Category 2A) |
| Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |
| May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System |
Required Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin Protection | Nitrile rubber gloves and a lab coat. | Prevents skin contact which can cause irritation.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Mitigates the risk of inhaling harmful dust or vapors which can cause respiratory irritation.[1] |
Step-by-Step Handling and Operations Plan
Follow these procedures to ensure the safe handling of this compound in a laboratory setting.
-
Preparation and Engineering Controls :
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Designate a specific area for handling the chemical.
-
-
Chemical Handling :
-
Before use, carefully read the Safety Data Sheet (SDS).
-
Wear all required PPE as specified in the table above.
-
Handle the solid chemical with care to avoid generating dust.
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
After handling, wash hands thoroughly.[1]
-
-
Storage :
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification :
-
All unused this compound and any materials contaminated with it (e.g., gloves, weighing paper) should be treated as hazardous waste.
-
-
Waste Segregation and Collection :
-
Collect waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Container Labeling :
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful," "Irritant").
-
-
Storage of Waste :
-
Store the hazardous waste container in a designated and secure satellite accumulation area.
-
-
Final Disposal :
-
Dispose of the contents and container in accordance with all applicable local, state, and federal regulations.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed chemical waste disposal company.
-
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
